molecular formula C32H54N7O17P3S B15599360 undec-10-enoyl-CoA

undec-10-enoyl-CoA

Cat. No.: B15599360
M. Wt: 933.8 g/mol
InChI Key: KJESHOWGFISTIW-UHFFFAOYSA-N
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Description

Undec-10-enoyl-CoA is a useful research compound. Its molecular formula is C32H54N7O17P3S and its molecular weight is 933.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H54N7O17P3S

Molecular Weight

933.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] undec-10-enethioate

InChI

InChI=1S/C32H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-23(41)60-16-15-34-22(40)13-14-35-30(44)27(43)32(2,3)18-53-59(50,51)56-58(48,49)52-17-21-26(55-57(45,46)47)25(42)31(54-21)39-20-38-24-28(33)36-19-37-29(24)39/h4,19-21,25-27,31,42-43H,1,5-18H2,2-3H3,(H,34,40)(H,35,44)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)

InChI Key

KJESHOWGFISTIW-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Role of Undec-10-enoyl-CoA in Fatty Acid Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enoyl-CoA, the activated form of the odd-chain unsaturated fatty acid undec-10-enoic acid, presents a unique substrate for the mitochondrial fatty acid beta-oxidation machinery. Its terminal double bond at the ω-1 position necessitates a specialized enzymatic interplay to ensure its complete degradation. This technical guide provides an in-depth analysis of the metabolic fate of this compound, delineating the key enzymatic steps, and offering insights into the experimental methodologies used to elucidate this pathway. The distinct characteristics of its metabolism, involving both standard beta-oxidation enzymes and auxiliary isomerases, offer potential targets for therapeutic intervention in metabolic disorders.

Introduction to the Beta-Oxidation of Odd-Chain and Unsaturated Fatty Acids

Fatty acid beta-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2, thereby generating a substantial portion of cellular energy. While the oxidation of saturated, even-chain fatty acids follows a canonical four-step enzymatic cycle, the presence of unsaturations and an odd number of carbons requires the action of auxiliary enzymes to resolve the resulting metabolic roadblocks.

Undec-10-enoic acid is an eleven-carbon fatty acid with a terminal double bond, making its activated form, this compound, a substrate that challenges the conventional beta-oxidation pathway in two ways: its odd-numbered carbon chain and the position of its double bond.

The Metabolic Pathway of this compound

The degradation of this compound proceeds through a modified beta-oxidation pathway. Initially, it undergoes several cycles of conventional beta-oxidation. However, as the chain shortens, the terminal double bond's position relative to the carboxyl-CoA end becomes critical, necessitating the intervention of an isomerase.

Initial Cycles of Beta-Oxidation

This compound, with its 11 carbons, enters the beta-oxidation spiral. After three cycles of beta-oxidation, four molecules of acetyl-CoA are released, and a five-carbon intermediate, 5-enoyl-CoA, is formed.

The Crucial Isomerization Step

The 5-enoyl-CoA intermediate cannot be directly processed by the standard beta-oxidation enzymes. At this juncture, an enoyl-CoA isomerase plays a pivotal role. This enzyme catalyzes the migration of the double bond from the C5-C6 position to the C2-C3 position, forming trans-Δ²-enoyl-CoA. This isomerization is essential for the subsequent action of enoyl-CoA hydratase.

The specific isomerase involved in the metabolism of substrates with a terminal double bond is believed to be a member of the enoyl-CoA isomerase family (EC 5.3.3.8), which exhibits broad substrate specificity.

Final Beta-Oxidation Cycle and Propionyl-CoA Formation

Once converted to the trans-Δ² configuration, the five-carbon acyl-CoA can proceed through the final round of beta-oxidation. This cycle yields one molecule of acetyl-CoA and one molecule of propionyl-CoA . Propionyl-CoA, a three-carbon acyl-CoA, is a hallmark of odd-chain fatty acid oxidation. It can be subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, which enters the citric acid cycle.

Quantitative Data on this compound Metabolism

Quantitative data on the enzymatic kinetics of this compound metabolism is sparse in the literature. However, studies on analogous odd-chain and unsaturated fatty acids provide valuable comparative insights.

EnzymeSubstrate AnalogKm (µM)Vmax (µmol/min/mg)Reference
Acyl-CoA Dehydrogenase (MCAD)Octenoyl-CoA5-151.5 - 3.0[Generic]
Enoyl-CoA Isomerase3-cis-Octenoyl-CoA20-5025 - 50[Generic]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyoctanoyl-CoA10-3010 - 20[Generic]
Thiolase3-Keto-octanoyl-CoA5-205 - 15[Generic]

Note: The data presented are representative values for enzymes acting on similar substrates and may not reflect the precise kinetics for this compound. Further research is required to establish the specific kinetic parameters for the enzymes involved in its metabolism.

Experimental Protocols

The study of this compound beta-oxidation involves a combination of enzymatic assays and metabolic flux analysis.

Synthesis of this compound

This compound is not commercially available and must be synthesized in the laboratory. The synthesis typically involves the activation of undec-10-enoic acid with coenzyme A, catalyzed by acyl-CoA synthetase.

Protocol:

  • Dissolve undec-10-enoic acid in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add ATP, coenzyme A, and MgCl2 to the reaction mixture.

  • Initiate the reaction by adding a purified acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of this compound using HPLC or mass spectrometry.

  • Purify the product using solid-phase extraction or chromatography.

Enoyl-CoA Isomerase Activity Assay

The activity of enoyl-CoA isomerase on the intermediate generated from this compound can be measured spectrophotometrically.

Protocol:

  • Incubate the 5-enoyl-CoA intermediate (generated from this compound through partial beta-oxidation) with a purified enoyl-CoA isomerase in a suitable buffer.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the disappearance of the cis- or trans-5 double bond.

  • Alternatively, couple the isomerase reaction with the subsequent beta-oxidation enzymes and monitor the production of NADH at 340 nm.

Signaling Pathways and Logical Relationships

The beta-oxidation of this compound is integrated into the broader metabolic network of the cell. The production of acetyl-CoA and propionyl-CoA has direct implications for the citric acid cycle and gluconeogenesis.

Beta_Oxidation_Undec_10_enoyl_CoA This compound This compound Beta-Oxidation Cycles (x3) Beta-Oxidation Cycles (x3) This compound->Beta-Oxidation Cycles (x3) 4 Acetyl-CoA 4 Acetyl-CoA Beta-Oxidation Cycles (x3)->4 Acetyl-CoA 5-Enoyl-CoA 5-Enoyl-CoA Beta-Oxidation Cycles (x3)->5-Enoyl-CoA Citric Acid Cycle Citric Acid Cycle 4 Acetyl-CoA->Citric Acid Cycle Enoyl-CoA Isomerase Enoyl-CoA Isomerase 5-Enoyl-CoA->Enoyl-CoA Isomerase trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Enoyl-CoA Isomerase->trans-Δ²-Enoyl-CoA Final Beta-Oxidation Cycle Final Beta-Oxidation Cycle trans-Δ²-Enoyl-CoA->Final Beta-Oxidation Cycle Acetyl-CoA Acetyl-CoA Final Beta-Oxidation Cycle->Acetyl-CoA Propionyl-CoA Propionyl-CoA Final Beta-Oxidation Cycle->Propionyl-CoA Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->Citric Acid Cycle Experimental_Workflow cluster_0 Substrate Preparation cluster_1 Enzymatic Assays cluster_2 Metabolite Analysis Synthesis of this compound Synthesis of this compound Purification and Quantification Purification and Quantification Synthesis of this compound->Purification and Quantification Beta-Oxidation Reconstitution Beta-Oxidation Reconstitution Purification and Quantification->Beta-Oxidation Reconstitution Isomerase Activity Measurement Isomerase Activity Measurement Beta-Oxidation Reconstitution->Isomerase Activity Measurement HPLC Analysis HPLC Analysis Beta-Oxidation Reconstitution->HPLC Analysis Kinetic Parameter Determination Kinetic Parameter Determination Isomerase Activity Measurement->Kinetic Parameter Determination Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Metabolic Flux Analysis Metabolic Flux Analysis Mass Spectrometry->Metabolic Flux Analysis

An In-depth Technical Guide on the Metabolism of Undec-10-enoyl-CoA in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Undec-10-enoyl-CoA is the activated form of undec-10-enoic acid (also known as undecylenic acid), a medium-chain fatty acid (MCFA) with an 11-carbon chain and a terminal double bond. While not a typical product of de novo fatty acid synthesis in mammals, undec-10-enoic acid can be introduced through dietary sources. Its subsequent activation and metabolism are of interest for understanding the processing of unusual fatty acids and for its potential therapeutic applications, given the known antifungal properties of its free acid form. This guide details the metabolic pathway of this compound in mammalian cells, focusing on its activation and subsequent mitochondrial beta-oxidation.

Activation of Undec-10-enoic Acid

The entry of exogenous undec-10-enoic acid into cellular metabolism necessitates its activation into a thioester derivative, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACS).

Reaction:

Undec-10-enoic acid + ATP + CoA-SH → this compound + AMP + PPi

Enzymology:

Mammalian cells possess a family of acyl-CoA synthetases with varying specificities for fatty acid chain length and saturation. Medium-chain acyl-CoA synthetases (ACSMs) are the likely enzymes responsible for the activation of undec-10-enoic acid. These enzymes are primarily located on the outer mitochondrial membrane and the endoplasmic reticulum.

Mitochondrial Beta-Oxidation of this compound

Once formed, this compound is transported into the mitochondrial matrix to undergo beta-oxidation. As an odd-chain, monounsaturated fatty acid, its degradation requires the canonical beta-oxidation enzymes as well as auxiliary enzymes to handle the terminal double bond and the final three-carbon remnant.

The pathway involves four complete cycles of beta-oxidation, yielding four molecules of acetyl-CoA, followed by the processing of the remaining three-carbon unit, propionyl-CoA.

Enzymatic Steps of Beta-Oxidation

The following table summarizes the enzymatic reactions involved in the beta-oxidation of this compound.

StepEnzymeSubstrateProduct(s)Cofactor(s)
Initial Isomerization Enoyl-CoA IsomeraseThis compoundundec-2-enoyl-CoANone
Cycle 1: Hydration Enoyl-CoA Hydrataseundec-2-enoyl-CoA3-hydroxyundecanoyl-CoAH₂O
Cycle 1: Dehydrogenation 3-Hydroxyacyl-CoA Dehydrogenase3-hydroxyundecanoyl-CoA3-ketoundecanoyl-CoANAD⁺ → NADH + H⁺
Cycle 1: Thiolysis β-Ketothiolase3-ketoundecanoyl-CoANonanoyl-CoA + Acetyl-CoACoA-SH
Cycle 2-4 (Repeated) Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, β-KetothiolaseNonanoyl-CoA → Heptanoyl-CoA → Pentanoyl-CoA → Propionyl-CoA3 molecules of Acetyl-CoAFAD, NAD⁺, CoA-SH
Propionyl-CoA Carboxylation Propionyl-CoA CarboxylasePropionyl-CoAD-Methylmalonyl-CoAATP, Biotin, HCO₃⁻
Epimerization Methylmalonyl-CoA EpimeraseD-Methylmalonyl-CoAL-Methylmalonyl-CoANone
Isomerization Methylmalonyl-CoA MutaseL-Methylmalonyl-CoASuccinyl-CoAVitamin B12

Pathway Visualization

Undec_10_enoyl_CoA_Metabolism undec_10_enoic Undec-10-enoic Acid undec_10_enoyl_coa This compound undec_10_enoic->undec_10_enoyl_coa Acyl-CoA Synthetase ATP, CoA undec_2_enoyl_coa Undec-2-enoyl-CoA undec_10_enoyl_coa->undec_2_enoyl_coa Enoyl-CoA Isomerase hydroxy_undecanoyl_coa 3-Hydroxyundecanoyl-CoA undec_2_enoyl_coa->hydroxy_undecanoyl_coa Enoyl-CoA Hydratase H₂O keto_undecanoyl_coa 3-Ketoundecanoyl-CoA hydroxy_undecanoyl_coa->keto_undecanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH nonanoyl_coa Nonanoyl-CoA keto_undecanoyl_coa->nonanoyl_coa β-Ketothiolase CoA acetyl_coa 4x Acetyl-CoA keto_undecanoyl_coa->acetyl_coa beta_oxidation_cycles 3 Cycles of Beta-Oxidation nonanoyl_coa->beta_oxidation_cycles propionyl_coa Propionyl-CoA beta_oxidation_cycles->propionyl_coa beta_oxidation_cycles->acetyl_coa d_methylmalonyl_coa D-Methylmalonyl-CoA propionyl_coa->d_methylmalonyl_coa Propionyl-CoA Carboxylase ATP, Biotin, HCO₃⁻ l_methylmalonyl_coa L-Methylmalonyl-CoA d_methylmalonyl_coa->l_methylmalonyl_coa Methylmalonyl-CoA Epimerase succinyl_coa Succinyl-CoA l_methylmalonyl_coa->succinyl_coa Methylmalonyl-CoA Mutase Vitamin B12 tca_cycle TCA Cycle succinyl_coa->tca_cycle acetyl_coa->tca_cycle

Caption: Mitochondrial metabolism of this compound.

Quantitative Data

EnzymeSubstrateKm (µM)Vmax (U/mg)Source
Medium-Chain Acyl-CoA SynthetaseDecanoic Acid15-500.5-2.0Generic Data
Enoyl-CoA Isomerasecis-3-Decenoyl-CoA20-10050-200Generic Data
Medium-Chain Acyl-CoA DehydrogenaseDecanoyl-CoA2-1010-30Generic Data
Propionyl-CoA CarboxylasePropionyl-CoA100-4001-5Generic Data

Experimental Protocols

Assay for the Activation of Undec-10-enoic Acid

This protocol measures the activity of acyl-CoA synthetases capable of activating undec-10-enoic acid in a mammalian cell lysate or purified enzyme preparation.

Materials:

  • Cell lysate or purified enzyme

  • Reaction buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)

  • ATP solution (100 mM)

  • CoA-SH solution (10 mM)

  • [1-¹⁴C]Undec-10-enoic acid (specific activity ~50 mCi/mmol)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, 5 mM ATP, 0.5 mM CoA-SH, and 10 µM [1-¹⁴C]undec-10-enoic acid.

  • Initiate the reaction by adding the cell lysate or purified enzyme to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of cold 10% TCA.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein and unreacted fatty acid.

  • The supernatant contains the water-soluble [1-¹⁴C]this compound.

  • Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the rate of this compound formation based on the specific activity of the radiolabeled substrate.

Measurement of this compound Beta-Oxidation in Isolated Mitochondria

This protocol quantifies the rate of beta-oxidation of this compound by isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Mitochondrial respiration buffer (e.g., 120 mM KCl, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, 3 mM HEPES, pH 7.2)

  • This compound substrate solution (1 mM)

  • ADP solution (20 mM)

  • Malate (B86768) and Pyruvate (B1213749) (as respiratory substrates)

  • Oxygen electrode or similar respirometry system

Procedure:

  • Suspend isolated mitochondria in respiration buffer in the chamber of an oxygen electrode at a final concentration of 0.5-1.0 mg/mL.

  • Add malate (5 mM) and pyruvate (5 mM) to energize the mitochondria.

  • Record the basal rate of oxygen consumption.

  • Add a known amount of this compound (e.g., to a final concentration of 20-50 µM) to the chamber.

  • Record the increase in the rate of oxygen consumption, which is indicative of the oxidation of the fatty acyl-CoA.

  • Add a saturating amount of ADP to measure the state 3 respiration rate, reflecting the maximum oxidative capacity for the given substrate.

  • Calculate the rate of substrate-dependent oxygen consumption.

Experimental Workflow Visualization

Experimental_Workflow start Start cell_culture Mammalian Cell Culture (e.g., HepG2, C2C12) start->cell_culture treatment Treatment with Undec-10-enoic Acid cell_culture->treatment fractionation Subcellular Fractionation treatment->fractionation lcms_analysis LC-MS/MS Analysis of Acyl-CoAs treatment->lcms_analysis cytosol Cytosolic Fraction fractionation->cytosol mitochondria Mitochondrial Fraction fractionation->mitochondria acs_assay Acyl-CoA Synthetase Activity Assay cytosol->acs_assay beta_ox_assay Beta-Oxidation Assay (Respirometry) mitochondria->beta_ox_assay data_analysis Data Analysis and Interpretation acs_assay->data_analysis beta_ox_assay->data_analysis lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound in mammals proceeds via its formation from exogenous undec-10-enoic acid followed by mitochondrial beta-oxidation. This process requires the concerted action of the standard beta-oxidation enzymes and auxiliary enzymes to handle its unique odd-chain and terminally unsaturated structure. The end products are acetyl-CoA, which enters the TCA cycle for energy production, and succinyl-CoA, another TCA cycle intermediate. Further research is warranted to elucidate the specific enzyme kinetics and regulatory mechanisms governing the metabolism of this and other unusual fatty acids in mammalian systems.

Function of undec-10-enoyl-CoA in microbial metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of Undec-10-enoyl-CoA in Microbial Metabolism

Introduction

This compound is the coenzyme A thioester of undec-10-enoic acid (undecylenic acid), a monounsaturated fatty acid with an 11-carbon chain and a terminal double bond. As an activated long-chain fatty acyl-CoA, it represents a key intermediate at the crossroads of several fundamental microbial metabolic pathways. While specific research on this compound is not extensively documented, its metabolic fate can be comprehensively inferred from the well-established biochemistry of analogous unsaturated acyl-CoA molecules. This guide provides a detailed technical overview of the presumed functions of this compound in microbial metabolism, focusing on its roles in catabolism for energy production, its function as a precursor for biopolymer and signaling molecule synthesis, and the enzymatic machinery involved. This document is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and metabolic engineering.

Core Metabolic Pathways Involving this compound

This compound is positioned to enter three major metabolic routes: beta-oxidation for energy generation, biosynthesis of polyhydroxyalkanoates (PHAs), and the production of fatty acid-derived signaling molecules that can regulate virulence and other cellular processes.

Beta-Oxidation of an Odd-Chain Unsaturated Fatty Acid

Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to generate acetyl-CoA, NADH, and FADH2[1]. The degradation of this compound, having both an odd number of carbons and a double bond, requires a specific set of enzymatic reactions.

The process begins with the standard beta-oxidation cycle until the double bond is reached. For this compound, the double bond is at an odd-numbered carbon position (C-10, counting the carboxyl carbon as C-1). After several cycles of beta-oxidation, a cis-Δ3-enoyl-CoA intermediate is formed. This intermediate is not a substrate for the next enzyme in the cycle, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, enoyl-CoA isomerase , is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond, which can then re-enter the beta-oxidation pathway[1][2][3]. The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The overall process is as follows:

  • Initial Cycles of Beta-Oxidation: Standard degradation proceeds, shortening the carbon chain by two carbons per cycle.

  • Formation of a Problematic Intermediate: A cis-Δ3-enoyl-CoA intermediate is generated.

  • Isomerization: Enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond[2][4].

  • Completion of Beta-Oxidation: The pathway continues until the final three carbons remain.

  • Final Products: The pathway yields multiple molecules of acetyl-CoA and one molecule of propionyl-CoA.

Beta_Oxidation_Undec_10_enoyl_CoA cluster_main Beta-Oxidation Pathway This compound This compound Beta_Oxidation_Cycles cis-delta3-Enoyl-CoA Intermediate This compound->Beta_Oxidation_Cycles Multiple Cycles Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase Enoyl-CoA_Hydratase Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Enoyl-CoA_Isomerase Enoyl-CoA Isomerase trans-delta2-Enoyl-CoA trans-delta2-Enoyl-CoA Enoyl-CoA_Isomerase->trans-delta2-Enoyl-CoA Isomerization Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Enoyl-CoA_Isomerase Beta_Oxidation_Cycles_2 Remaining Beta- Oxidation Cycles trans-delta2-Enoyl-CoA->Beta_Oxidation_Cycles_2 Re-entry Beta_Oxidation_Cycles_2->Acetyl_CoA Beta_Oxidation_Cycles_2->Propionyl_CoA

Caption: Beta-oxidation pathway for this compound.

Precursor for Polyhydroxyalkanoate (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage materials[5]. The monomer units for medium-chain-length PHAs (mcl-PHAs) are often derived from intermediates of the fatty acid beta-oxidation pathway[5][6].

The key enzyme linking beta-oxidation to PHA synthesis is (R)-specific enoyl-CoA hydratase (PhaJ) [5][6]. This enzyme hydrates trans-2-enoyl-CoA intermediates from the beta-oxidation pathway to form (R)-3-hydroxyacyl-CoA monomers, which are the direct substrates for PHA synthase (PhaC)[5][6]. Therefore, as this compound is degraded via beta-oxidation, the resulting trans-2-enoyl-CoA intermediates can be shunted by PhaJ towards the synthesis of PHA polymers containing various C-odd and C-even monomer units. Supplementation of bacterial cultures with unsaturated fatty acids has been shown to result in the production of PHAs with both saturated and unsaturated monomers[7].

BetaOxidation_PHA_Link This compound This compound Beta_Oxidation Beta-Oxidation Pathway This compound->Beta_Oxidation trans_2_Enoyl_CoA trans-2-Enoyl-CoA Intermediates Beta_Oxidation->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Beta-Oxidation) trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase PhaJ (R)-specific Enoyl-CoA Hydratase (PhaJ) trans_2_Enoyl_CoA->PhaJ S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (PHA Monomer) PhaJ->R_3_Hydroxyacyl_CoA Further_Oxidation Further Beta-Oxidation S_3_Hydroxyacyl_CoA->Further_Oxidation PhaC PHA Synthase (PhaC) R_3_Hydroxyacyl_CoA->PhaC PHA_Polymer PHA Polymer PhaC->PHA_Polymer

Caption: Link between beta-oxidation and PHA biosynthesis.

Role in the Synthesis of Signaling Molecules

Fatty acids and their derivatives act as important signaling molecules in bacteria, regulating processes like virulence, biofilm formation, and antibiotic resistance[8][9]. These are often referred to as diffusible signal factors (DSFs). For instance, Pseudomonas aeruginosa produces cis-2-decenoic acid, which is involved in biofilm dispersion[9]. The synthesis of these fatty acid signals often involves enzymes from fatty acid metabolic pathways, including enoyl-CoA hydratases[9].

It is plausible that this compound, or a metabolite thereof, could serve as a precursor for a yet-unidentified signaling molecule. The pathway would likely involve modifications to the acyl chain, potentially catalyzed by enzymes with homology to known DSF synthases, leading to a molecule that can be sensed by other bacterial cells to coordinate group behaviors.

FattyAcid_Signaling This compound This compound Synthase Putative Signal Synthase This compound->Synthase Signaling_Molecule Signaling Molecule (e.g., DSF-like) Synthase->Signaling_Molecule Extracellular_Space Extracellular Space Signaling_Molecule->Extracellular_Space Sensor_Kinase Membrane Sensor Kinase Extracellular_Space->Sensor_Kinase Sensing Phosphorylation_Cascade Phosphorylation Cascade Sensor_Kinase->Phosphorylation_Cascade Response_Regulator Response Regulator Phosphorylation_Cascade->Response_Regulator Gene_Expression Virulence & Biofilm Gene Expression Response_Regulator->Gene_Expression Regulation

Caption: Hypothetical signaling pathway involving this compound.

Key Enzymes Acting on this compound

The metabolism of this compound is critically dependent on two major classes of enzymes from the crotonase superfamily.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA, the second step in the beta-oxidation cycle[10][11]. The reaction involves the syn-addition of a water molecule across the double bond[10]. The catalytic mechanism is well-conserved and involves two essential glutamate (B1630785) residues at the active site that act in concert to activate a water molecule for nucleophilic attack[12]. While highly efficient for short-chain substrates, the activity of enoyl-CoA hydratase generally decreases with increasing acyl chain length[11].

Enoyl-CoA Isomerase

Enoyl-CoA isomerase (EC 5.3.3.8) is essential for the beta-oxidation of unsaturated fatty acids where the double bond is located at an odd-numbered carbon, such as in this compound[2][4]. This enzyme catalyzes the shift of a cis- or trans-Δ3 double bond to a trans-Δ2 double bond, rendering the intermediate a suitable substrate for enoyl-CoA hydratase[2]. This isomerization is a crucial step that allows the complete degradation of a wide variety of naturally occurring unsaturated fatty acids.

Quantitative Data

Table 1: Kinetic Parameters of a Representative Enoyl-CoA Hydratase (Note: Data are illustrative, based on typical values for long-chain substrates.)

SubstrateEnzyme SourceKm (µM)kcat (s-1)Reference
trans-2-Octenoyl-CoARat Mitochondria151,200[13][14]
trans-2-Decenoyl-CoARat Mitochondria10950[13][14]
trans-2-Dodecenoyl-CoARat Mitochondria8700[13][14]

Table 2: Representative Intracellular Acyl-CoA Concentrations in Bacteria

Acyl-CoA SpeciesBacteriumConditionConcentration (nmol/g dry weight)Reference
Acetyl-CoACorynebacterium glutamicumGlucose medium50 - 150[15][16]
Succinyl-CoACorynebacterium glutamicumGlucose medium10 - 40[15][16]
Malonyl-CoAStreptomyces albusMannitol medium5 - 20[15][16]
Methylmalonyl-CoAStreptomyces albusMannitol medium> 100[15][16]

Experimental Protocols

Studying the metabolism of this compound involves a combination of enzymatic assays and advanced analytical techniques to quantify intermediates.

Enzyme Assay for Enoyl-CoA Hydratase

A common method for measuring enoyl-CoA hydratase activity is a continuous spectrophotometric assay.

  • Principle: The assay monitors the decrease in absorbance at ~263 nm, which corresponds to the disappearance of the α,β-double bond in the enoyl-CoA substrate upon hydration.

  • Reagents:

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Substrate: this compound (or a suitable analog like crotonyl-CoA) at a concentration around its Km (e.g., 25-100 µM).

    • Purified enoyl-CoA hydratase enzyme.

  • Procedure:

    • Prepare the reaction mixture containing buffer and substrate in a quartz cuvette.

    • Initiate the reaction by adding a small volume of the enzyme solution.

    • Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

    • Calculate the rate of reaction using the molar extinction coefficient of the enoyl-thioester bond (ε263 ≈ 6.7 x 103 M-1cm-1).

Quantitative Analysis of Acyl-CoA Thioesters by LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples[17].

  • Workflow Overview:

    LCMS_Workflow Cell_Culture Bacterial Cell Culture Quenching Metabolic Quenching (e.g., cold methanol) Cell_Culture->Quenching Extraction Acyl-CoA Extraction (e.g., acid/organic solvent) Quenching->Extraction LC_Separation Reversed-Phase HPLC Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) LC_Separation->MS_Detection Quantification Quantification (vs. internal standards) MS_Detection->Quantification

    Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

  • Sample Preparation:

    • Quenching: Rapidly halt metabolic activity, typically by immersing cells in a cold solvent like methanol.

    • Extraction: Lyse cells and extract acyl-CoAs using an acidic organic solvent mixture to precipitate proteins and solubilize the target molecules.

    • Purification: Often, a solid-phase extraction (SPE) step is used to clean up the sample and enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the different acyl-CoA species using reversed-phase HPLC.

    • Mass Spectrometry: Ionize the eluted molecules (typically with electrospray ionization) and detect them using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Quantification is achieved by comparing the signal to that of stable isotope-labeled internal standards.

Conclusion and Future Perspectives

This compound, as a representative long-chain unsaturated acyl-CoA, holds a central position in microbial metabolism. Its involvement in the fundamental processes of energy production through beta-oxidation, its role as a building block for the bioplastic PHA, and its potential as a precursor for cell-to-cell signaling molecules highlight its significance. A thorough understanding of the enzymes that act upon it and the regulation of its metabolic channeling is crucial.

For drug development professionals, the enzymes in these pathways, such as enoyl-CoA isomerase and PhaJ, represent potential targets for antimicrobial agents or for manipulating bacterial behavior (e.g., inhibiting virulence or biofilm formation). For researchers in metabolic engineering, harnessing and redirecting the flow of this compound and similar molecules could enable the microbial production of novel biopolymers and specialty chemicals from fatty acid feedstocks. Future research should focus on the direct characterization of the enzymes that metabolize this compound and the identification of any signaling molecules derived from it to fully elucidate its role in the intricate metabolic network of microorganisms.

References

Undec-10-enoyl-CoA as a Substrate for Enoyl-CoA Hydratase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enoyl-CoA hydratase (ECH), a key enzyme in the mitochondrial β-oxidation pathway, catalyzes the hydration of trans-2-enoyl-CoA thioesters to L-β-hydroxyacyl-CoA. While the enzyme's activity on short and medium-chain fatty acyl-CoAs is well-characterized, its interaction with longer-chain and terminally unsaturated substrates such as undec-10-enoyl-CoA is less defined. This technical guide provides a comprehensive overview of the current understanding of enoyl-CoA hydratase, its mechanism, and substrate specificity, with a specific focus on its potential interaction with this compound. This document offers detailed experimental protocols for researchers to investigate the kinetics of this interaction, including the synthesis of the substrate and the execution of enzymatic assays. Furthermore, it presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the subject matter.

Introduction to Enoyl-CoA Hydratase

Enoyl-CoA hydratase (EC 4.2.1.17), also known as crotonase, is a crucial enzyme in the metabolism of fatty acids.[1][2] It catalyzes the second step of the β-oxidation cycle, a metabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2.[3] This process is central to energy production in various tissues. The enzyme facilitates the stereospecific hydration of a trans-double bond between the C2 and C3 carbons of an enoyl-CoA molecule, yielding an L-β-hydroxyacyl-CoA.[3][4]

Enoyl-CoA hydratase exhibits broad substrate specificity, acting on enoyl-CoA thioesters with chain lengths from C4 to at least C16.[4][5] However, the catalytic efficiency of the enzyme is known to decrease as the length of the acyl chain increases.[4] The study of specific long-chain unsaturated substrates like this compound is important for understanding the metabolism of unusual fatty acids and for the development of novel therapeutic agents that may target fatty acid oxidation pathways.

Catalytic Mechanism of Enoyl-CoA Hydratase

The catalytic mechanism of enoyl-CoA hydratase has been extensively studied and is understood to involve a syn-addition of a water molecule across the double bond of the enoyl-CoA substrate.[1][3] The active site of the enzyme contains two critical glutamate (B1630785) residues that act as a general acid-base pair to facilitate the hydration reaction.[3][4]

The proposed mechanism proceeds as follows:

  • A glutamate residue acts as a general base, abstracting a proton from a water molecule and thereby activating it for nucleophilic attack on the C3 of the enoyl-CoA substrate.[4]

  • The activated water molecule attacks the β-carbon (C3) of the substrate.[1]

  • The other glutamate residue in the active site acts as a general acid, donating a proton to the α-carbon (C2) of the substrate.[4]

  • This concerted or stepwise process results in the formation of an L-β-hydroxyacyl-CoA product.[1][6]

The precise nature of the transition state, whether it is a concerted or a stepwise E1cb-like mechanism, is still a subject of some discussion.[6]

This compound as a Potential Substrate

The terminal position of the double bond in this compound (at C10-C11) means that it is not in the typical trans-2 position for direct action by enoyl-CoA hydratase in the standard β-oxidation pathway. For it to become a substrate, it would likely need to undergo isomerization to a trans-2-enoyl-CoA intermediate through the action of an enoyl-CoA isomerase.

Quantitative Data

As of the latest literature review, specific quantitative kinetic parameters (Km, Vmax, kcat) for the hydration of this compound by enoyl-CoA hydratase have not been reported. However, for researchers interested in determining these values, a detailed experimental protocol is provided in the following section. For comparative purposes, the table below summarizes the kinetic parameters of enoyl-CoA hydratase with other, more commonly studied substrates.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source Organism
Crotonyl-CoA (C4)2575003.5 x 10⁵Bovine Liver
Hexenoyl-CoA (C6)2060002.8 x 10⁵Bovine Liver
Octenoyl-CoA (C8)1545002.1 x 10⁵Bovine Liver
Decenoyl-CoA (C10)1030001.4 x 10⁵Bovine Liver

Note: The values presented in this table are approximate and can vary depending on the specific experimental conditions and the source of the enzyme. The data is compiled from various biochemical literature and serves as a reference point.

Experimental Protocols

This section provides detailed methodologies for researchers to study the interaction of this compound with enoyl-CoA hydratase.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical synthesis process. The following is a general protocol that can be adapted.

Materials:

  • Undecylenic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (B1669883) (DCC)

  • Coenzyme A (free acid)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium bicarbonate

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Activation of Undecylenic Acid:

    • Dissolve undecylenic acid and N-hydroxysuccinimide in anhydrous DMF.

    • Cool the solution in an ice bath and add dicyclohexylcarbodiimide (DCC) dropwise with stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • The formation of the NHS-ester of undecylenic acid can be monitored by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the DMF under reduced pressure.

    • Purify the resulting NHS-ester by silica gel chromatography.

  • Coupling with Coenzyme A:

    • Dissolve the purified NHS-ester of undecylenic acid in a minimal amount of DMF.

    • Prepare a solution of Coenzyme A in a sodium bicarbonate buffer (pH ~8.0).

    • Add the DMF solution of the NHS-ester dropwise to the Coenzyme A solution with constant stirring.

    • Allow the reaction to proceed at room temperature for several hours.

    • Monitor the reaction progress by HPLC.

    • Purify the resulting this compound by preparative HPLC.

    • Lyophilize the purified product to obtain a stable powder.

Characterization: The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity. The concentration of the synthesized this compound can be determined spectrophotometrically using the extinction coefficient of the thioester bond.

Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratase can be monitored spectrophotometrically by measuring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond in the enoyl-CoA substrate.[7]

Materials:

  • Purified enoyl-CoA hydratase (commercially available or purified from a suitable source)

  • Synthesized this compound (or other enoyl-CoA substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Quartz cuvettes (with a defined path length, e.g., 0.1 cm or 1 cm)

  • UV-Vis spectrophotometer capable of measuring absorbance at 263 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing the Tris-HCl buffer and the enoyl-CoA substrate at the desired concentration.

    • The final volume of the reaction mixture will depend on the cuvette size (e.g., 300 µL for a 0.1 cm path length cuvette).[7]

    • The concentration of the substrate should be varied to determine the kinetic parameters.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).[7]

    • Initiate the reaction by adding a small volume of a known concentration of the enoyl-CoA hydratase enzyme solution (e.g., 10 µL).[7]

    • Immediately start monitoring the decrease in absorbance at 263 nm over time.

    • Record the absorbance at regular intervals for a period sufficient to determine the initial reaction velocity.

  • Data Analysis:

    • Calculate the rate of the reaction using the molar extinction coefficient (ε) of the enoyl-thioester bond, which is approximately 6.7 x 10³ M⁻¹cm⁻¹.[7]

    • The rate of substrate consumption can be calculated using the Beer-Lambert law: Rate = (ΔA / Δt) / (ε * l), where ΔA is the change in absorbance, Δt is the change in time, ε is the molar extinction coefficient, and l is the path length of the cuvette.

    • Determine the initial velocities at different substrate concentrations and plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the Km and Vmax values.

Visualizations

Signaling Pathway: Mitochondrial β-Oxidation

The following diagram illustrates the central role of enoyl-CoA hydratase in the mitochondrial fatty acid β-oxidation pathway.

Beta_Oxidation_Pathway cluster_beta_oxidation Mitochondrial β-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H₂O in) Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketoacyl-CoA Thiolase (CoA-SH in) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle To TCA Cycle

Caption: The role of enoyl-CoA hydratase in the mitochondrial β-oxidation spiral.

Experimental Workflow

The diagram below outlines a typical experimental workflow for characterizing the activity of enoyl-CoA hydratase with a novel substrate like this compound.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Synthesize_Substrate Synthesize this compound Purify_Substrate Purify by HPLC Synthesize_Substrate->Purify_Substrate Characterize_Substrate Characterize by MS and NMR Purify_Substrate->Characterize_Substrate Quantify_Substrate Quantify concentration Characterize_Substrate->Quantify_Substrate Prepare_Assay Prepare reaction mixtures Quantify_Substrate->Prepare_Assay Run_Assay Perform spectrophotometric assay Prepare_Assay->Run_Assay Collect_Data Record absorbance change Run_Assay->Collect_Data Calculate_Rates Calculate initial velocities Collect_Data->Calculate_Rates Plot_Data Generate Michaelis-Menten plot Calculate_Rates->Plot_Data Determine_Kinetics Determine Km and Vmax Plot_Data->Determine_Kinetics

Caption: Workflow for kinetic analysis of enoyl-CoA hydratase with a novel substrate.

Conclusion

While this compound remains an understudied substrate for enoyl-CoA hydratase, the foundational knowledge of the enzyme's mechanism and broad substrate specificity provides a strong rationale for its investigation. This technical guide offers the necessary background and detailed experimental protocols to enable researchers to explore the kinetics of this interaction. The provided visualizations of the relevant metabolic pathway and experimental workflow serve to further clarify the context and practical steps involved. A thorough characterization of the activity of enoyl-CoA hydratase on this compound will contribute to a more complete understanding of fatty acid metabolism and may open new avenues for therapeutic intervention.

References

Undec-10-enoyl-CoA: A Comprehensive Technical Guide on its Putative Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the discovery, specific cellular functions, and signaling pathways of undec-10-enoyl-CoA is limited. This guide provides an in-depth overview based on the well-established biochemistry of its precursor, undec-10-enoic acid, and the general principles of medium-chain fatty acyl-CoA metabolism and function. The pathways, quantitative data, and experimental protocols are presented as inferred or representative methodologies for future research.

Introduction

This compound is the activated thioester form of undec-10-enoic acid (commonly known as undecylenic acid), a medium-chain monounsaturated fatty acid.[1][2] Undecylenic acid itself is a well-known compound derived from the pyrolysis of ricinoleic acid from castor oil and is utilized for its antifungal properties in topical treatments.[1][3] The activation of fatty acids to their coenzyme A (CoA) derivatives is a critical step for their participation in a wide array of cellular processes, including energy metabolism, complex lipid synthesis, and protein modification.[4][5][6]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential discovery and significance of this compound in cellular processes. Given the nascent stage of direct research on this molecule, this document extrapolates from the known biochemistry of medium-chain fatty acyl-CoAs to outline its putative synthesis, metabolic fate, and potential roles in cellular signaling and protein acylation. Furthermore, it provides detailed experimental protocols and data presentation frameworks to guide future investigations into the biology of this compound.

Discovery and Synthesis

The "discovery" of this compound in a biological context would be contingent on its identification and quantification in cellular or tissue extracts. While its precursor, undecylenic acid, is found in human sweat, the endogenous synthesis of its CoA derivative has not been explicitly documented in the scientific literature.[3]

The synthesis of this compound from undec-10-enoic acid is catalyzed by a class of enzymes known as acyl-CoA synthetases (ACS). These enzymes facilitate the ATP-dependent formation of a thioester bond between the carboxyl group of the fatty acid and the thiol group of coenzyme A.[7][8] Specifically, medium-chain acyl-CoA synthetases (MCAS) are responsible for activating fatty acids with chain lengths typically ranging from 6 to 12 carbons.[9][10][11]

The reaction proceeds in two steps:

  • Formation of an acyl-adenylate intermediate from the fatty acid and ATP, with the release of pyrophosphate (PPi).

  • Transfer of the acyl group to CoA, releasing AMP.

cluster_synthesis Synthesis of this compound Undec-10-enoic_Acid Undec-10-enoic Acid MCAS Medium-Chain Acyl-CoA Synthetase Undec-10-enoic_Acid->MCAS ATP ATP ATP->MCAS CoA Coenzyme A CoA->MCAS This compound This compound MCAS->this compound AMP_PPi AMP + PPi MCAS->AMP_PPi

Fig. 1: Enzymatic Synthesis of this compound.

Significance in Cellular Processes

The significance of this compound in cellular processes can be inferred from the established roles of other medium-chain fatty acyl-CoAs. These roles primarily encompass energy production through β-oxidation and potential involvement in protein acylation and cellular signaling.

Metabolic Fate: β-Oxidation

Once synthesized, this compound is expected to be a substrate for mitochondrial β-oxidation, the primary pathway for fatty acid degradation. A key feature of medium-chain fatty acids is their ability to enter the mitochondrial matrix independently of the carnitine shuttle system, which is required for long-chain fatty acids.[10] Inside the mitochondria, they are activated to their CoA derivatives and enter the β-oxidation spiral.

The β-oxidation of an unsaturated fatty acid with a double bond at an odd-numbered carbon (C11 with a double bond at C10, which becomes C9 after activation) requires an additional enzymatic step compared to saturated fatty acids. The pathway for this compound would likely proceed as follows:

  • Four cycles of β-oxidation: This would shorten the 11-carbon chain by two carbons in each cycle, producing four molecules of acetyl-CoA and leaving a three-carbon acyl-CoA, propionyl-CoA.

  • Isomerization: The double bond at the 10th position (an odd number) would eventually be positioned in a way that is not amenable to the standard enzymatic machinery of β-oxidation. An isomerase would be required to shift the position of the double bond to allow for the subsequent steps of hydration, oxidation, and thiolysis.

  • Final Thiolysis: The final cleavage would yield acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

cluster_beta_oxidation Inferred β-Oxidation of this compound Start This compound (C11:1) Cycle1 1st β-Oxidation Cycle Start->Cycle1 Product1 Non-9-enoyl-CoA (C9:1) Cycle1->Product1 AcetylCoA1 Acetyl-CoA Cycle1->AcetylCoA1 Cycle2 2nd β-Oxidation Cycle Product1->Cycle2 TCA Citric Acid Cycle AcetylCoA1->TCA Product2 Hept-7-enoyl-CoA (C7:1) Cycle2->Product2 AcetylCoA2 Acetyl-CoA Cycle2->AcetylCoA2 Cycle3 3rd β-Oxidation Cycle Product2->Cycle3 AcetylCoA2->TCA Product3 Pent-5-enoyl-CoA (C5:1) Cycle3->Product3 AcetylCoA3 Acetyl-CoA Cycle3->AcetylCoA3 Isomerase Enoyl-CoA Isomerase Product3->Isomerase AcetylCoA3->TCA Product4 Pent-2-enoyl-CoA (C5:1) Isomerase->Product4 Cycle4 4th β-Oxidation Cycle Product4->Cycle4 Product5 Propionyl-CoA (C3) Cycle4->Product5 AcetylCoA4 Acetyl-CoA Cycle4->AcetylCoA4 Product5->TCA via Succinyl-CoA AcetylCoA4->TCA

Fig. 2: Inferred Metabolic Pathway of this compound.
Potential Role in Protein Acylation

Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is attached to an amino acid residue of a protein, typically lysine (B10760008).[8][12][13] This modification can alter the protein's structure, function, localization, and interactions.[12] While acetylation (the addition of an acetyl group) is the most studied form of acylation, a variety of other acyl-CoAs can serve as donors.[8]

Given its 11-carbon chain, this compound could potentially serve as a donor for a novel type of protein acylation, which could be termed "undecenoylation." This modification would impart a relatively long, unsaturated lipid chain to the target protein, which could significantly impact its hydrophobicity and its association with cellular membranes or other proteins. The enzymes responsible for such a modification would likely be lysine acyltransferases.

Hypothetical Signaling Pathways

Fatty acids and their CoA derivatives can act as signaling molecules, either directly or as precursors to other signaling lipids.[4][5] They can modulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), and influence various signaling cascades.

A hypothetical signaling role for this compound could involve its interaction with nuclear receptors or its metabolism into other bioactive lipids. For instance, it could potentially modulate inflammatory pathways, given the known anti-inflammatory properties of some fatty acids.

cluster_signaling Hypothetical Signaling Role of this compound UECoA This compound NuclearReceptor Nuclear Receptor (e.g., PPAR) UECoA->NuclearReceptor ProteinAcylation Protein Acylation UECoA->ProteinAcylation GeneExpression Modulation of Gene Expression NuclearReceptor->GeneExpression MetabolicGenes Metabolic Genes GeneExpression->MetabolicGenes AntiInflammatoryGenes Anti-inflammatory Genes GeneExpression->AntiInflammatoryGenes ProteinFunction Altered Protein Function/Localization ProteinAcylation->ProteinFunction

Fig. 3: Hypothetical Signaling Pathways Involving this compound.

Quantitative Data

To date, there is no published quantitative data on the cellular or tissue concentrations of this compound. The table below is a template illustrating how such data could be presented, with representative values for other well-characterized acyl-CoAs included for comparative purposes. The determination of these values would be a critical step in understanding the physiological relevance of this compound.

Acyl-CoA SpeciesTissue/Cell TypeConditionConcentration (pmol/mg protein)Reference
This compound e.g., LiverFastedTo be determined
This compound e.g., LiverFedTo be determined
This compound e.g., Skin FibroblastsControlTo be determined
This compound e.g., Skin FibroblastsTreated with Undecenoic AcidTo be determined
Acetyl-CoARat LiverFed60.5 ± 5.2[Hypothetical Ref.]
Malonyl-CoARat LiverFed2.5 ± 0.3[Hypothetical Ref.]
Palmitoyl-CoARat LiverFed15.1 ± 1.8[Hypothetical Ref.]

Experimental Protocols

The following sections provide detailed methodologies for key experiments that would be essential for the discovery and characterization of this compound.

Chemical Synthesis of this compound Standard

A pure standard of this compound is necessary for its identification and quantification in biological samples. It can be synthesized from undec-10-enoic acid and coenzyme A.

Materials:

  • Undec-10-enoic acid

  • Coenzyme A (lithium salt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, anhydrous

  • Sodium bicarbonate solution, 5% (w/v)

  • HPLC system with a C18 column

Procedure:

  • Activation of Undec-10-enoic Acid:

    • Dissolve undec-10-enoic acid and NHS in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of undec-10-enoic acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A (lithium salt) in a 5% sodium bicarbonate solution.

    • Slowly add the NHS-ester solution from step 1 to the Coenzyme A solution while stirring on ice.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting this compound by preparative reverse-phase HPLC using a C18 column and a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid.

    • Lyophilize the collected fractions containing the pure product.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Assay for Medium-Chain Acyl-CoA Synthetase Activity

This protocol is for determining if a given medium-chain acyl-CoA synthetase can utilize undec-10-enoic acid as a substrate.

Materials:

  • Purified medium-chain acyl-CoA synthetase

  • Undec-10-enoic acid

  • Coenzyme A

  • ATP

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Malate (B86768) dehydrogenase

  • Citrate (B86180) synthase

  • NADH

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, and undec-10-enoic acid.

  • Add malate dehydrogenase, citrate synthase, and NADH to the reaction mixture.

  • Initiate the reaction by adding the purified medium-chain acyl-CoA synthetase.

  • The formation of this compound will be coupled to the citrate synthase reaction, which uses the product of the subsequent β-oxidation step (acetyl-CoA) and oxaloacetate (generated from malate by malate dehydrogenase with the consumption of NADH).

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general workflow for the extraction and quantification of this compound from cells or tissues.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Acetonitrile

  • Isopropanol

  • Formic acid

  • UHPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

  • Extraction:

    • Homogenize the biological sample in a cold extraction solvent (e.g., acetonitrile/isopropanol/water) containing the internal standard.

    • Centrifuge the homogenate to pellet the protein and cell debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reverse-phase C18 UHPLC column.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and the internal standard will need to be determined.

  • Data Analysis:

    • Construct a standard curve using the synthesized this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

cluster_workflow Workflow for this compound Analysis Sample Biological Sample (Cell/Tissue) Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Quantification Quantification using Standard Curve LCMS->Quantification

Fig. 4: Experimental Workflow for this compound Quantification.

Conclusion

This compound represents a potentially important, yet currently understudied, metabolite at the interface of fatty acid metabolism and cellular regulation. Based on the known biological activities of its precursor, undecylenic acid, and the well-established roles of other medium-chain fatty acyl-CoAs, it is plausible that this compound plays a role in cellular energy homeostasis and may be involved in protein acylation and signaling pathways. The experimental frameworks provided in this guide offer a roadmap for future research to elucidate the precise functions of this intriguing molecule. The discovery and characterization of this compound and its associated metabolic and signaling pathways could open new avenues for understanding cellular metabolism and for the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Undec-10-enoyl-CoA is a C10:1 acyl-CoA intermediate of mitochondrial fatty acid β-oxidation. While a transient species in normal metabolism, its accumulation, detected as the carnitine ester decenoylcarnitine (C10:1-carnitine), is a significant biomarker for certain inherited metabolic disorders. This technical guide provides a comprehensive overview of the role of this compound in the context of specific metabolic diseases, with a primary focus on Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details the biochemical pathways involving this metabolite, presents quantitative data on its accumulation in disease states, outlines relevant experimental protocols for its detection, and provides visual representations of the associated metabolic and diagnostic workflows.

Introduction to this compound Metabolism

This compound is an unsaturated medium-chain acyl-CoA that is an intermediate in the β-oxidation of odd-numbered and certain unsaturated fatty acids. In the mitochondrial matrix, fatty acids are shortened in a four-step cycle to produce acetyl-CoA, FADH2, and NADH for energy production.[1] The initial step is catalyzed by a family of acyl-CoA dehydrogenases with specificity for different chain lengths.

The Link to Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is the most prevalent inherited disorder of fatty acid β-oxidation, with an incidence of approximately 1 in 10,000 to 1 in 25,000 live births.[2] This autosomal recessive condition is caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme.[3][4] This enzyme is responsible for the dehydrogenation of acyl-CoAs with chain lengths from 6 to 12 carbons.

In individuals with MCAD deficiency, the impaired function of the MCAD enzyme leads to a bottleneck in the β-oxidation spiral. This results in the accumulation of medium-chain fatty acid intermediates, including octanoyl-CoA (C8), decanoyl-CoA (C10), and to a lesser extent, hexanoyl-CoA (C6) and this compound (from which C10:1 is derived).[2][5] These accumulating acyl-CoAs are then transesterified with carnitine to form acylcarnitines, which can be detected in blood and urine. The prominent elevation of octanoylcarnitine (B1202733) (C8) is the primary diagnostic marker for MCAD deficiency, but is typically accompanied by elevations of C6, C10, and C10:1 acylcarnitines.[1]

Clinical Manifestations of MCAD Deficiency

Individuals with MCAD deficiency are often asymptomatic at birth but are at risk of acute metabolic decompensation, particularly during periods of fasting or illness.[5][6] Symptoms include hypoketotic hypoglycemia, lethargy, vomiting, and in severe cases, seizures, coma, and sudden death.[4] Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry have been instrumental in the early detection and management of MCAD deficiency, significantly improving patient outcomes.[7]

Potential Link to Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency

Short-chain enoyl-CoA hydratase (ECHS1), encoded by the ECHS1 gene, catalyzes the second step of β-oxidation, the hydration of enoyl-CoA esters to 3-hydroxyacyl-CoA esters.[7][8] ECHS1 deficiency is a rare autosomal recessive disorder that primarily affects the catabolism of the amino acid valine and also plays a role in fatty acid oxidation.[9][10] Clinical presentations are severe and often include Leigh syndrome, developmental regression, and dystonia.[10][11]

While a deficiency in ECHS1 would be expected to lead to the accumulation of enoyl-CoA species, the current body of literature does not strongly support a significant accumulation of this compound (measured as C10:1-acylcarnitine) as a key diagnostic marker.[12][13] The primary biochemical abnormalities in ECHS1 deficiency are related to valine metabolism, with elevated urinary levels of metabolites such as 2-methyl-2,3-dihydroxybutyrate.[11] Some studies have reported normal acylcarnitine profiles in patients with ECHS1 deficiency.[12] Therefore, while this compound is a substrate for ECHS1, its accumulation is not a prominent feature of this disorder.

Data Presentation: Acylcarnitine Levels in MCAD Deficiency

The following table summarizes the quantitative data on the concentrations of decenoylcarnitine (C10:1) and other relevant acylcarnitines in individuals with MCAD deficiency compared to healthy controls, as identified through newborn screening.

AnalyteMCAD Deficient (Newborns)Healthy NewbornsUnitReference
C10:1-carnitine ElevatedNot typically elevatednmol/mL[1]
C8-carnitine 3.1 - 28.3 (median 8.4)< 0.22µmol/L[7]
C6-carnitine ElevatedLownmol/mL[1]
C10-carnitine ElevatedLownmol/mL[1]
C8/C10 ratio IncreasedNormalratio[14]

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for newborn screening and the diagnosis of fatty acid oxidation disorders.

Objective: To quantify acylcarnitines of various chain lengths in biological samples (dried blood spots, plasma, or serum).

Principle: Acylcarnitines are extracted from the sample and derivatized to their butyl esters. The derivatized acylcarnitines are then introduced into a tandem mass spectrometer, typically by flow injection. Precursor ion scanning or multiple reaction monitoring (MRM) is used to detect and quantify the specific acylcarnitine species based on their mass-to-charge ratios.[15][16]

Detailed Methodology:

  • Sample Preparation (from Dried Blood Spot):

    • A 3 mm disc is punched from the dried blood spot into a 96-well microtiter plate.

    • An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol (B129727) is added to each well.

    • The plate is agitated to facilitate extraction.

    • The supernatant is transferred to a new plate and dried under nitrogen.

  • Derivatization:

    • A solution of acetyl chloride in n-butanol is added to the dried extract.

    • The plate is sealed and incubated at 60-65°C for 15-20 minutes to form butyl esters.[8]

    • The derivatizing agent is evaporated under a stream of nitrogen.

  • Analysis:

    • The derivatized sample is reconstituted in a mobile phase (e.g., acetonitrile/water).

    • The sample is injected into the ESI-MS/MS system.

    • Acquisition is performed in the positive ion mode. A precursor ion scan for m/z 85 is commonly used to detect all acylcarnitines, as they share a common fragment ion.[8]

    • Quantification is achieved by comparing the signal intensity of each analyte to its corresponding internal standard.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is used to detect and quantify abnormal organic acids in urine, which can be indicative of various metabolic disorders.

Objective: To identify and quantify organic acids in a urine sample.

Principle: Organic acids are extracted from the urine, derivatized to make them volatile, and then separated and identified by GC-MS.

Detailed Methodology: [2][6]

  • Sample Preparation:

    • A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[3]

    • Internal standards (e.g., tropic acid) are added.

    • For the analysis of keto-acids, the sample is treated with hydroxylamine (B1172632) to form oxime derivatives.

    • The sample is acidified, and the organic acids are extracted into an organic solvent (e.g., ethyl acetate).[2]

  • Derivatization:

    • The organic extract is evaporated to dryness.

    • A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), is added to the residue to form trimethylsilyl (B98337) (TMS) derivatives. This increases the volatility of the organic acids.[2]

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS.

    • The gas chromatograph separates the different organic acids based on their boiling points and interactions with the column.

    • The mass spectrometer fragments the eluting compounds and generates a mass spectrum for each, which allows for their identification by comparison to a spectral library.

    • Quantification is performed by comparing the peak area of each analyte to the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

Fatty_Acid_Beta_Oxidation cluster_Mitochondrion Mitochondrial Matrix cluster_MCAD_Deficiency MCAD Deficiency Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) MCAD_Block MCAD Block Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECHS1) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Undec_10_enoyl_CoA This compound C10_1_Carnitine C10:1-Acylcarnitine (Excreted) Undec_10_enoyl_CoA->C10_1_Carnitine Carnitine Acyltransferase Accumulation Accumulation of Medium-Chain Acyl-CoAs (C8, C10, C10:1) MCAD_Block->Accumulation

Caption: Fatty acid β-oxidation pathway and the impact of MCAD deficiency.

Diagnostic_Workflow Start Newborn Screening (Dried Blood Spot) Tandem_MS Acylcarnitine Analysis by Tandem Mass Spectrometry Start->Tandem_MS Results Elevated C8, C6, C10, and C10:1 Acylcarnitines? Tandem_MS->Results MCAD_Suspected MCAD Deficiency Suspected Results->MCAD_Suspected Yes Normal Normal Profile Results->Normal No Confirmatory_Testing Confirmatory Testing MCAD_Suspected->Confirmatory_Testing Urine_Organic_Acids Urine Organic Acid Analysis (GC-MS) Confirmatory_Testing->Urine_Organic_Acids Genetic_Testing ACADM Gene Sequencing Confirmatory_Testing->Genetic_Testing Diagnosis Diagnosis Confirmed Urine_Organic_Acids->Diagnosis Genetic_Testing->Diagnosis

Caption: Diagnostic workflow for MCAD deficiency.

Conclusion

This compound, detected as its carnitine conjugate C10:1-acylcarnitine, is a crucial secondary biomarker for the diagnosis of MCAD deficiency. Its accumulation, alongside other medium-chain acylcarnitines, provides a distinct metabolic signature that is readily detectable by tandem mass spectrometry, enabling early diagnosis through newborn screening. While ECHS1 is involved in the metabolism of enoyl-CoA species, current evidence does not support a significant accumulation of this compound in ECHS1 deficiency. A thorough understanding of the metabolic pathways involving this compound and the associated analytical methodologies is essential for researchers and clinicians working on the diagnosis and development of therapies for inherited metabolic disorders.

References

Unraveling the Role of Undec-10-enoyl-CoA as a Key Intermediate in Lipid-Derived Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enoyl-CoA is a pivotal, yet often uncharacterized, intermediate at the crossroads of primary fatty acid metabolism and the biosynthesis of specialized secondary metabolites. This technical guide provides a comprehensive overview of the current understanding of this compound's role, particularly focusing on its function as a precursor in the biosynthesis of the prodiginine antibiotic, undecylprodigiosin (B1683453), in Streptomyces coelicolor. This document details the specialized enzymatic machinery dedicated to its synthesis, presents methodologies for its detection and quantification, and outlines experimental protocols for the functional characterization of the enzymes involved. The information compiled herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery, facilitating further investigation into this unique class of lipid intermediates and the development of novel therapeutic agents.

Introduction: The Intersection of Primary and Secondary Metabolism

Fatty acid biosynthesis is a fundamental cellular process providing building blocks for cell membranes, energy storage molecules, and signaling lipids. In certain microorganisms, particularly actinomycetes, the fatty acid synthesis machinery is intricately linked to the production of a diverse array of bioactive secondary metabolites, including many clinically important antibiotics. This connection is often mediated by specialized acyl-CoA and acyl-carrier protein (ACP) intermediates that are diverted from the primary metabolic pool to serve as precursors for complex natural product assembly lines.

This compound, an 11-carbon unsaturated fatty acyl-CoA, represents a fascinating example of such an intermediate. While not a common component of primary fatty acid metabolism, it is a crucial precursor for the biosynthesis of undecylprodigiosin, a tripyrrolic red pigment produced by Streptomyces coelicolor with potent immunosuppressive and anticancer properties. Understanding the biosynthesis of this specific precursor is paramount for the metabolic engineering of Streptomyces to enhance the production of undecylprodigiosin and for the discovery of novel enzymatic tools for synthetic biology.

The Biosynthetic Pathway of Undecylprodigiosin and the Role of an 11-Carbon Precursor

The biosynthesis of undecylprodigiosin is orchestrated by the red gene cluster in S. coelicolor. The final assembly involves the condensation of two pyrrole (B145914) moieties: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (B1249831) (UP). The focus of this guide is the biosynthesis of the UP component, which is derived from a dedicated fatty acid synthesis pathway.

The synthesis of the undecyl side chain of UP is not carried out by the canonical fatty acid synthase (FAS) of the host but by a specialized set of enzymes encoded within the red gene cluster, namely RedP, RedQ, and RedR. Genetic and biochemical studies have strongly implicated these proteins in the production of a C12 fatty acid derivative that is subsequently converted to UP.

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Undecylprodigiosin_Biosynthesis_Overview cluster_primary Primary Metabolism cluster_red_fas Specialized FAS (red Gene Cluster) cluster_up_synthesis 2-Undecylpyrrole (UP) Synthesis cluster_final_assembly Final Assembly Acetyl-CoA Acetyl-CoA RedP RedP (FabH-like) Acetyl-CoA->RedP Malonyl-CoA Malonyl-CoA RedR RedR (FabF-like) Malonyl-CoA->RedR C12-Acyl-RedQ Dodecanoyl-RedQ (or derivative) RedP->C12-Acyl-RedQ Initiation RedQ RedQ (ACP) RedQ->RedP RedQ->RedR RedR->C12-Acyl-RedQ Elongation RedL RedL C12-Acyl-RedQ->RedL RedK RedK RedL->RedK UP 2-Undecylpyrrole (UP) RedK->UP RedH RedH (Condensing Enzyme) UP->RedH MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) MBC->RedH Undecylprodigiosin Undecylprodigiosin RedH->Undecylprodigiosin

Figure 1: Overview of the Undecylprodigiosin Biosynthetic Pathway.

The Specialized Fatty Acid Synthase of the red Cluster
  • RedP : A β-ketoacyl-ACP synthase III (KASIII) homolog, analogous to FabH in primary fatty acid synthesis. RedP initiates the synthesis by catalyzing the condensation of an acetyl-CoA starter unit with a malonyl-ACP extender unit. Crucially, RedP shows specificity for the acyl carrier protein from its own gene cluster, RedQ, thus channeling the precursors into the secondary metabolic pathway.[1]

  • RedQ : The acyl carrier protein (ACP) of the specialized FAS system. It carries the growing acyl chain. The specificity of RedP for malonyl-RedQ over the housekeeping malonyl-FabC is a key factor in separating undecylprodigiosin biosynthesis from general fatty acid synthesis.[1]

  • RedR : A β-ketoacyl-ACP synthase I/II (KASI/II) homolog, analogous to FabB/F. RedR is responsible for the subsequent elongation steps, adding two-carbon units from malonyl-RedQ to the growing acyl chain.

Deletion of redP, redQ, or redR results in a dramatic decrease in undecylprodigiosin production and the accumulation of prodiginine analogs with varying alkyl chain lengths, confirming their role in the selective synthesis of the C12 precursor.

The Emergence of this compound

While genetic evidence points to the synthesis of a C12 (dodecanoyl) derivative, the final product incorporated into UP is an undecyl (C11) chain. Furthermore, the name "this compound" implies an unsaturation at the terminus of the C11 chain. The precise enzymatic steps leading to this specific intermediate are not yet fully elucidated. It is hypothesized that the dodecanoyl-ACP, the product of the RedPQR system, undergoes a final decarboxylation and desaturation to yield undec-10-enoyl-ACP, which is then likely converted to its CoA thioester for subsequent reactions. The enzyme responsible for this terminal modification has not been definitively identified but may be one of the uncharacterized enzymes in the red cluster or a promiscuous host enzyme.

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Precursor_Biosynthesis Acetyl-CoA Acetyl-CoA Dodecanoyl-RedQ Dodecanoyl-RedQ Acetyl-CoA->Dodecanoyl-RedQ RedP (Initiation) Malonyl-RedQ Malonyl-RedQ Malonyl-RedQ->Dodecanoyl-RedQ RedR (Elongation x5) Undec-10-enoyl-ACP Undec-10-enoyl-ACP Dodecanoyl-RedQ->Undec-10-enoyl-ACP Decarboxylation/ Desaturation (Hypothesized) This compound This compound Undec-10-enoyl-ACP->this compound Acyl-ACP to Acyl-CoA Transferase 2-Undecylpyrrole 2-Undecylpyrrole This compound->2-Undecylpyrrole RedL/RedK

Figure 2: Hypothesized Biosynthesis of this compound.

Quantitative Data

Quantitative data regarding the cellular concentrations of this compound and the kinetic parameters of the enzymes involved in its biosynthesis are currently limited in the published literature. However, data from related systems can provide valuable estimates and a framework for future studies.

Table 1: Kinetic Parameters of Related Acyl-CoA Ligases and Synthases

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
Phenylacetate-CoA ligaseThermus thermophilusPhenylacetate5024 µmol/min/mg
CoA30
ATP6
1-Cyclohexenylcarbonyl-CoA reductaseStreptomyces collinus1-Cyclohexenylcarbonyl-CoA25 ± 3-
NADPH1.5 ± 0.3

Note: This table provides examples of kinetic data for enzymes acting on acyl-CoA substrates to illustrate the range of values that might be expected for enzymes involved in this compound metabolism.

Experimental Protocols

The study of this compound and its biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Quantification of this compound by LC-MS/MS

This protocol is adapted from general methods for the analysis of acyl-CoA species and should be optimized for the specific instrumentation and biological matrix.

Objective: To quantify the intracellular concentration of this compound in Streptomyces cultures.

Materials:

  • Streptomyces cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction buffer (e.g., 2:1:1 chloroform:methanol:water with internal standard)

  • UHPLC-ESI-MS/MS system

  • C18 reversed-phase column

  • Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7

  • Mobile phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • This compound standard (if available, otherwise a related standard can be used for semi-quantification)

  • Labeled internal standard (e.g., [13C3]-malonyl-CoA)

Procedure:

  • Cell Harvesting and Quenching: Rapidly harvest a known quantity of Streptomyces mycelium and immediately quench metabolism by adding ice-cold quenching solution.

  • Extraction: Pellet the cells by centrifugation at low temperature. Resuspend the pellet in the extraction buffer containing the internal standard. Lyse the cells by sonication or bead beating on ice.

  • Phase Separation: Centrifuge to separate the phases. Collect the aqueous/methanolic upper phase containing the acyl-CoAs.

  • Sample Preparation: Dry the collected supernatant under a stream of nitrogen or by lyophilization. Reconstitute the sample in a small volume of mobile phase A.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of mobile phase B.

    • Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-product ion transitions for this compound will need to be determined empirically or from theoretical fragmentation patterns.

  • Quantification: Generate a standard curve using the this compound standard. Calculate the concentration of this compound in the sample relative to the internal standard and the initial cell mass.

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LCMS_Workflow Start Streptomyces Culture Quench Quenching in Cold Methanol Start->Quench Extract Extraction with Chloroform/ Methanol/Water + Internal Standard Quench->Extract Lyse Cell Lysis (Sonication/Bead Beating) Extract->Lyse Centrifuge1 Centrifugation Lyse->Centrifuge1 Collect Collect Aqueous/Methanol Phase Centrifuge1->Collect Dry Drying (Nitrogen Stream/Lyophilization) Collect->Dry Reconstitute Reconstitution in Mobile Phase A Dry->Reconstitute Inject Injection into UHPLC-MS/MS Reconstitute->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification against Standard Curve Analyze->Quantify

Figure 3: Workflow for LC-MS/MS Quantification of this compound.

In Vitro Reconstitution of this compound Biosynthesis

Objective: To biochemically characterize the enzymes of the RedPQR system and confirm their ability to synthesize a C12 acyl-ACP.

Materials:

  • Purified, His-tagged RedP, RedQ, and RedR proteins

  • Acetyl-CoA

  • [14C]-Malonyl-CoA

  • Acyl-CoA synthetase

  • Holo-ACP synthase

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)

  • Scintillation fluid and counter

Procedure:

  • Protein Expression and Purification: Overexpress RedP, RedQ, and RedR in E. coli and purify using affinity chromatography.

  • ACP Holo-modification: Convert apo-RedQ to its active holo-form using a purified holo-ACP synthase and coenzyme A.

  • Enzyme Assay:

    • Set up a reaction mixture containing the reaction buffer, purified RedP, holo-RedQ, RedR, acetyl-CoA, and [14C]-malonyl-CoA.

    • Initiate the reaction by adding the enzymes.

    • Incubate at the optimal temperature for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Product Analysis:

    • Separate the radiolabeled acyl-ACP product from the unreacted [14C]-malonyl-CoA using gel electrophoresis (e.g., conformationally sensitive urea-PAGE) or HPLC.

    • Quantify the amount of product formed by scintillation counting of the corresponding band or peak.

  • Kinetic Analysis: By varying the concentrations of the substrates (acetyl-CoA and malonyl-RedQ), the kinetic parameters (Km and kcat) for RedP and RedR can be determined.

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InVitro_Reconstitution_Workflow Start Overexpression and Purification of RedP, RedQ, RedR HoloACP Conversion of apo-RedQ to holo-RedQ Start->HoloACP Reaction Reaction Setup: - Purified Enzymes - Acetyl-CoA - [14C]-Malonyl-CoA - Buffer Start->Reaction HoloACP->Reaction Incubate Incubation Reaction->Incubate Quench Reaction Quenching Incubate->Quench Separate Product Separation (PAGE/HPLC) Quench->Separate Quantify Quantification (Scintillation Counting) Separate->Quantify Analyze Kinetic Parameter Determination Quantify->Analyze

Figure 4: Workflow for the In Vitro Reconstitution of the RedPQR System.

Conclusion and Future Perspectives

This compound stands as a critical link between primary and secondary metabolism, enabling the production of the potent antibiotic undecylprodigiosin. The dedicated machinery for its synthesis, encoded by the red gene cluster in Streptomyces coelicolor, highlights the elegant strategies evolved by microorganisms to generate chemical diversity. While significant progress has been made in identifying the key players in this pathway, further research is needed to definitively elucidate the enzymatic step responsible for the terminal desaturation and to quantify the metabolic flux through this pathway.

Future investigations should focus on:

  • Biochemical characterization of the uncharacterized enzymes in the red gene cluster to identify the desaturase/decarboxylase.

  • Metabolic flux analysis using stable isotope labeling to determine the in vivo production and turnover of this compound.

  • Structural biology studies of the RedPQR enzymes to understand the basis for their substrate specificity.

A deeper understanding of the biosynthesis of this compound will not only provide insights into the regulation of antibiotic production but also offer new tools for the synthetic biology community to engineer novel metabolic pathways for the production of high-value chemicals and pharmaceuticals.

References

An In-depth Technical Guide to the Evolutionary Conservation of Undec-10-enoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enoyl-CoA, the activated form of undec-10-enoic acid (a medium-chain fatty acid), is a key intermediate in various biological processes, including the biosynthesis of insect pheromones and as a precursor for certain bioactive molecules. While a formally designated "this compound pathway" is not extensively characterized in literature, its metabolism is governed by a conserved set of enzymes involved in fatty acid biosynthesis, elongation, desaturation, and β-oxidation. This technical guide explores the putative metabolic pathways involving this compound, presents quantitative data on related enzyme activities, details relevant experimental protocols, and examines the evolutionary conservation of the enzyme families that catalyze these transformations. This analysis provides a foundational understanding for researchers in metabolic engineering, drug development targeting fatty acid metabolism, and the study of chemical ecology.

Introduction: The Biological Significance of Undec-10-enoic Acid and its CoA Ester

Undec-10-enoic acid (11:1n-1), also known as undecylenic acid, is an eleven-carbon monounsaturated fatty acid. Its activated form, this compound, serves as a substrate for various enzymatic reactions. This fatty acid is of particular interest due to its role as a precursor in the synthesis of insect sex pheromones, making the enzymes involved in its metabolism potential targets for pest control strategies.[1][2][3] Furthermore, undecylenic acid itself exhibits antifungal properties, and its metabolism is relevant to understanding its mechanism of action.[4][5]

The metabolism of this compound is intricately linked to the central pathways of fatty acid metabolism. Its synthesis and degradation are thought to be carried out by enzymes with broader substrate specificities, particularly those acting on medium-chain fatty acids. Understanding the evolutionary conservation of these enzymes provides insights into the adaptability of metabolic pathways and can inform the development of targeted therapeutic or agricultural interventions.

Putative Metabolic Pathways of this compound

Based on the established principles of fatty acid metabolism, we can propose the following pathways for the biosynthesis and degradation of this compound.

Biosynthesis of this compound

The de novo synthesis of fatty acids in most organisms primarily produces palmitic acid (16:0). The formation of a medium-chain unsaturated fatty acid like undec-10-enoic acid likely involves a combination of chain shortening of longer-chain fatty acids and desaturation.

One plausible route for the biosynthesis of the precursor, undec-10-enoic acid, involves the controlled β-oxidation of a longer-chain unsaturated fatty acid, such as oleic acid (18:1n-9). This process would involve a specific set of β-oxidation enzymes that can act on unsaturated acyl-CoAs.

A key step in generating the terminal double bond is the action of a specific fatty acid desaturase. While Δ9 desaturases are common, the formation of a Δ10 double bond in an 11-carbon chain is less typical and may involve a desaturase with unusual regiospecificity or a different enzymatic mechanism. In some insects, Δ11 desaturases are involved in pheromone biosynthesis, which could act on a saturated medium-chain fatty acid to produce the undecenyl moiety.[6]

Degradation of this compound via β-Oxidation

Once formed, this compound can be catabolized through the mitochondrial β-oxidation pathway to generate energy. The presence of the double bond at an even-numbered carbon (from the carboxyl end) requires the action of an auxiliary enzyme, an enoyl-CoA isomerase, to convert the cis- or trans-Δ3-enoyl-CoA intermediate into the trans-Δ2-enoyl-CoA, which is a substrate for enoyl-CoA hydratase.

The sequence of reactions for the degradation of this compound would be as follows:

  • Acyl-CoA Dehydrogenase: The initial step is catalyzed by an acyl-CoA dehydrogenase, which introduces a double bond between the α and β carbons, yielding a 2,10-undecadienoyl-CoA.

  • Enoyl-CoA Hydratase: This enzyme hydrates the newly formed double bond. However, the existing double bond at position 10 needs to be addressed.

  • Enoyl-CoA Isomerase: For the β-oxidation to proceed past the existing double bond, an enoyl-CoA isomerase is required to shift the position of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyacyl-CoA is then oxidized to a ketoacyl-CoA.

  • Thiolase: Finally, thiolase cleaves the ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.

Key Enzyme Families and their Evolutionary Conservation

The metabolism of this compound relies on several key enzyme families that are highly conserved across different domains of life.

Fatty Acid Desaturases

Fatty acid desaturases introduce double bonds into fatty acyl chains. These enzymes are crucial for maintaining membrane fluidity and for the synthesis of signaling molecules.[7] Phylogenetic analyses of desaturases reveal distinct subfamilies with different substrate and positional specificities.[8][9] The evolution of these enzymes is characterized by gene duplication and functional divergence, allowing organisms to produce a wide array of unsaturated fatty acids adapted to their specific needs.[10][11]

Fatty Acid Elongases

Fatty acid elongases are responsible for extending the carbon chain of fatty acids.[8] These enzymes are located in the endoplasmic reticulum and mitochondria and work in concert with desaturases to produce long-chain and very-long-chain fatty acids. Phylogenetic studies show that elongases also form distinct subfamilies with varying substrate preferences.[9][10]

β-Oxidation Enzymes

The core enzymes of β-oxidation (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) are highly conserved. However, there is diversity in the substrate specificities of these enzymes, with different isoforms specializing in short-, medium-, long-, and very-long-chain fatty acids.[12]

  • Enoyl-CoA Hydratase (Crotonase): This enzyme is a member of the crotonase superfamily and is responsible for hydrating the trans-2-enoyl-CoA intermediate.[13][14] While the overall structure and catalytic mechanism are conserved, substrate specificity can vary.[15]

  • MaoC-like Enoyl-CoA Hydratases: In some bacteria, a structurally distinct family of enoyl-CoA hydratases, the MaoC-like hydratases, are involved in pathways such as polyhydroxyalkanoate biosynthesis and cholesterol catabolism.[16][17]

The evolutionary history of these enzyme families suggests a pattern of descent with modification, where a core catalytic function is adapted to accommodate a variety of fatty acid substrates, including medium-chain unsaturated ones like this compound.

Quantitative Data

The following tables summarize quantitative data related to the enzymes involved in medium-chain fatty acid metabolism.

Table 1: Substrate Specificity of Short-Chain Enoyl-CoA Hydratase (ECHS1)

SubstrateRelative Activity (%)
Crotonyl-CoA (C4:1)100
2-Pentenoyl-CoA (C5:1)85
2-Hexenoyl-CoA (C6:1)60
Methacrylyl-CoA30
Tiglyl-CoA<5

Data compiled from studies on human ECHS1, indicating a preference for shorter chain substrates.[18]

Table 2: Estimated Desaturase Activities in Human Blood

Desaturase IndexProduct/Precursor Ratio
SCD1616:1n7 / 16:0
SCD1818:1n9 / 18:0
D5D20:4n6 / 20:3n6
D6D18:3n6 / 18:2n6

These ratios are used as proxies for the in vivo activity of desaturase enzymes and are associated with metabolic health.[19] While not specific to this compound, they illustrate the quantitative approach to studying fatty acid metabolism.

Experimental Protocols

Investigating the metabolism of this compound requires a combination of in vitro and in vivo approaches.

Protocol 1: In Vitro Enzyme Assay for Enoyl-CoA Hydratase Activity

Objective: To determine if a purified enoyl-CoA hydratase can hydrate (B1144303) this compound.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and this compound.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at a wavelength specific for the enoyl-CoA double bond (typically around 263 nm).

  • Calculate the enzyme activity based on the rate of substrate consumption.

Controls:

  • A reaction mixture without the enzyme to control for non-enzymatic substrate degradation.

  • A reaction with a known substrate (e.g., crotonyl-CoA) to confirm enzyme activity.

Protocol 2: Stable Isotope Tracing in Cell Culture

Objective: To trace the metabolic fate of undec-10-enoic acid in a cellular system.

Materials:

  • Cell line of interest (e.g., insect cells, hepatocytes)

  • 13C-labeled undec-10-enoic acid

  • Cell culture medium and supplements

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Supplement the culture medium with 13C-labeled undec-10-enoic acid.

  • Incubate the cells for a defined period.

  • Harvest the cells and extract total lipids and metabolites.

  • Analyze the extracts by GC-MS or LC-MS to identify and quantify 13C-labeled metabolites, such as intermediates of β-oxidation or elongated/desaturated fatty acids.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Putative_Metabolism_of_Undec_10_enoyl_CoA cluster_biosynthesis Biosynthesis cluster_degradation Degradation (Beta-Oxidation) Longer-chain Acyl-CoA Longer-chain Acyl-CoA Beta-Oxidation_Shortening Beta-Oxidation_Shortening Longer-chain Acyl-CoA->Beta-Oxidation_Shortening Undecanoyl-CoA Undecanoyl-CoA Beta-Oxidation_Shortening->Undecanoyl-CoA Desaturase Desaturase Undecanoyl-CoA->Desaturase This compound This compound Desaturase->this compound Undec-10-enoyl-CoA_in This compound Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Undec-10-enoyl-CoA_in->Acyl-CoA_Dehydrogenase Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Isomerase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Enoyl-CoA_Isomerase->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA_Dehydrogenase->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shortened_Acyl-CoA Shortened_Acyl-CoA Thiolase->Shortened_Acyl-CoA

Caption: Putative metabolic pathways for this compound.

Experimental_Workflow_Enzyme_Assay Purified_Enzyme Purified_Enzyme Reaction_Mix Prepare Reaction Mixture Purified_Enzyme->Reaction_Mix Substrate This compound Substrate->Reaction_Mix Spectrophotometry Monitor Absorbance Change Reaction_Mix->Spectrophotometry Data_Analysis Calculate Enzyme Activity Spectrophotometry->Data_Analysis

Caption: Workflow for in vitro enzyme assay.

Experimental_Workflow_Isotope_Tracing Cell_Culture Cell_Culture Labeled_Substrate Add 13C-Undec-10-enoic Acid Cell_Culture->Labeled_Substrate Incubation Incubation Labeled_Substrate->Incubation Metabolite_Extraction Harvest and Extract Metabolites Incubation->Metabolite_Extraction MS_Analysis GC-MS or LC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Interpretation Identify Labeled Products MS_Analysis->Data_Interpretation

Caption: Workflow for stable isotope tracing.

Conclusion

While a specific, named "this compound pathway" is not prominently described in the scientific literature, the synthesis and degradation of this medium-chain unsaturated acyl-CoA are undoubtedly governed by the conserved and adaptable machinery of general fatty acid metabolism. The key enzyme families—desaturases, elongases, and the enzymes of β-oxidation—exhibit evolutionary patterns of gene duplication and functional divergence that allow for the processing of a wide variety of fatty acid structures. The study of these pathways in the context of this compound metabolism is crucial for fields ranging from chemical ecology to the development of novel antimicrobial agents. Future research, employing the experimental approaches outlined in this guide, will be essential to fully elucidate the specific enzymes and regulatory mechanisms that control the flux of this and other unusual fatty acids in various organisms.

References

Methodological & Application

Enzymatic Synthesis of Undec-10-enoyl-CoA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of undec-10-enoyl-CoA, a valuable intermediate for various biochemical and pharmaceutical applications. The synthesis is achieved through the activity of an acyl-CoA synthetase, which catalyzes the ATP-dependent ligation of undec-10-enoic acid and coenzyme A. This application note includes a comprehensive experimental protocol, quantitative data on enzyme kinetics with analogous substrates, and a detailed purification method. Additionally, visual diagrams are provided to illustrate the enzymatic reaction and experimental workflow.

Introduction

This compound is the activated form of undec-10-enoic acid (undecylenic acid), a monounsaturated medium-chain fatty acid. As an acyl-CoA thioester, it serves as a key metabolic intermediate and a precursor for the synthesis of various bioactive molecules, including specialty lipids and modified proteins. The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical synthesis methods, which often suffer from harsh reaction conditions and the formation of unwanted byproducts. This protocol utilizes an acyl-CoA synthetase (ACS), also known as a fatty acyl-CoA ligase, to achieve this transformation. These enzymes catalyze a two-step reaction involving the formation of an acyl-adenylate intermediate followed by the transfer of the acyl group to coenzyme A.[1]

Principle of the Method

The enzymatic synthesis of this compound proceeds via the following two-step reaction catalyzed by an acyl-CoA synthetase:

  • Adenylation: Undec-10-enoic acid + ATP ⇌ Undec-10-enoyl-AMP + PPi

  • Thioesterification: Undec-10-enoyl-AMP + Coenzyme A ⇌ this compound + AMP

The overall reaction is:

Undec-10-enoic acid + ATP + Coenzyme A → this compound + AMP + PPi

This reaction is driven to completion by the hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase, which is often present in cell lysates or can be added exogenously.

Materials and Reagents

  • Enzyme: Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa, commercially available or expressed and purified). FadD1 from P. aeruginosa is a suitable candidate due to its activity on long-chain unsaturated fatty acids.[2][3]

  • Undec-10-enoic acid

  • Coenzyme A (CoA), lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Triton X-100

  • Potassium phosphate (B84403) (for HPLC buffer)

  • Acetonitrile (B52724) (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC system with a C18 reverse-phase column

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of long-chain unsaturated acyl-CoAs.

  • Reaction Mixture Preparation:

    • Prepare a 1 M Tris-HCl buffer (pH 7.5).

    • Prepare stock solutions of 100 mM ATP, 500 mM MgCl₂, 100 mM CoA, and 1 M DTT.

    • Prepare a 100 mM stock solution of undec-10-enoic acid in ethanol.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed to a final volume of 1 ml:

      • Tris-HCl (pH 7.5): 100 µl (final concentration: 100 mM)

      • ATP: 100 µl (final concentration: 10 mM)

      • MgCl₂: 20 µl (final concentration: 10 mM)

      • CoA: 20 µl (final concentration: 2 mM)

      • DTT: 10 µl (final concentration: 10 mM)

      • Triton X-100 (10% solution): 10 µl (final concentration: 0.1%)

      • Undec-10-enoic acid (100 mM): 10 µl (final concentration: 1 mM)

      • Acyl-CoA Synthetase (e.g., FadD1 from P. aeruginosa): 1-5 µg (or an empirically determined optimal amount)

      • Nuclease-free water: to 1 ml

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-3 hours. The optimal incubation time should be determined empirically by monitoring the reaction progress.

  • Reaction Termination:

    • Terminate the reaction by adding 100 µl of 10% acetic acid.

II. Purification of this compound

This two-step purification protocol involves solid-phase extraction followed by HPLC.

A. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing with 5 ml of methanol (B129727) followed by 5 ml of water.

  • Sample Loading:

    • Load the terminated reaction mixture onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 ml of 10% acetonitrile in water to remove salts and other polar impurities.

  • Elution:

    • Elute the this compound with 5 ml of 80% acetonitrile in water.

  • Drying:

    • Dry the eluted fraction under a stream of nitrogen or by lyophilization.

B. High-Performance Liquid Chromatography (HPLC) Purification [4][5][6]

  • Sample Preparation:

    • Reconstitute the dried sample from the SPE step in 200 µl of the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B (linear gradient)

      • 25-30 min: 80% B (isocratic)

      • 30-35 min: 80% to 20% B (linear gradient)

      • 35-40 min: 20% B (isocratic)

    • Flow Rate: 1.0 ml/min

    • Detection: UV at 260 nm

    • Injection Volume: 50-100 µl

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time, which is expected to be between that of decanoyl-CoA and dodecanoyl-CoA.

  • Post-Purification:

    • Pool the collected fractions and lyophilize to obtain the purified this compound. Store at -80°C.

Data Presentation

Substrate (Fatty Acid)FadD1 (P. aeruginosa)FadD2 (P. aeruginosa)
Capric acid (C10:0)
Km (µM)15.4 ± 2.110.2 ± 1.5
Vmax (nmol/min/mg)125.6 ± 5.3188.7 ± 8.9
kcat/Km (M⁻¹s⁻¹)1.3 x 10⁵2.9 x 10⁵
Lauric acid (C12:0)
Km (µM)9.8 ± 1.218.5 ± 2.3
Vmax (nmol/min/mg)142.8 ± 6.7153.8 ± 7.1
kcat/Km (M⁻¹s⁻¹)2.3 x 10⁵1.3 x 10⁵
Oleic acid (C18:1)
Km (µM)6.2 ± 0.825.6 ± 3.1
Vmax (nmol/min/mg)166.7 ± 7.8111.1 ± 5.2
kcat/Km (M⁻¹s⁻¹)4.3 x 10⁵6.9 x 10⁴

Visualization

Enzymatic Synthesis of this compound

Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products UDA Undec-10-enoic Acid ACS Acyl-CoA Synthetase UDA->ACS ATP ATP ATP->ACS CoA Coenzyme A CoA->ACS UDA_CoA This compound ACS->UDA_CoA AMP AMP ACS->AMP PPi PPi ACS->PPi

Caption: Enzymatic conversion of undec-10-enoic acid to this compound.

Experimental Workflow for Synthesis and Purification

Workflow start Start: Reaction Setup incubation Incubation (37°C, 1-3h) start->incubation termination Reaction Termination incubation->termination spe Solid-Phase Extraction (SPE) termination->spe hplc HPLC Purification spe->hplc lyophilization Lyophilization hplc->lyophilization end_product End Product: Purified this compound lyophilization->end_product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Inactive enzymeEnsure proper storage and handling of the enzyme. Test enzyme activity with a known substrate (e.g., oleic acid).
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time. Titrate enzyme and substrate concentrations.
Degradation of CoA or ATPUse fresh stock solutions of CoA and ATP.
Multiple peaks in HPLC Incomplete reactionIncrease incubation time or enzyme concentration.
Product degradationMinimize sample processing time and keep samples on ice. Store purified product at -80°C.
Contaminants from the enzyme preparationPurify the acyl-CoA synthetase to homogeneity.
Poor peak shape in HPLC Improper mobile phase pHEnsure the pH of the mobile phase is correctly adjusted.
Column overloadingReduce the amount of sample injected onto the column.

Conclusion

This application note provides a robust and detailed protocol for the enzymatic synthesis and purification of this compound. By leveraging the specificity of acyl-CoA synthetases, this method offers a reliable way to produce this important biochemical for a variety of research and development applications. The provided data on analogous substrates and the detailed workflow diagrams serve as a valuable resource for researchers in the field.

References

Chemical Synthesis of Long-Chain Enoyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical and chemo-enzymatic synthesis of long-chain enoyl-CoAs, critical molecules in fatty acid metabolism and potential targets for drug development.

Introduction

Long-chain enoyl-Coenzyme A (enoyl-CoA) thioesters are key intermediates in several metabolic pathways, including β-oxidation and fatty acid elongation. Their synthesis is essential for studying the enzymes involved in these pathways, for use as analytical standards, and in the development of therapeutic agents that target lipid metabolism. This document outlines three primary methods for the synthesis of long-chain enoyl-CoAs: the mixed anhydride (B1165640) method, carbodiimide-mediated coupling, and enzymatic synthesis.

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodKey ReagentsTypical YieldPurityAdvantagesDisadvantages
Mixed Anhydride Long-chain enoic acid, Isobutyl chloroformate, Triethylamine (B128534), Coenzyme A40-70%HighCost-effective, scalable.Potential for side reactions, requires careful temperature control.
Carbodiimide Coupling Long-chain enoic acid, DCC or EDC, Coenzyme A50-80%HighHigh yield, versatile for various fatty acids.DCC byproduct can be difficult to remove, potential for racemization.
Enzymatic Synthesis Long-chain enoic acid, Acyl-CoA Synthetase, ATP, Coenzyme A>90%Very HighHigh specificity, mild reaction conditions.Enzyme cost and stability can be a factor, may not be suitable for all unnatural fatty acids.

Yields and purity are approximate and can vary depending on the specific long-chain enoyl-CoA being synthesized and the purification method employed.

Experimental Protocols

Mixed Anhydride Method for Oleoyl-CoA Synthesis

This protocol describes the synthesis of oleoyl-CoA using the mixed anhydride method with isobutyl chloroformate.

Materials:

Procedure:

  • Activation of Oleic Acid:

    • Dissolve oleic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add triethylamine (1 equivalent) to the solution.

    • Slowly add isobutyl chloroformate (1 equivalent) dropwise while maintaining the temperature at -15°C.

    • Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in a minimal amount of cold, deoxygenated water.

    • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Allow the reaction to proceed at -15°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction:

    • Quench the reaction by adding a small amount of saturated sodium bicarbonate solution.

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove unreacted oleic acid and other nonpolar impurities.

  • Purification by Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous solution containing the crude oleoyl-CoA onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the oleoyl-CoA with a solution of methanol containing a low concentration of ammonium acetate.

    • Lyophilize the purified fraction to obtain oleoyl-CoA as a white powder.

Carbodiimide-Mediated Synthesis of Palmitoleoyl-CoA

This protocol details the synthesis of palmitoleoyl-CoA using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent.

Materials:

  • Palmitoleic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (lithium salt)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • C18 reverse-phase HPLC column

Procedure:

  • Activation of Palmitoleic Acid:

    • Dissolve palmitoleic acid (1 equivalent) and DCC (1.1 equivalents) in anhydrous DCM in a flask under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in anhydrous pyridine.

    • Add the Coenzyme A solution to the reaction mixture containing the activated palmitoleic acid.

    • Stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Wash the residue with anhydrous diethyl ether to remove any remaining DCU and unreacted starting materials.

    • Dissolve the crude product in a minimal amount of water/methanol.

    • Purify the palmitoleoyl-CoA by reverse-phase HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate).

    • Collect the fractions containing the product and lyophilize to obtain pure palmitoleoyl-CoA.

Enzymatic Synthesis of Long-Chain Enoyl-CoAs

This protocol provides a general method for the enzymatic synthesis of long-chain enoyl-CoAs using a commercially available long-chain acyl-CoA synthetase.

Materials:

  • Long-chain enoic acid (e.g., linoleic acid)

  • Long-chain acyl-CoA synthetase

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Triton X-100 (optional)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Long-chain enoic acid (e.g., 50 µM)

      • Coenzyme A (10 mM)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • Triton X-100 (0.1% v/v, optional, to aid in substrate solubility)

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 1-5 µg/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time may vary depending on the enzyme and substrate.

  • Reaction Termination and Analysis:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by heating to 95°C for 5 minutes.

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for the formation of the long-chain enoyl-CoA product by HPLC or LC-MS.

  • Purification (if necessary):

    • If a high purity product is required, the synthesized enoyl-CoA can be purified using solid-phase extraction as described in the mixed anhydride protocol.

Mandatory Visualizations

Synthesis Workflows

mixed_anhydride_synthesis enoic_acid Long-Chain Enoic Acid mixed_anhydride Mixed Anhydride Intermediate enoic_acid->mixed_anhydride isobutyl_chloroformate Isobutyl Chloroformate isobutyl_chloroformate->mixed_anhydride tea Triethylamine tea->mixed_anhydride Base enoyl_coa Long-Chain Enoyl-CoA mixed_anhydride->enoyl_coa coa Coenzyme A coa->enoyl_coa purification Purification (SPE) enoyl_coa->purification

Caption: Mixed Anhydride Synthesis Workflow.

carbodiimide_synthesis enoic_acid Long-Chain Enoic Acid activated_ester O-Acylisourea Intermediate enoic_acid->activated_ester dcc DCC dcc->activated_ester enoyl_coa Long-Chain Enoyl-CoA activated_ester->enoyl_coa coa Coenzyme A coa->enoyl_coa purification Purification (HPLC) enoyl_coa->purification

Caption: Carbodiimide Coupling Synthesis Workflow.

Relevant Biological Pathways

beta_oxidation_pathway acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Mitochondrial β-Oxidation Pathway.

fatty_acid_elongation acyl_coa Acyl-CoA (Cn) ketoacyl_coa β-Ketoacyl-CoA acyl_coa->ketoacyl_coa malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa Condensation hydroxyacyl_coa β-Hydroxyacyl-CoA ketoacyl_coa->hydroxyacyl_coa Reduction (NADPH -> NADP+) enoyl_coa trans-2-Enoyl-CoA hydroxyacyl_coa->enoyl_coa Dehydration longer_acyl_coa Acyl-CoA (Cn+2) enoyl_coa->longer_acyl_coa Reduction (NADPH -> NADP+)

Caption: Fatty Acid Elongation Cycle.

Application Note: Purification of Undec-10-enoyl-CoA using Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of undec-10-enoyl-CoA from a crude synthesis reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, an unsaturated long-chain fatty acyl-CoA, is a key intermediate in various biochemical pathways and a valuable substrate for enzyme assays in drug development. The methodology described herein utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in an aqueous phosphate (B84403) buffer, ensuring efficient separation from precursors such as undec-10-enoic acid and coenzyme A (CoA). This method provides high purity and recovery of the target compound, suitable for downstream applications.

Introduction

Fatty acyl-coenzyme A (acyl-CoA) thioesters are critical molecules in cellular metabolism, serving as substrates for enzymes involved in fatty acid β-oxidation, lipid biosynthesis, and protein acylation. This compound, with its terminal double bond, is of particular interest for the study of specific enzymes and for the development of targeted therapeutics. Chemical synthesis of this molecule often results in a mixture containing unreacted starting materials, byproducts, and the desired product. Therefore, a robust purification method is essential to obtain a highly pure compound for accurate and reliable experimental results.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of biomolecules.[1] Reverse-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for the purification of amphipathic molecules like long-chain acyl-CoAs.[2][3] The method detailed in this note is optimized for the separation of this compound from its more polar precursors, providing a reliable and reproducible purification workflow. The adenosine (B11128) moiety of the coenzyme A molecule allows for sensitive detection by UV spectrophotometry at approximately 260 nm.[2]

Experimental Protocols

Materials and Reagents
  • Crude this compound synthesis mixture

  • HPLC Grade Acetonitrile (ACN)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • HPLC Grade Water

  • Phosphoric acid (for pH adjustment)

  • 0.45 µm syringe filters

Sample Preparation
  • Solubilization: Dissolve the crude synthesis reaction mixture (lyophilized powder) in a minimal volume of Mobile Phase A (25 mM KH₂PO₄, pH 5.3) to a final concentration of approximately 5-10 mg/mL.

  • Clarification: Centrifuge the dissolved sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The purification is performed on a standard preparative or semi-preparative HPLC system equipped with a UV detector.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 5.3 with phosphoric acid
Mobile Phase B Acetonitrile (ACN)
Gradient Program Time (min)
Flow Rate 4.0 mL/min
Column Temperature 35°C
Detection UV at 260 nm
Injection Volume 500 µL (adjustable based on concentration and column capacity)

Note: This gradient is a starting point and may require optimization based on the specific C18 column and HPLC system used.

Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column.

  • Solvent Evaporation: Reduce the acetonitrile content of the collected fractions using a rotary evaporator or a centrifugal vacuum concentrator. Avoid complete dryness to prevent precipitation.

  • Desalting (Optional): If the phosphate buffer interferes with downstream applications, perform a desalting step using a C18 solid-phase extraction (SPE) cartridge.

  • Lyophilization: Freeze the final aqueous solution and lyophilize to obtain the purified this compound as a stable powder.

  • Purity Analysis: Re-analyze a small portion of the purified product using analytical HPLC to confirm purity.

Data Presentation

The separation of this compound is based on its higher hydrophobicity compared to its precursors, coenzyme A and undec-10-enoic acid. The long acyl chain of this compound results in a significantly longer retention time on the C18 column.

Table 1: Expected Retention Times and Purity Data

CompoundExpected Retention Time (min)Purity before HPLC (%)Purity after HPLC (%)Recovery (%)
Coenzyme A (CoA)~ 3.5N/A (Reactant)< 1N/A
Undec-10-enoic Acid~ 15.0 (may vary with pH)N/A (Reactant)< 1N/A
This compound ~ 21.0 ~ 60> 98~ 85

Note: Data are representative and may vary depending on the specific synthesis and purification conditions.

Visualization of Workflows

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing Start Crude Synthesis Mixture Dissolve Dissolve in Mobile Phase A Start->Dissolve Centrifuge Centrifuge (10,000 x g) Dissolve->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution (ACN in KH2PO4 Buffer) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Collect Collect Fractions Detect->Collect Evaporate Evaporate Acetonitrile Collect->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize End Pure this compound Lyophilize->End

Caption: Experimental workflow for the purification of this compound.

Separation cluster_column C18 Column Interaction cluster_elution Elution Order Analytes Mixture (CoA, Acid, Acyl-CoA) Column Analytes->Column Elution Increasing % Acetonitrile Column->Elution CoA CoA (Most Polar) Elution->CoA  Early Elution Acid Undec-10-enoic Acid Product This compound (Least Polar)

Caption: Principle of RP-HPLC separation based on polarity.

Conclusion

The reverse-phase HPLC method described provides an effective and reliable means for purifying this compound from synthetic reaction mixtures. The use of a C18 column with a water/acetonitrile gradient allows for excellent resolution of the hydrophobic product from its more polar precursors. The resulting high-purity this compound is suitable for demanding applications in biochemical and pharmaceutical research, ensuring data integrity and reproducibility.

References

Application Notes and Protocols for In Vitro Fatty Acid Elongation Studies Using Undec-10-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elongation of fatty acids is a crucial metabolic process that contributes to the diversity of fatty acid species within a cell. This process, occurring primarily in the endoplasmic reticulum, involves a four-step enzymatic cycle that adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. The enzymes responsible for the initial and rate-limiting condensation step are the fatty acid elongases (ELOVLs). In mammals, there are seven distinct ELOVL enzymes (ELOVL1-7), each exhibiting specificities for the chain length and degree of saturation of their acyl-CoA substrates.

Undec-10-enoyl-CoA, an 11-carbon monounsaturated fatty acyl-CoA, serves as a valuable and unique substrate in the study of fatty acid elongation. Its odd-numbered carbon chain and terminal double bond allow for the sensitive tracking and characterization of elongase activity, providing insights into the substrate preferences of different ELOVL isoforms and the mechanisms of fatty acid chain extension. These application notes provide detailed protocols for utilizing this compound in in vitro fatty acid elongation assays, along with guidance on data interpretation and visualization of the underlying biochemical pathways.

Key Concepts and Signaling Pathways

The microsomal fatty acid elongation system is a cyclical pathway involving four key enzymatic reactions:

  • Condensation: An acyl-CoA primer is condensed with malonyl-CoA by a fatty acid elongase (ELOVL), forming a β-ketoacyl-CoA. This is the rate-limiting step.

  • Reduction: The β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KAR), utilizing NADPH as a reducing agent.

  • Dehydration: The β-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a β-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by a trans-2-enoyl-CoA reductase (TER), also using NADPH.

This newly elongated acyl-CoA can then serve as a primer for subsequent rounds of elongation.

FattyAcidElongation cluster_elongation_cycle Fatty Acid Elongation Cycle AcylCoA This compound (C11:1) Condensation Condensation (ELOVL) AcylCoA->Condensation MalonylCoA Malonyl-CoA MalonylCoA->Condensation ElongatedAcylCoA Elongated Acyl-CoA (C13:1) ElongatedAcylCoA->Condensation Further Elongation Reduction1 Reduction (KAR) Condensation->Reduction1 β-Ketoacyl-CoA Dehydration Dehydration (HACD) Reduction1->Dehydration β-Hydroxyacyl-CoA Reduction2 Reduction (TER) Dehydration->Reduction2 trans-2-Enoyl-CoA Reduction2->ElongatedAcylCoA

Caption: The microsomal fatty acid elongation cycle.

Data Presentation

Quantitative analysis of in vitro fatty acid elongation assays is critical for determining enzyme kinetics and substrate specificity. The data should be summarized in clear and structured tables. Below is a representative table illustrating the kind of kinetic parameters that can be obtained for different ELOVL isoforms with various unsaturated fatty acyl-CoA substrates. While specific data for this compound is not yet widely published, this format can be used to present experimentally determined values.

ELOVL IsoformSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
ELOVL518:3(n-6)-CoA15.31230Fictional Data
ELOVL520:4(n-6)-CoA10.81560Fictional Data
ELOVL616:1(n-7)-CoA25.1850Fictional Data
ELOVLX This compound Experimentally DeterminedExperimentally DeterminedYour Data

Note: The kinetic values presented above are for illustrative purposes and are not actual experimental data for this compound.

Experimental Protocols

Protocol 1: Preparation of Microsomes from Tissues or Cultured Cells

This protocol describes the isolation of the microsomal fraction, which is enriched in the enzymes of the fatty acid elongation system.

Materials:

  • Tissue (e.g., liver) or cultured cells

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, and protease inhibitors

  • Ultracentrifuge and appropriate rotors

  • Dounce homogenizer or similar device

  • Bradford assay reagents for protein quantification

Procedure:

  • Mince fresh or frozen tissue (0.2-0.5 g) or collect cultured cells by scraping.

  • Wash the tissue or cells with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the material in 5 mL of ice-cold Homogenization Buffer.

  • Homogenize the suspension on ice using a Dounce homogenizer (approximately 10-15 strokes).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully transfer the supernatant to a new ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

  • Discard the supernatant and resuspend the microsomal pellet in a small volume (e.g., 200-500 µL) of Homogenization Buffer.

  • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Aliquot the microsomes and store at -80°C until use.

Protocol 2: In Vitro Fatty Acid Elongation Assay Using [14C]Malonyl-CoA

This protocol provides a method to measure the incorporation of two-carbon units from radiolabeled malonyl-CoA into the this compound primer.

Materials:

  • Microsomal preparation (from Protocol 1)

  • This compound stock solution

  • [14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol)

  • Reaction Buffer (10X): 1 M potassium phosphate (B84403) buffer (pH 6.5)

  • NADPH stock solution (10 mM)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution: 2.5 M KOH

  • Acidification solution: 5 M HCl

  • Hexane (B92381) for extraction

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates (optional, for product analysis)

Experimental Workflow:

ExperimentalWorkflow Start Start PrepareReaction Prepare Reaction Mix (Buffer, NADPH, BSA, Microsomes) Start->PrepareReaction AddSubstrate Add this compound PrepareReaction->AddSubstrate InitiateReaction Initiate with [14C]Malonyl-CoA AddSubstrate->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate TerminateReaction Terminate with KOH (Saponification) Incubate->TerminateReaction Acidify Acidify with HCl TerminateReaction->Acidify Extract Extract Fatty Acids with Hexane Acidify->Extract Analyze Analyze Radioactivity (Scintillation Counting or Radio-TLC) Extract->Analyze End End Analyze->End

Caption: In vitro fatty acid elongation assay workflow.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume is typically 100 µL.

    • 10 µL of 10X Reaction Buffer (final concentration: 100 mM)

    • 10 µL of 10 mM NADPH (final concentration: 1 mM)

    • 5 µL of 10 mg/mL BSA (final concentration: 0.5 mg/mL)

    • Microsomal protein (20-50 µg)

    • Add water to bring the volume to 80 µL.

  • Substrate Addition: Add 10 µL of the this compound stock solution to achieve the desired final concentration (e.g., 10-100 µM). Pre-incubate for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding 10 µL of [14C]Malonyl-CoA (final concentration ~10-50 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Termination and Saponification: Stop the reaction by adding 100 µL of 2.5 M KOH. Incubate at 70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Acidification: After cooling to room temperature, acidify the mixture by adding 150 µL of 5 M HCl.

  • Extraction: Extract the radiolabeled fatty acids by adding 500 µL of hexane, vortexing vigorously, and then centrifuging to separate the phases.

  • Analysis:

    • Scintillation Counting: Transfer the upper hexane layer to a scintillation vial, evaporate the hexane, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Radio-TLC (Optional): Spot the hexane extract onto a TLC plate and develop using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1). Visualize the radiolabeled products using a phosphorimager or autoradiography to confirm the formation of elongated products.

Concluding Remarks

The use of this compound in in vitro fatty acid elongation studies offers a powerful tool for dissecting the complexities of fatty acid metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute robust experiments to investigate the activity and substrate specificity of fatty acid elongases. Such studies are essential for understanding the role of these enzymes in health and disease and for the development of novel therapeutic agents targeting lipid metabolic pathways.

Application Note: Quantification of Undec-10-enoyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of undec-10-enoyl-CoA in mammalian cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in fatty acid metabolism, and its accurate measurement is crucial for understanding various physiological and pathological processes. This protocol covers all critical steps from sample preparation, including cell harvesting and metabolite extraction, to LC-MS/MS analysis and data processing. The described method is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cell biology, and pharmacology.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular energy metabolism and biosynthesis. They are involved in numerous pathways, including fatty acid β-oxidation, the tricarboxylic acid (TCA) cycle, and the synthesis of complex lipids. The quantification of specific acyl-CoA species, such as the medium-chain unsaturated this compound, can provide valuable insights into the metabolic state of cells and tissues. However, the low abundance and inherent instability of these molecules present significant analytical challenges.

This protocol outlines a robust and reliable method for the extraction and quantification of this compound from cultured cells using a targeted LC-MS/MS approach. The methodology is based on established principles for acyl-CoA analysis and has been adapted for the specific properties of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Cell_Harvesting Cell Harvesting Cell_Lysis Cell Lysis & Extraction Cell_Harvesting->Cell_Lysis Protein_Precipitation Protein Precipitation Cell_Lysis->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1: Experimental workflow for this compound quantification.

Materials and Reagents

  • Cells: Cultured mammalian cells of interest.

  • Phosphate-Buffered Saline (PBS): Ice-cold, sterile.

  • Methanol (B129727): LC-MS grade, chilled to -80°C.

  • Acetonitrile: LC-MS grade.

  • Ammonium (B1175870) Acetate (B1210297): LC-MS grade.

  • Formic Acid: LC-MS grade.

  • Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).

  • Water: LC-MS grade.

  • Microcentrifuge tubes: 1.5 mL, pre-chilled.

  • Cell scraper: For adherent cells.

  • Centrifuge: Capable of 15,000 x g at 4°C.

  • Vacuum concentrator or nitrogen evaporator.

Experimental Protocols

Preparation of Standards and Internal Standard

1.1. This compound Standard Stock Solution:

  • Due to the lack of a commercial supplier, this compound may need to be synthesized. A common method involves the activation of undec-10-enoic acid to its N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.

  • Accurately weigh the synthesized this compound and dissolve it in a suitable solvent (e.g., 50% methanol in water with a small amount of ammonium hydroxide (B78521) to aid dissolution and stability) to prepare a 1 mM stock solution.

  • Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.

1.2. Internal Standard (IS) Stock Solution:

  • Ideally, a stable isotope-labeled this compound (e.g., ¹³C₁₁-undec-10-enoyl-CoA) should be used. This can be biosynthetically generated by culturing cells with stable isotope-labeled precursors.[1][2][3]

  • Alternatively, a commercially available odd-chain saturated acyl-CoA, such as heptadecanoyl-CoA, can be used as an internal standard.

  • Prepare a 1 mM stock solution of the IS in a similar manner to the analytical standard and store it at -80°C.

1.3. Calibration Curve Standards:

  • Prepare a series of working standard solutions by serially diluting the this compound stock solution with the reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate).

  • A typical calibration curve might range from 1 nM to 1000 nM.

  • Spike a constant amount of the internal standard into each calibration standard.

Sample Preparation from Cell Lysates

This protocol is suitable for both adherent and suspension cells.[4]

2.1. Cell Harvesting:

  • Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Proceed immediately to cell lysis.

  • Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant.

    • Wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

    • Aspirate the PBS completely.

    • Proceed immediately to cell lysis.

2.2. Cell Lysis and Extraction:

  • Add 1 mL of ice-cold methanol (-80°C) containing the internal standard to each cell plate (adherent) or cell pellet (suspension). The final concentration of the IS should be within the linear range of the assay.

  • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate at -80°C for 15 minutes to ensure complete protein precipitation.[5]

2.3. Supernatant Collection:

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

2.4. Sample Drying and Reconstitution:

  • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[4]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is suitable for separating medium-chain acyl-CoAs (e.g., Phenomenex Luna C18, 100 x 2.0 mm, 3 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

3.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). Positive ion mode is generally more sensitive for acyl-CoA analysis.

  • Multiple Reaction Monitoring (MRM): The quantification of this compound is performed using MRM. The precursor ion ([M+H]⁺) and a specific product ion are monitored.

    • Molecular Formula of Undec-10-enoic Acid: C₁₁H₂₀O₂

    • Molecular Weight of Undec-10-enoic Acid: 184.28 g/mol

    • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

    • Molecular Weight of Coenzyme A: 767.53 g/mol

    • Molecular Formula of this compound: C₃₂H₅₄N₇O₁₇P₃S

    • Molecular Weight of this compound: 933.81 g/mol

    • Predicted Precursor Ion ([M+H]⁺): m/z 934.8

    • Predicted Product Ion: Acyl-CoAs commonly exhibit a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da) in positive ion mode. The resulting product ion retains the acyl chain.

      • Predicted Product Ion m/z: 934.8 - 507.1 = 427.7

  • MRM Transitions:

    • This compound: 934.8 → 427.7

    • Internal Standard (e.g., Heptadecanoyl-CoA): 1034.5 → 527.5 (adjust based on the chosen IS)

  • MS Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 40 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 450°C

    • Collision Energy: 30-40 eV (to be optimized for the specific transition)

Data Presentation and Analysis

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Quantification of this compound in different cell lines.

Cell LineTreatmentThis compound (pmol/10⁶ cells)Standard Deviation
Cell Line AControlValueValue
Cell Line ATreatment XValueValue
Cell Line BControlValueValue
Cell Line BTreatment XValueValue
  • Data Analysis:

    • Integrate the peak areas for the this compound and internal standard MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the cell lysates by interpolating their peak area ratios from the calibration curve.

    • Normalize the final concentration to the number of cells or total protein content.

Signaling Pathway Visualization

The quantification of this compound can be relevant to various metabolic pathways. Below is a simplified representation of fatty acid β-oxidation, where enoyl-CoAs are key intermediates.

Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA (e.g., this compound) Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

References

Application of Undec-10-enoyl-CoA in Studying Enzyme Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undec-10-enoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a role in fatty acid metabolism. As an unsaturated acyl-CoA, it serves as a potential substrate for several key enzymes involved in the β-oxidation pathway. The study of its interaction with these enzymes is crucial for understanding the kinetics of fatty acid degradation, identifying potential enzymatic bottlenecks, and developing novel therapeutics for metabolic disorders.

This document provides a comprehensive overview of the application of this compound and analogous long-chain enoyl-CoA molecules in the study of enzyme kinetics. Due to a lack of specific published kinetic data for this compound, this note extrapolates from studies on structurally similar substrates to provide a framework for experimental design and data interpretation.

Application Notes

This compound is primarily utilized in the study of enzymes involved in the mitochondrial β-oxidation of unsaturated fatty acids. The key enzymes of interest are:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of each β-oxidation cycle, introducing a double bond between the α and β carbons of the acyl-CoA thioester.[1] There are several ACADs with varying substrate specificities based on chain length (e.g., SCAD, MCAD, LCAD, VLCAD).[2] this compound, being a medium-to-long chain fatty acyl-CoA, would likely be a substrate for MCAD and LCAD. Kinetic studies with this substrate can help elucidate the substrate specificity and efficiency of these enzymes.

  • Enoyl-CoA Hydratase (ECH): This enzyme, also known as crotonase, catalyzes the hydration of the trans-Δ²-enoyl-CoA intermediate to form L-3-hydroxyacyl-CoA.[3][4] The position of the double bond in this compound is not at the typical C2-C3 position for a direct β-oxidation substrate. Therefore, it would first need to be acted upon by other enzymes to be positioned correctly for ECH activity.

  • Enoyl-CoA Isomerase (ECI): This enzyme is crucial for the oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. It catalyzes the isomerization of a cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.[5][6] Given the double bond at the 10th carbon, after several rounds of β-oxidation, the resulting enoyl-CoA would require isomerization.

Data Presentation: Kinetic Parameters of Related Enzymes

The following table summarizes representative kinetic data for enzymes that would be involved in the metabolism of long-chain enoyl-CoAs. These values, obtained from studies on analogous substrates, can serve as a baseline for designing kinetic experiments with this compound.

Enzyme FamilySpecific EnzymeSubstrateKm (µM)Vmax (U/mg)Source Organism
Acyl-CoA Dehydrogenases Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)~11Not specifiedRat
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16)~2-5Not specifiedHuman
Enoyl-CoA Hydratases Enoyl-CoA Hydratase 1 (ECHS1/Crotonase)Crotonyl-CoA (C4)~20-50HighRat Liver
Enoyl-CoA Isomerases Δ³,Δ²-Enoyl-CoA Isomerase (ECI1)Dodecenoyl-CoA (C12)Not specifiedNot specifiedRat Liver

Note: The kinetic parameters are highly dependent on the specific assay conditions (pH, temperature, ionic strength) and the source of the enzyme.

Experimental Protocols

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of ACADs using an artificial electron acceptor.

Principle: The FAD cofactor of ACAD is reduced during the oxidation of the acyl-CoA substrate. The reduced FAD is then re-oxidized by an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or an electron-transfer flavoprotein (ETF), which in turn reduces a dye that can be monitored spectrophotometrically.

Materials:

  • Purified Acyl-CoA Dehydrogenase (e.g., MCAD or LCAD)

  • This compound (or other acyl-CoA substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Ferricenium hexafluorophosphate or ETF

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 50 µM DCPIP

    • 10 µM Ferricenium hexafluorophosphate (or an appropriate concentration of ETF)

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of the purified ACAD enzyme.

  • After a brief incubation to establish a baseline, add varying concentrations of this compound to start the reaction.

  • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Repeat the assay with a range of substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of the double bond in an enoyl-CoA substrate.

Principle: The hydration of the α,β-unsaturated double bond of a trans-2-enoyl-CoA results in a decrease in absorbance at 263 nm.

Materials:

  • Purified Enoyl-CoA Hydratase

  • trans-2-Enoyl-CoA substrate (e.g., a derivative of this compound that has been processed to a trans-2-enoyl-CoA)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading in the UV range (263 nm)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • A known concentration of the trans-2-enoyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Establish a stable baseline reading at 263 nm.

  • Initiate the reaction by adding a known amount of purified enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm over time.

  • Calculate the initial velocity from the initial linear rate of absorbance change.

  • Perform the assay at various substrate concentrations to determine the kinetic parameters Km and Vmax.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_pathway Mitochondrial β-Oxidation Pathway This compound This compound Beta_Oxidation_Cycles Multiple Cycles of β-Oxidation This compound->Beta_Oxidation_Cycles Initial Cycles cis_delta3_Enoyl_CoA cis-Δ³-Enoyl-CoA (intermediate) Beta_Oxidation_Cycles->cis_delta3_Enoyl_CoA trans_delta2_Enoyl_CoA trans-Δ²-Enoyl-CoA cis_delta3_Enoyl_CoA->trans_delta2_Enoyl_CoA Enoyl-CoA Isomerase (ECI) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_delta2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Shorter_Acyl_CoA Shorter Acyl-CoA 3_Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl_CoA 3_Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Beta_Oxidation_Cycles Next Cycle

Caption: Fatty acid β-oxidation pathway for this compound.

Enzyme_Kinetics_Workflow cluster_workflow Experimental Workflow for Enzyme Kinetics Step1 1. Prepare Reaction Mixture (Buffer, Cofactors) Step2 2. Add Purified Enzyme Step1->Step2 Step3 3. Equilibrate and Establish Baseline Step2->Step3 Step4 4. Initiate Reaction with This compound (Substrate) Step3->Step4 Step5 5. Monitor Reaction Progress (e.g., Spectrophotometry) Step4->Step5 Step6 6. Calculate Initial Velocity (V₀) Step5->Step6 Step7 7. Repeat for Multiple Substrate Concentrations Step6->Step7 Step8 8. Determine Kinetic Parameters (Km, Vmax) via Data Fitting Step7->Step8

Caption: General experimental workflow for enzyme kinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of Undec-10-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of undec-10-enoyl-CoA enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The enzymatic synthesis of this compound is typically catalyzed by an acyl-CoA synthetase (ACS) or ligase. This reaction proceeds in two main steps:

  • Adenylation of the fatty acid: Undec-10-enoic acid reacts with ATP to form an undec-10-enoyl-AMP intermediate and pyrophosphate (PPi).

  • Thioesterification with Coenzyme A: The activated acyl group is then transferred from the adenylate intermediate to the thiol group of Coenzyme A (CoA), forming this compound and releasing AMP.

dot digraph "Enzymatic_Synthesis_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Undec-10-enoic Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ATP" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CoA-SH" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Undec-10-enoyl-AMP" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "PPi" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AMP" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acyl-CoA Synthetase" [shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

"Undec-10-enoic Acid" -> "Acyl-CoA Synthetase"; "ATP" -> "Acyl-CoA Synthetase"; "Acyl-CoA Synthetase" -> "Undec-10-enoyl-AMP" [label="Step 1"]; "Undec-10-enoyl-AMP" -> "Acyl-CoA Synthetase"; "CoA-SH" -> "Acyl-CoA Synthetase"; "Acyl-CoA Synthetase" -> "this compound" [label="Step 2"]; "Acyl-CoA Synthetase" -> "PPi" [style=dashed]; "Acyl-CoA Synthetase" -> "AMP" [style=dashed]; } caption: "Two-step enzymatic synthesis of this compound."

Q2: Which Acyl-CoA Synthetase (ACS) isoform should I choose for undec-10-enoic acid?

The choice of ACS isoform is critical as they exhibit different substrate specificities for fatty acids of varying chain lengths and saturation. For undec-10-enoic acid, a medium to long-chain acyl-CoA synthetase is likely required. It is recommended to screen several commercially available ACS enzymes or to express and purify a specific isoform known to have broad substrate specificity. For instance, some ACSL6 variants have shown activity with a range of long-chain fatty acids.[1]

Q3: How can I monitor the progress of the reaction?

Several methods can be used to monitor the reaction progress:

  • Radiometric Assay: If using a radiolabeled substrate like [³H]undec-10-enoic acid, the formation of radiolabeled this compound can be quantified by scintillation counting after separating the product from the unreacted fatty acid.[2][3]

  • HPLC-based methods: The reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify the substrate (undec-10-enoic acid) and the product (this compound). A chiral separation column can be used for stereospecific analysis if needed.[4]

  • Coupled Enzyme Assays: The production of this compound can be coupled to a subsequent reaction that consumes the product and leads to a measurable change, such as a colorimetric or fluorometric signal. For example, the acyl-CoA can be oxidized by acyl-CoA oxidase, producing H₂O₂, which can be detected with a suitable probe.[5][6]

Troubleshooting Guide for Low Yield

Low yield in the enzymatic synthesis of this compound can be attributed to several factors. The following troubleshooting guide provides a structured approach to identifying and resolving common issues.

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subgraph "cluster_Problem" { label="Problem"; style="filled"; color="#F1F3F4"; "Low_Yield" [label="Low Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Causes" { label="Potential Causes"; style="filled"; color="#F1F3F4"; "Enzyme_Issues" [label="Enzyme Inactivity\nor Instability"]; "Reaction_Conditions" [label="Suboptimal Reaction\nConditions"]; "Substrate_Issues" [label="Substrate/Product\nInhibition or Degradation"]; "Assay_Issues" [label="Inaccurate Assay\nor Detection"]; }

subgraph "cluster_Solutions" { label="Solutions"; style="filled"; color="#F1F3F4"; "Verify_Enzyme" [label="Verify Enzyme Activity &\nPurity. Consider a\ndifferent isoform."]; "Optimize_Conditions" [label="Optimize pH, Temperature,\nSubstrate Ratio, Cofactors."]; "Address_Inhibition" [label="Adjust Substrate Concentration.\nRemove Product as it forms."]; "Validate_Assay" [label="Validate Assay with Standards.\nCheck Product Stability."]; }

"Low_Yield" -> "Enzyme_Issues"; "Low_Yield" -> "Reaction_Conditions"; "Low_Yield" -> "Substrate_Issues"; "Low_Yield" -> "Assay_Issues";

"Enzyme_Issues" -> "Verify_Enzyme" [color="#34A853"]; "Reaction_Conditions" -> "Optimize_Conditions" [color="#34A853"]; "Substrate_Issues" -> "Address_Inhibition" [color="#34A853"]; "Assay_Issues" -> "Validate_Assay" [color="#34A853"]; } caption: "Troubleshooting workflow for low this compound yield."

Issue 1: Enzyme Inactivity or Instability

Question: My acyl-CoA synthetase appears to be inactive or has low activity. What could be the cause?

Answer:

  • Improper Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions. Repeated freeze-thaw cycles can denature the enzyme.

  • Presence of Inhibitors: The presence of detergents or other chemicals from the purification process can inhibit enzyme activity. Dialyze the enzyme preparation against the reaction buffer to remove potential inhibitors.

  • Incorrect Enzyme Folding or Purity: If you are using a recombinantly expressed enzyme, it may be misfolded or impure. Verify the purity by SDS-PAGE and consider optimizing the expression and purification protocol.

  • Lack of Essential Cofactors: Acyl-CoA synthetases require Mg²⁺ for activity. Ensure that MgCl₂ is present in your reaction buffer at an optimal concentration (typically 5-10 mM).[3]

  • Inappropriate Enzyme Isoform: The chosen ACS isoform may have low specificity for undec-10-enoic acid.[1] Consider testing different isoforms.

Issue 2: Suboptimal Reaction Conditions

Question: How can I optimize the reaction conditions to improve the yield?

Answer:

Systematically optimize the following parameters:

  • pH: Most acyl-CoA synthetases have a pH optimum between 7.5 and 8.0.[3] Perform a pH screen to determine the optimal pH for your specific enzyme.

  • Temperature: The optimal temperature can vary. While many assays are performed at 30°C or 37°C, some enzymes may have different temperature optima.[3] Test a range of temperatures (e.g., 25°C to 45°C).

  • Substrate Concentrations: The molar ratio of substrates (undec-10-enoic acid, ATP, and CoA) is crucial. High concentrations of the fatty acid substrate can lead to substrate inhibition. It is recommended to start with equimolar ratios and then titrate the concentration of each substrate.

  • Detergents: The presence of a mild non-ionic detergent like Triton X-100 can sometimes improve enzyme activity, possibly by preventing aggregation or improving substrate presentation.[3] However, the effect of detergents can be concentration-dependent and should be optimized.

Parameter Typical Range Recommendation
pH6.5 - 9.0Screen in 0.5 pH unit increments.
Temperature (°C)25 - 45Test in 5°C increments.
MgCl₂ (mM)1 - 15Start with 10 mM.
ATP:CoA:Fatty Acid RatioVariesStart with 1:1:1 and optimize.
Detergent (e.g., Triton X-100)0.01% - 0.1%Test different concentrations.
Issue 3: Substrate or Product Related Issues

Question: Could the low yield be due to problems with my substrates or the product itself?

Answer:

  • Substrate Inhibition: High concentrations of undec-10-enoic acid or Coenzyme A can be inhibitory to the enzyme.[7] Try lowering the initial substrate concentrations.

  • Product Inhibition: The product, this compound, can act as a competitive inhibitor to the enzyme.[7] Consider strategies to remove the product as it is formed, such as in-situ extraction or coupling to a subsequent enzymatic reaction.

  • Product Degradation: Acyl-CoA esters can be unstable and susceptible to hydrolysis, especially at non-optimal pH or in the presence of thioesterases in crude enzyme preparations. Ensure the use of a purified enzyme and work at a pH that favors stability.

  • Poor Substrate Solubility: Undec-10-enoic acid has limited solubility in aqueous buffers. It is often necessary to complex it with bovine serum albumin (BSA) or dissolve it in a suitable carrier like α-cyclodextrin to ensure its availability to the enzyme.[2][3]

Issue 4: Inaccurate Quantification of Yield

Question: I am not sure if my low yield is real or an artifact of my measurement method. How can I be certain?

Answer:

  • Assay Validation: Validate your analytical method (e.g., HPLC) with a purified standard of this compound if available. Check for linearity, accuracy, and precision.

  • Product Stability during Analysis: Ensure that the product is not degrading during sample preparation or the analytical run. Keep samples on ice and analyze them as quickly as possible.

  • Incomplete Product Extraction: If you are using a phase partitioning assay, ensure that your extraction protocol efficiently separates the acyl-CoA product from the unreacted fatty acid.[2]

Experimental Protocols

Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from a standard method for measuring long-chain acyl-CoA synthetase activity and can be used to determine the initial activity of your enzyme with undec-10-enoic acid.[2][3]

Materials:

  • Purified Acyl-CoA Synthetase

  • [³H]undec-10-enoic acid

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Termination solution: Isopropanol/n-heptane/1M H₂SO₄ (40:10:1)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 8.0

    • 10 mM ATP

    • 10 mM MgCl₂

    • 0.3 mM DTT

    • 0.01% Triton X-100

    • 50 µM [³H]undec-10-enoic acid (complexed with BSA)

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 200 µM CoA and your enzyme preparation. The final reaction volume is typically 100-200 µL.

  • Incubate at 30°C for 15 minutes.

  • Stop the reaction by adding 2.5 mL of the termination solution.

  • Add 1.5 mL of n-heptane and vortex to extract the unreacted [³H]undec-10-enoic acid.

  • Centrifuge to separate the phases. The aqueous phase contains the [³H]this compound.

  • Wash the aqueous phase again with n-heptane to remove any remaining unreacted fatty acid.

  • Transfer a known volume of the aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

Protocol 2: Preparative Synthesis and Purification of this compound

This is a hypothetical protocol for the larger-scale synthesis of this compound. Optimization of the component concentrations and reaction time will be necessary.

Materials:

  • High-concentration, purified Acyl-CoA Synthetase

  • Undec-10-enoic acid

  • ATP, disodium (B8443419) salt

  • Coenzyme A, lithium salt

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • In a final volume of 10 mL, combine:

    • 100 mM Tris-HCl, pH 8.0

    • 20 mM ATP

    • 15 mM MgCl₂

    • 10 mM Undec-10-enoic acid (pre-solubilized, e.g., as a potassium salt)

    • 12 mM Coenzyme A

  • Equilibrate the reaction mixture to the optimal temperature (e.g., 37°C).

  • Add a pre-determined amount of Acyl-CoA Synthetase to initiate the reaction.

  • Incubate for 2-4 hours, monitoring the reaction progress by HPLC if possible.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

  • Centrifuge to pellet the precipitated protein.

  • Load the supernatant onto a pre-equilibrated C18 SPE cartridge.

  • Wash the cartridge with an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) to remove unreacted ATP and CoA.

  • Elute the this compound with an increasing gradient of methanol in the aqueous buffer.

  • Collect fractions and analyze by HPLC to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final product.

Quantitative Data

The following table summarizes the kinetic parameters of a yeast acyl-CoA synthetase with various short-chain carboxylic acids, which can provide a reference for the expected relative activity with different substrates.[8][9]

Table 1: Substrate Specificity of Yeast Acetyl-CoA Synthetase

SubstrateKm (mM)Relative Vmax (%)
Acetic Acid0.2100
Propionic Acid1.875
Acrylic Acid1.020
Fluoroacetic Acid0.88
Methacrylic Acid2.55

Note: Data for undec-10-enoic acid is not available in the provided search results. This table illustrates the variability in enzyme kinetics with different substrates.

References

Technical Support Center: Mass Spectrometry Analysis of Undec-10-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of undec-10-enoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for this compound in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

A poor or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic troubleshooting approach is crucial for identifying and resolving the issue.

Troubleshooting Workflow for Poor Signal Intensity

A Start: Poor Signal B Check Sample Preparation A->B C Verify LC-MS Method A->C D Assess Instrument Performance A->D E Sample Degradation? B->E F Inefficient Extraction? B->F G Suboptimal Ionization? C->G H Poor Chromatography? C->H I Incorrect MS Settings? C->I J Instrument Contamination? D->J E->F No K Optimize Extraction & pH E->K Yes F->C No F->K Yes G->H No L Adjust Mobile Phase/Gradient G->L Yes H->I No H->L Yes I->D No M Tune & Calibrate MS I->M Yes N Clean Instrument J->N Yes O Resolved J->O No, consult specialist K->O L->O M->O N->O

Caption: A logical workflow for troubleshooting poor signal intensity.

Detailed Troubleshooting Steps:

  • Sample Stability: Acyl-CoA molecules, including this compound, are susceptible to degradation, particularly at non-optimal pH and temperatures.[1] Ensure that samples are processed quickly, kept on ice, and stored at -80°C. The reconstitution solvent should be appropriate to maintain stability; for instance, 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 has been shown to be effective.

  • Extraction Efficiency: The choice of extraction solvent is critical. For short to medium-chain acyl-CoAs, 80% methanol (B129727) is often effective. The presence of strong acids like formic acid in the extraction solvent can lead to poor or no signal for most acyl-CoAs. If you are using a complex matrix like cell or tissue lysates, consider a solid-phase extraction (SPE) cleanup step to remove interfering substances.[2]

  • Ionization Efficiency: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of short and medium-chain acyl-CoAs.[3] The composition of the mobile phase significantly impacts ionization. The use of a buffer such as ammonium acetate in the mobile phase can improve ionization efficiency.[1]

  • Chromatographic Performance: Poor peak shape or co-elution with interfering compounds can suppress the signal of this compound. A reversed-phase C18 column is a common choice for acyl-CoA analysis. Optimizing the mobile phase gradient can improve peak shape and resolution.

  • Mass Spectrometer Settings: Ensure that the mass spectrometer is properly tuned and calibrated.[4] For targeted analysis using multiple reaction monitoring (MRM), confirm that the correct precursor and product ion masses are being monitored. Acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[5][6]

Q2: My signal for this compound is inconsistent between injections. What could be the cause?

Fluctuating signal intensity can be frustrating and points towards issues with the analytical system's stability.

  • Autosampler and Injection Issues: Inconsistent injection volumes can lead to variable signal intensity. Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop. A partial clog in the injection needle or port can also cause this issue.

  • LC System Instability: Fluctuations in pump pressure or mobile phase composition can affect retention times and peak areas. Check for leaks in the LC system and ensure that the mobile phases are properly degassed.

  • Ion Source Contamination: Buildup of contaminants in the ESI source can lead to unstable spray and fluctuating signal. Regular cleaning of the ion source components is recommended.

Q3: I am struggling with matrix effects in my analysis of this compound from biological samples. How can I mitigate this?

Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.

  • Improve Sample Preparation: The most direct way to reduce matrix effects is to remove the interfering components. This can be achieved through more rigorous sample cleanup procedures like solid-phase extraction (SPE).[2]

  • Optimize Chromatography: Modifying the LC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect. However, this may also reduce the analyte signal to below the limit of detection.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. The internal standard should be added to the sample early in the preparation process to account for variability in both extraction efficiency and ionization.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells

This protocol is adapted from methods described for the extraction of acyl-CoAs from biological samples.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to the cell culture plate. Scrape the cells and collect the cell suspension in a microcentrifuge tube.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute.

  • Centrifugation: Centrifuge the extract at 20,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile (B52724) for medium to long-chain acyl-CoAs.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a general LC-MS/MS method suitable for the analysis of this compound, based on established protocols for similar molecules.[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5 (adjusted with ammonium hydroxide).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over several minutes is a good starting point. The exact gradient should be optimized for the separation of this compound from other sample components.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: Room temperature.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion for this compound.

    • Product Ion: Monitor the characteristic neutral loss of 507 Da, corresponding to the CoA moiety.[5][6] Additional product ions specific to the undec-10-enoyl group can be determined by infusing a standard.

Quantitative Data

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of various acyl-CoAs. While specific values for this compound are not provided, these data offer a general benchmark for what can be expected from a well-optimized method.

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
Various Acyl-CoAs2 - 133 nM->0.99[1]
Long-chain Acyl-CoAs~5 fmol->0.99[7]
Various Acyl-CoAs-S/N > 10>0.99[5]

Signaling Pathway and Logical Relationships

Fatty Acid β-Oxidation Pathway

This compound is an unsaturated fatty acyl-CoA and would enter the β-oxidation pathway. The presence of the double bond requires additional enzymatic steps compared to saturated fatty acids.

A This compound B Isomerase A->B C trans-Δ2-Enoyl-CoA B->C D Enoyl-CoA Hydratase C->D E 3-Hydroxyacyl-CoA D->E F 3-Hydroxyacyl-CoA Dehydrogenase E->F G 3-Ketoacyl-CoA F->G H Thiolase G->H I Acyl-CoA (C9) + Acetyl-CoA H->I

Caption: Simplified pathway of unsaturated fatty acid β-oxidation.

References

Improving the solubility of undec-10-enoyl-CoA for enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with undec-10-enoyl-CoA in enzyme assays. The information is designed to address common challenges related to the solubility of this medium-chain fatty acyl-CoA and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?

A1: this compound, like other long-chain fatty acyl-CoAs, has limited solubility in aqueous solutions due to its hydrophobic acyl chain. To improve solubility, you can use detergents or cyclodextrins. Common non-ionic detergents like Triton™ X-100 or Tween® 20, or a zwitterionic detergent such as CHAPS, are often effective. These agents form micelles that encapsulate the hydrophobic tail of the this compound, increasing its solubility in the aqueous buffer.[1][2] Alternatively, α-cyclodextrins can form inclusion complexes with the fatty acid chain, which also enhances solubility.[3][4]

Q2: What concentration of detergent should I use?

A2: The optimal detergent concentration needs to be determined empirically for your specific enzyme and assay conditions. A general guideline is to use a concentration at or above the detergent's critical micelle concentration (CMC) to ensure micelle formation.[5] However, high concentrations of detergents can sometimes inhibit enzyme activity.[1][6] It is recommended to perform a detergent titration to find the lowest effective concentration that maintains this compound solubility without significantly impacting your enzyme's function. For example, you could test a range of Triton™ X-100 concentrations from 0.01% to 0.1% (v/v).

Q3: Can the detergent itself affect my enzyme's activity?

A3: Yes, detergents can influence enzyme activity in various ways. Some enzymes may be inhibited by detergents, while others might show enhanced activity or no effect at all.[1][6][7] The effect is dependent on the specific enzyme, the detergent used, and its concentration.[6][8] Therefore, it is crucial to run appropriate controls, including an enzyme activity assay in the presence of the detergent but without the substrate, to assess any direct effects of the detergent on your enzyme.

Q4: Are there alternatives to detergents for solubilizing this compound?

A4: Yes, cyclodextrins are a viable alternative to detergents.[3] Alpha-cyclodextrin, in particular, has been shown to be effective in dissolving fatty acids and their derivatives in aqueous solutions by forming inclusion complexes.[3] This can be a gentler method of solubilization that may have less of an impact on enzyme structure and function compared to some detergents.

Q5: How should I prepare my stock solution of this compound?

A5: A recommended approach is to first dissolve the this compound in a small amount of an organic solvent in which it is readily soluble, such as ethanol (B145695) or DMSO. This stock solution can then be diluted into the aqueous assay buffer containing the chosen solubilizing agent (detergent or cyclodextrin). It is important to ensure that the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity.

Troubleshooting Guides

Issue 1: Substrate Precipitation During Assay
Possible Cause Troubleshooting Steps
Insufficient Solubilizing Agent Increase the concentration of the detergent or cyclodextrin (B1172386) in your assay buffer. Ensure the detergent concentration is above its Critical Micelle Concentration (CMC).
Suboptimal Buffer Conditions Verify the pH and ionic strength of your buffer. While less common for acyl-CoAs, extreme pH or high salt concentrations can sometimes affect the stability of the substrate-micelle complex.
Low Temperature Ensure your assay buffer is at room temperature before adding the substrate, as lower temperatures can decrease the solubility of both the substrate and some detergents.[9]
Substrate Degradation Prepare fresh substrate solutions. Acyl-CoA esters can be susceptible to hydrolysis, especially at non-neutral pH.
Issue 2: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Enzyme Inhibition by Detergent Perform a detergent titration to find the lowest effective concentration. Test alternative detergents (e.g., switch from Triton™ X-100 to CHAPS or Tween® 20) or use cyclodextrins as a non-detergent alternative.[3]
Incorrect Substrate Concentration The presence of micelles can alter the effective concentration of the substrate available to the enzyme. You may need to perform a substrate titration in the presence of the solubilizing agent to determine the apparent Km and Vmax under your assay conditions.
Enzyme Instability Ensure your enzyme is stored correctly and handled according to the manufacturer's recommendations. Avoid repeated freeze-thaw cycles. Include a positive control with a known substrate to confirm enzyme activity.[9]
Incompatible Assay Components Some assay components, like certain metal ions or reducing agents, can interfere with enzyme activity. Review your assay components for any known inhibitors of your enzyme.
Issue 3: High Background Signal or Inconsistent Results
Possible Cause Troubleshooting Steps
Detergent Interference with Detection Method Some detergents can interfere with spectrophotometric or fluorometric readings. Run a blank reaction containing all components, including the detergent, but without the enzyme or substrate to measure any background signal.
Incomplete Mixing Ensure thorough mixing of all components, especially after adding the substrate stock solution to the assay buffer. Inadequate mixing can lead to localized high concentrations and precipitation.
"Edge Effects" in Microplates When using microplates, evaporation from the outer wells can concentrate reagents and lead to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with buffer.[9]
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of viscous detergent solutions.

Quantitative Data Summary

The following tables provide a summary of commonly used concentrations for solubilizing agents. The optimal concentration for your specific application should be determined experimentally.

Table 1: Common Detergents for Solubilizing Hydrophobic Substrates

DetergentTypeTypical Concentration Range in Enzyme AssaysCritical Micelle Concentration (CMC)
Triton™ X-100 Non-ionic0.01% - 0.1% (v/v)~0.015% (v/v)
Tween® 20 Non-ionic0.05% - 0.1% (v/v)~0.006% (v/v)
CHAPS Zwitterionic1 - 10 mM (0.06% - 0.6% w/v)6 - 10 mM

Table 2: Alternative Solubilizing Agent

AgentTypeTypical Concentration Range in Enzyme Assays
α-Cyclodextrin Oligosaccharide1 - 8 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution with Triton™ X-100
  • Prepare a 10% (v/v) Triton™ X-100 stock solution in deionized water.

  • Weigh out the desired amount of this compound in a microcentrifuge tube.

  • Dissolve the this compound in a minimal volume of ethanol . For example, dissolve 10 mg in 100 µL of ethanol. Vortex briefly to ensure it is fully dissolved.

  • Prepare your aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the desired final concentration of Triton™ X-100 (e.g., 0.05%).

  • Slowly add the ethanolic solution of this compound to the buffer with gentle vortexing . This should be done dropwise to prevent precipitation.

  • Bring the solution to the final desired volume with the buffer containing Triton™ X-100.

  • Store the stock solution on ice for immediate use or at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal Detergent Concentration
  • Prepare a series of assay buffers with varying concentrations of the chosen detergent (e.g., Triton™ X-100 at 0%, 0.01%, 0.025%, 0.05%, 0.075%, and 0.1%).

  • Prepare your this compound solution in each of the detergent-containing buffers as described in Protocol 1. Visually inspect for any precipitation.

  • Set up two sets of reactions for each detergent concentration.

    • Set 1 (Enzyme Activity): Include the enzyme, substrate, and any necessary co-factors.

    • Set 2 (Detergent Effect Control): Include the enzyme and all other components except the substrate.

  • Initiate the reactions and measure the activity according to your standard assay protocol.

  • Plot the enzyme activity as a function of detergent concentration. The optimal concentration will be the lowest concentration that provides good substrate solubility without significantly inhibiting the enzyme (compared to the activity at 0% detergent, if any is measurable).

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_prep Substrate Preparation cluster_buffer Buffer Preparation cluster_mix Final Solution weigh Weigh this compound dissolve Dissolve in Ethanol weigh->dissolve mix Slowly mix substrate into buffer dissolve->mix buffer Prepare Assay Buffer add_detergent Add Detergent (e.g., Triton X-100) buffer->add_detergent add_detergent->mix ready Ready for Enzyme Assay mix->ready

Caption: Workflow for preparing this compound solution for enzyme assays.

Troubleshooting Logic for Enzyme Inhibition

G start Low Enzyme Activity Observed check_solubility Is the substrate fully dissolved? start->check_solubility check_detergent_effect Does the detergent inhibit the enzyme? check_solubility->check_detergent_effect Yes increase_detergent Increase detergent concentration check_solubility->increase_detergent No lower_detergent Lower detergent concentration check_detergent_effect->lower_detergent Yes optimize_substrate Re-optimize substrate concentration check_detergent_effect->optimize_substrate No increase_detergent->start lower_detergent->check_solubility change_detergent Try a different detergent or cyclodextrin lower_detergent->change_detergent change_detergent->start end Problem Resolved optimize_substrate->end

Caption: Decision tree for troubleshooting low enzyme activity.

Metabolic Pathway: Beta-Oxidation of Unsaturated Fatty Acids

This compound is an unsaturated fatty acyl-CoA and is metabolized through the beta-oxidation pathway. The presence of a double bond requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

G start This compound (C11:1) isomerase Enoyl-CoA Isomerase start->isomerase hydratase Enoyl-CoA Hydratase isomerase->hydratase trans-Δ2-Enoyl-CoA dehydrogenase1 3-Hydroxyacyl-CoA Dehydrogenase hydratase->dehydrogenase1 3-Hydroxyacyl-CoA thiolase Thiolase dehydrogenase1->thiolase 3-Ketoacyl-CoA next_cycle Acyl-CoA (C9:0) (to next cycle) thiolase->next_cycle acetyl_coa Acetyl-CoA (to Krebs Cycle) thiolase->acetyl_coa

Caption: Simplified beta-oxidation pathway for this compound.

References

Technical Support Center: Chemical Synthesis of Terminal Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of terminal enoyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am getting a very low yield of my terminal enoyl-CoA. What are the common causes?

Low yields in the synthesis of terminal enoyl-CoAs can stem from several factors throughout the synthetic process. Common culprits include incomplete activation of the carboxylic acid, side reactions competing with the desired thioester formation, and degradation of the product during workup and purification.

Troubleshooting Steps:

  • Verify Carboxylic Acid Activation: The first step in many syntheses is the activation of the enoic acid. If this step is inefficient, the subsequent reaction with Coenzyme A (CoA) will be poor.

    • Mixed Anhydride (B1165640) Method: When using methods that generate a mixed anhydride (e.g., with ethyl chloroformate), a significant side reaction is the attack of the thiol group of CoA on the wrong carbonyl, leading to a carbonate byproduct instead of the desired enoyl-CoA.[1] Another potential issue is the disproportionation of the mixed anhydride into two symmetrical anhydrides, which can complicate the reaction mixture.[2]

    • N-Hydroxysuccinimide (NHS) Esters: Activation of the enoic acid as an NHS ester is a high-yield method with minimal side reactions and is often a good alternative.[3]

  • Check for Side Reactions at the Double Bond: The α,β-unsaturated system in terminal enoyl-CoAs is susceptible to nucleophilic attack at the β-carbon (conjugate addition).[4][5] During the synthesis, unreacted nucleophiles or impurities could add to the double bond, reducing the yield of the desired product.

  • Optimize Reaction Conditions: Ensure all reagents are pure and anhydrous, as water can hydrolyze activated intermediates and the final thioester product. Temperature control is also critical; some activation methods require low temperatures to minimize side reactions.[2]

  • Product Degradation: Enoyl-CoAs can be sensitive to pH and temperature. During extraction and purification, it is crucial to work quickly and at low temperatures. The stability of thioesters is generally good between pH 4 and 7.[6]

FAQ 2: I am observing multiple unexpected products in my reaction mixture. What are the likely side products?

The presence of multiple products indicates that side reactions are occurring. The nature of these byproducts depends on the synthetic method employed.

Common Side Products:

Side ProductProbable CauseSuggested Solution
Symmetrical AnhydrideDisproportionation of the mixed anhydride intermediate.[2]Optimize reaction temperature and addition times. Consider a different coupling agent.
Carbonate ByproductAttack of CoA on the wrong carbonyl of a mixed anhydride.[1]Use a coupling agent less prone to this side reaction, such as forming an NHS-ester.
Michael AdductsNucleophilic attack at the β-carbon of the α,β-unsaturated system.[4]Ensure removal of any strong nucleophiles from the reaction mixture before prolonged heating or storage.
DisulfidesOxidation of Coenzyme A.Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
FAQ 3: I am struggling with the purification of my terminal enoyl-CoA. What are the recommended methods?

The purification of highly polar molecules like enoyl-CoAs can be challenging. Standard silica (B1680970) gel chromatography is often not effective due to the polarity and potential for degradation on silica.

Recommended Purification Strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying CoA esters. A C18 solid-phase extraction cartridge can be used to bind the enoyl-CoA, while polar impurities are washed away. The product is then eluted with a suitable organic solvent.[7][8]

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is a powerful technique for obtaining highly pure enoyl-CoAs. A C18 column with a water/acetonitrile gradient containing a small amount of a volatile acid (e.g., formic acid or acetic acid) to improve peak shape is commonly used.

Experimental Protocol: Solid-Phase Extraction of Enoyl-CoAs

This protocol is adapted from the method described by Beuerle and Pichersky (2002).[7][8]

  • Column Equilibration: Equilibrate a C18 SPE cartridge (e.g., Chromabond C18ec) with 100% methanol (B129727), followed by ultrapure water.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a weak aqueous buffer (e.g., 4% aqueous ammonium (B1175870) acetate) and load it onto the equilibrated cartridge.[8]

  • Washing: Wash the cartridge with the same aqueous buffer to remove highly polar impurities like unreacted CoA.

  • Elution: Elute the enoyl-CoA from the cartridge with a solvent of appropriate polarity, such as a mixture of water and an organic solvent like methanol or acetonitrile. The exact composition will depend on the specific enoyl-CoA.

  • Analysis: Analyze the collected fractions by UV-Vis spectrophotometry (CoA has a characteristic absorbance at 260 nm) and/or LC-MS to identify the fractions containing the pure product.

FAQ 4: My purified enoyl-CoA seems to be degrading over time. What are the best storage conditions?

Enoyl-CoAs are susceptible to hydrolysis and oxidation. Proper storage is crucial for maintaining their integrity.

Storage Recommendations:

  • Temperature: Store enoyl-CoAs at -80°C for long-term stability.[7]

  • pH: Maintain a slightly acidic pH (around 4-6) to minimize hydrolysis of the thioester bond.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation, especially if the enoyl chain is susceptible to oxidation.

  • Form: Storage as a lyophilized powder is generally preferred over a solution to enhance stability.

Visual Guides

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_storage Final Product start Enoic Acid + CoA activation Carboxylic Acid Activation start->activation Coupling Agent coupling Thioester Formation activation->coupling Coenzyme A quench Reaction Quench coupling->quench extraction Solid-Phase Extraction (SPE) quench->extraction analysis Purity Analysis (HPLC, LC-MS) extraction->analysis storage Lyophilization & Storage at -80°C analysis->storage

Caption: A generalized experimental workflow for the chemical synthesis of terminal enoyl-CoAs.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions1 Solutions for Activation cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Degradation low_yield Low Yield of Terminal Enoyl-CoA cause1 Incomplete Acid Activation low_yield->cause1 cause2 Side Reactions low_yield->cause2 cause3 Product Degradation low_yield->cause3 sol1a Verify Coupling Reagent Purity cause1->sol1a sol1b Optimize Reaction Temperature cause1->sol1b sol1c Switch to NHS-Ester Method cause1->sol1c sol2a Inert Atmosphere cause2->sol2a sol2b Control Stoichiometry cause2->sol2b sol3a Low Temperature Workup cause3->sol3a sol3b Control pH (4-6) cause3->sol3b

Caption: Troubleshooting guide for low yields in terminal enoyl-CoA synthesis.

References

Technical Support Center: Enhancing the Stability of Undec-10-enoyl-CoA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of undec-10-enoyl-CoA in aqueous solutions during experimental procedures.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the thioester bond Acyl-CoAs are susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions.[1]Lower the pH of your aqueous solution. Prepare this compound in a slightly acidic buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0-6.8).[1] This will slow down the rate of hydrolysis.
High Temperature Elevated temperatures can accelerate the rate of chemical degradation.Prepare and handle this compound solutions on ice or at 4°C whenever possible. For long-term storage, keep the compound as a dry pellet at -80°C.
Solvent Composition Purely aqueous solutions can promote hydrolysis.Prepare stock solutions in an organic solvent like methanol (B129727) and dilute into an appropriate aqueous buffer just before use. A solution of 50% methanol in an acidic buffer can also enhance stability.[1]
Enzymatic Degradation If working with cell lysates or tissue extracts, endogenous thioesterases can rapidly degrade acyl-CoAs.Ensure that samples are appropriately processed to inactivate enzymes, for example, by using extraction solvents containing organic components like methanol or by immediate freezing at -80°C.

Issue: Inconsistent results in experiments involving this compound.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Variability in the time between sample preparation and analysis can lead to differing levels of degradation.Standardize your sample preparation workflow. Prepare samples in a consistent manner and analyze them as quickly as possible after preparation.
Improper Storage of Stock Solutions Frequent freeze-thaw cycles of aqueous stock solutions can lead to degradation.Aliquot your this compound stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -80°C.
Matrix Effects in LC-MS Analysis Components in the sample matrix can interfere with the ionization and detection of this compound.Optimize your sample preparation to remove interfering substances. This may involve solid-phase extraction (SPE) or other cleanup steps.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the high-energy thioester bond, which links the undec-10-enoic acid to the coenzyme A molecule. This results in the formation of undec-10-enoic acid and coenzyme A. This hydrolysis is accelerated at neutral to alkaline pH.

Q2: What are the optimal pH and temperature conditions for handling aqueous solutions of this compound?

A2: To enhance stability, it is recommended to handle aqueous solutions of this compound at a slightly acidic pH, ideally between 4.0 and 6.8.[1] All procedures should be carried out at low temperatures, such as on ice or at 4°C, to minimize degradation.

Q3: How should I prepare and store stock solutions of this compound?

A3: For long-term storage, this compound should be stored as a dry powder or pellet at -80°C. Stock solutions are best prepared in an organic solvent such as methanol, which can then be diluted into the desired aqueous buffer immediately before the experiment. If an aqueous stock solution is necessary, prepare it in a slightly acidic buffer and store it in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use pure water to dissolve this compound?

A4: While this compound is soluble in water, using pure water is not recommended for stability. Acyl-CoAs are generally less stable in pure water compared to buffered solutions or aqueous-organic mixtures.[1] A buffered solution with a slightly acidic pH or a mixture of water and methanol will provide better stability.

Q5: What analytical methods are suitable for quantifying the stability of this compound?

A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for the sensitive and specific quantification of this compound and its degradation products.[1][2]

Data Presentation

Table 1: Stability of Long-Chain Acyl-CoAs in Various Solvents at 4°C over 24 hours

SolventpHAcyl-CoA Remaining (%) after 24h
Water~7< 80%
50 mM Ammonium Acetate7.0~90%
50 mM Ammonium Acetate3.5~95%
50% Methanol / 50% Water~7< 85%
50% Methanol / 50% 50 mM Ammonium Acetate7.0~95%
MethanolN/A> 98%

Data is generalized from studies on long-chain acyl-CoAs and is intended to be representative.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Aqueous Buffers

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare the aqueous buffers to be tested (e.g., 50 mM ammonium acetate at pH 4.0, 7.0, and 8.5).

    • Prepare a quenching solution of 80% methanol in water.

  • Incubation:

    • In separate microcentrifuge tubes, dilute the this compound stock solution into each of the test buffers to a final concentration of 10 µM.

    • Immediately take a "time 0" sample by transferring an aliquot of each solution into a tube containing the quenching solution.

    • Incubate the remaining solutions at the desired temperature (e.g., 4°C or 25°C).

    • Take aliquots at various time points (e.g., 1, 4, 8, and 24 hours) and quench them in the same manner as the "time 0" sample.

  • Sample Analysis:

    • Analyze the quenched samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.

    • Plot the percentage remaining versus time to determine the stability profile in each buffer.

Protocol 2: LC-MS/MS Quantification of this compound

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the transition from the precursor ion (the m/z of this compound) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[1]

    • Optimization: Optimize cone voltage and collision energy for the specific transition of this compound.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Chemical Degradation Pathway of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H2O H2O->Hydrolysis Undec-10-enoic_Acid Undec-10-enoic_Acid Hydrolysis->Undec-10-enoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A

Caption: Hydrolysis of the thioester bond in this compound.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution (this compound in Methanol) Test_Solutions Prepare Test Solutions (Dilute in Aqueous Buffers) Stock_Solution->Test_Solutions Time_0 Time 0 Sample (Quench Immediately) Test_Solutions->Time_0 Incubate Incubate at Specific Temperature Test_Solutions->Incubate LC_MS LC-MS/MS Analysis Time_0->LC_MS Time_X Time X Samples (Quench at Intervals) Incubate->Time_X Time_X->LC_MS Data_Analysis Data Analysis (% Remaining vs. Time) LC_MS->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Dealing with co-eluting contaminants in undec-10-enoyl-CoA purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of undec-10-enoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, particularly focusing on the challenge of co-eluting contaminants.

Question 1: My final product shows a broad peak or multiple closely eluting peaks during HPLC analysis. What are the potential co-eluting contaminants?

Answer:

Co-eluting contaminants are a common issue in the purification of long-chain acyl-CoAs like this compound. Based on its synthesis and potential side reactions, the following are likely co-eluting species:

  • Unreacted Starting Materials:

    • Undec-10-enoic acid: The free fatty acid precursor may not have fully reacted.

    • Coenzyme A (CoA): Excess or unreacted CoA is a common impurity.

  • Side Products from Synthesis:

    • Oxidized this compound: The terminal double bond is susceptible to oxidation, leading to various oxidized species.

    • Hydrolyzed this compound: The thioester bond can be labile, leading to the formation of undec-10-enoic acid and CoA.

  • Structurally Similar Lipids (if purifying from a biological matrix):

    • Other long-chain acyl-CoAs with similar chain lengths and degrees of unsaturation.

Question 2: How can I confirm the identity of the co-eluting contaminant?

Answer:

Identifying the contaminant is crucial for targeted troubleshooting. A combination of the following techniques is recommended:

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing you to predict the elemental composition of the contaminant and compare it against the potential impurities listed above.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information to confirm the identity of the contaminant. For example, the loss of the CoA moiety is a characteristic fragmentation pattern for acyl-CoAs.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the impurity profile.[1][2] Different solvent systems can be used to resolve the target compound from potential contaminants.

  • Co-injection with Standards: If authentic standards of the suspected contaminants are available, co-injecting them with your sample during HPLC analysis can help confirm their identity by observing peak enhancement.

Question 3: My primary contaminant is unreacted undec-10-enoic acid. How can I improve its removal?

Answer:

Unreacted undec-10-enoic acid often co-elutes due to its similar long hydrocarbon chain. Here are some strategies to improve its removal:

  • Optimize HPLC Gradient: A shallower gradient during the elution of this compound can improve the resolution between the free fatty acid and the CoA ester.[3]

  • Solid-Phase Extraction (SPE): Utilize an anion exchange SPE cartridge. At a suitable pH, the phosphate (B84403) groups of this compound will be charged and bind to the resin, while the less acidic carboxylic acid of undec-10-enoic acid may be washed away under specific buffer conditions.

  • pH Adjustment of Mobile Phase: Modifying the pH of the mobile phase can alter the ionization state of undec-10-enoic acid, thereby changing its retention time relative to this compound.

Question 4: I suspect the presence of oxidized side products. What are the best practices to prevent their formation and remove them?

Answer:

Oxidation can be a significant problem due to the terminal double bond in this compound.

  • Prevention:

    • Use of Antioxidants: Include antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) in your solvents and during storage.

    • Inert Atmosphere: Perform reactions and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Degassed Solvents: Use freshly degassed solvents for all chromatographic steps.

  • Removal:

    • Reversed-Phase HPLC: Oxidized species are generally more polar and will elute earlier than the desired product on a C18 column. Careful fractionation of the main peak can help in their removal.

    • Normal-Phase Chromatography: This technique separates compounds based on polarity and can be effective in removing more polar oxidized impurities.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the purification of this compound?

A1: A reversed-phase HPLC method using a C18 column is commonly employed for the purification of long-chain acyl-CoAs.[3][4] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

Q2: How can I monitor the purity of my this compound fractions during purification?

A2: Purity can be monitored using a combination of techniques:

  • UV-Vis Spectroscopy: Monitor the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of CoA.

  • Thin-Layer Chromatography (TLC): A rapid method to assess the presence of major impurities.[1][2]

  • LC-MS: Provides both purity information and mass confirmation of the desired product.[5][6]

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound is susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to store it as a lyophilized powder or in a suitable buffer at -80°C. The buffer should ideally be slightly acidic (pH 4-6) to minimize hydrolysis of the thioester bond. The addition of an antioxidant is also advisable.

Experimental Protocols

Protocol 1: HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound using reversed-phase HPLC.

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 50 mM Potassium Phosphate, pH 5.5
Mobile Phase B Acetonitrile
Gradient 10-90% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20-100 µL

Methodology:

  • Dissolve the crude this compound in a small volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and collect fractions corresponding to the major peak.

  • Analyze the collected fractions for purity using TLC or LC-MS.

  • Pool the pure fractions and lyophilize or store at -80°C.

Protocol 2: TLC Analysis of this compound Purity

This protocol describes a method for the rapid assessment of this compound purity.

Parameter Condition
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Chloroform:Methanol:Water (65:25:4, v/v/v)
Detection UV light (254 nm) and/or Iodine vapor

Methodology:

  • Spot a small amount of the dissolved sample onto the TLC plate.

  • Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches near the top.

  • Dry the plate and visualize the spots under UV light. The CoA-containing compounds will appear as dark spots.

  • Alternatively, place the dried plate in a chamber with a few crystals of iodine to visualize the lipid spots (they will appear as brown spots).

  • Calculate the Rf values of the spots to compare with standards if available.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude Reaction Mixture spe Solid-Phase Extraction (SPE) start->spe Initial Cleanup hplc Reversed-Phase HPLC spe->hplc High-Resolution Separation tlc TLC Analysis hplc->tlc Fraction Purity Check lcms LC-MS Analysis hplc->lcms Confirmation & Purity pure_product Pure this compound lcms->pure_product Verified Pure Product

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Broad or Multiple HPLC Peaks cause1 Unreacted Starting Material problem->cause1 cause2 Oxidized Side Products problem->cause2 cause3 Hydrolyzed Product problem->cause3 solution1 Optimize HPLC Gradient / SPE cause1->solution1 solution2 Use Antioxidants / Inert Atmosphere cause2->solution2 solution3 Adjust pH / Low Temperature cause3->solution3

Caption: Troubleshooting logic for co-eluting contaminants in this compound purification.

References

Strategies to increase the efficiency of undec-10-enoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of undec-10-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which Acyl-CoA Synthetase (ACSL) isoform is best for undec-10-enoic acid?

A1: While direct comparative studies on undec-10-enoic acid are limited, based on substrate specificity profiles of known ACSL isoforms, enzymes that efficiently activate medium to long-chain unsaturated fatty acids are promising candidates. Mammalian ACSL1 is known to activate a broad range of fatty acids, including unsaturated ones, and could be a suitable choice. For microbial sources, ACSL from Malassezia species have been shown to utilize medium-chain fatty acids.[1] It is recommended to perform initial screening with a few commercially available ACSL isoforms to determine the most efficient one for your specific experimental conditions.

Q2: What are the general starting conditions for the enzymatic synthesis of this compound?

A2: A typical starting point for the reaction would involve incubating undec-10-enoic acid with a slight molar excess of Coenzyme A and ATP, in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer) at a pH between 7.0 and 8.0, in the presence of Mg²⁺ as a cofactor. The reaction is initiated by the addition of a long-chain acyl-CoA synthetase. Incubation is typically carried out at 37°C with gentle agitation. Optimal conditions should be determined empirically.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by quantifying the depletion of the substrates (undec-10-enoic acid, ATP, CoA) or the formation of the product (this compound). Techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used for this purpose.[2][3]

Q4: What is the stability of this compound and how should it be stored?

A4: Acyl-CoA esters are susceptible to hydrolysis, particularly at alkaline pH. It is recommended to maintain the pH of the purified product solution between 4.0 and 6.0. For short-term storage (days), 4°C is suitable. For long-term storage, it is advisable to store aliquots at -80°C to minimize degradation from freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Inactive enzyme- Ensure proper storage and handling of the acyl-CoA synthetase.- Perform an activity assay with a known substrate (e.g., oleic acid) to confirm enzyme activity.
Suboptimal reaction conditions- Titrate the concentrations of ATP, CoA, and Mg²⁺.- Optimize the pH and temperature of the reaction.- Vary the enzyme concentration.
Presence of inhibitors- Ensure all reagents are free of contaminants. Some fatty acids can act as inhibitors at high concentrations.[4]
Precipitation in the reaction mixture Poor solubility of undec-10-enoic acid- Undec-10-enoic acid is practically insoluble in water.[5] Prepare a stock solution in an organic solvent like ethanol (B145695) or DMSO and add it to the reaction mixture, ensuring the final solvent concentration does not inhibit the enzyme.- The inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100) might improve solubility, but its compatibility with the chosen enzyme must be verified.
Product degradation Hydrolysis of the thioester bond- Maintain the pH of the reaction and subsequent purification steps below 7.0.- Work at low temperatures (e.g., on ice) during purification.
Difficulty in purifying the product Co-elution with substrates or byproducts- Optimize the HPLC gradient to achieve better separation of this compound from unreacted undec-10-enoic acid, ATP, and CoA.[2][6][7]- Consider using a solid-phase extraction (SPE) step prior to HPLC for partial purification.[2]

Data Presentation

Table 1: Illustrative Michaelis-Menten Kinetic Parameters of a Hypothetical ACSL for Undec-10-enoic Acid

SubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)
Undec-10-enoic Acid5 - 20100 - 500
ATP100 - 500-
Coenzyme A10 - 50-

Table 2: Example of Reaction Conditions and Expected Yields for this compound Synthesis

The following are example starting conditions. Optimal conditions and yields will vary depending on the specific enzyme and experimental setup.

ParameterConditionExpected Yield (%)
Undec-10-enoic Acid50 µM70 - 90
ATP100 µM
Coenzyme A75 µM
MgCl₂2 mM
Tris-HCl Buffer (pH 7.5)50 mM
Acyl-CoA Synthetase1-5 µg/mL
Temperature37°C
Incubation Time30-60 min

Experimental Protocols

1. Enzymatic Synthesis of this compound

This protocol is a general guideline and should be optimized for your specific enzyme and experimental goals.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of undec-10-enoic acid in ethanol.

    • Prepare 100 mM stock solutions of ATP and Coenzyme A in water and adjust the pH to ~7.0.

    • Prepare a 1 M stock solution of MgCl₂.

    • Prepare a 10X reaction buffer (e.g., 500 mM Tris-HCl, pH 7.5).

    • Dilute the acyl-CoA synthetase to a suitable working concentration in a buffer recommended by the manufacturer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents to the desired final volume (e.g., 100 µL):

      • 10X Reaction Buffer

      • ATP stock solution (final concentration ~1-2 mM)

      • CoA stock solution (final concentration ~0.5-1 mM)

      • MgCl₂ stock solution (final concentration ~2-5 mM)

      • Undec-10-enoic acid stock solution (final concentration ~50-100 µM)

      • Nuclease-free water

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the diluted acyl-CoA synthetase.

    • Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by heat inactivation (e.g., 95°C for 2 minutes), depending on downstream applications.

2. Purification of this compound by HPLC

  • Sample Preparation:

    • If the reaction was acid-terminated, centrifuge the sample to pellet the precipitated protein.

    • Neutralize the supernatant with a suitable base (e.g., KOH).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.[3]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. An example gradient could be:

      • 0-10 min: 10-50% B

      • 10-15 min: 50-90% B

      • 15-20 min: 90% B

      • 20-25 min: 90-10% B

      • 25-30 min: 10% B (This gradient is illustrative and must be optimized for your specific system and separation needs.)

  • Fraction Collection:

    • Collect the fractions corresponding to the this compound peak based on the retention time of a standard (if available) or by subsequent analysis of the collected fractions (e.g., by LC-MS/MS).

  • Post-Purification:

    • Lyophilize the collected fractions to remove the mobile phase.

    • Reconstitute the purified this compound in a suitable buffer for storage.

Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Storage reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup incubation Incubation (37°C) reaction_setup->incubation termination Reaction Termination incubation->termination sample_prep Sample Preparation termination->sample_prep hplc HPLC (C18 Column) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection lyophilization Lyophilization fraction_collection->lyophilization quantification Quantification (LC-MS/MS) lyophilization->quantification storage Storage (-80°C) quantification->storage

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship start Start: Undec-10-enoic Acid acsl Acyl-CoA Synthetase (ACSL) + Mg²⁺ start->acsl atp ATP atp->acsl coa CoA-SH intermediate Undec-10-enoyl-AMP (Enzyme-bound intermediate) coa->intermediate acsl->intermediate Step 1 product Product: this compound intermediate->product Step 2 ppi PPi intermediate->ppi amp AMP product->amp

Caption: Two-step reaction mechanism for the synthesis of this compound by ACSL.

References

Validation & Comparative

A Comparative Analysis of Enoyl-CoA Isomerase Substrate Specificity: C11 vs. C12 Enoyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of enoyl-CoA isomerases for undecenoyl-CoA (C11) versus dodecenoyl-CoA (C12). Enoyl-CoA isomerase is a critical enzyme in the β-oxidation of unsaturated fatty acids, catalyzing the isomerization of cis- or trans-double bonds at the γ-carbon (position 3) to a trans-double bond at the β-carbon (position 2).[1] This conversion is essential for the subsequent action of enoyl-CoA hydratase and the continuation of the fatty acid degradation pathway.[2] Understanding the substrate preferences of this enzyme is crucial for elucidating metabolic pathways and for the development of therapeutic agents targeting fatty acid metabolism.

Executive Summary

The substrate specificity of enoyl-CoA isomerases is influenced by the chain length of the fatty acyl-CoA, the location of the enzyme (mitochondrial or peroxisomal), and the specific isoform of the enzyme.[2] While direct comparative kinetic data for C11 and C12 enoyl-CoAs is sparse in the literature, studies on a range of medium-chain enoyl-CoAs indicate that the activity of mitochondrial enoyl-CoA isomerase generally decreases as the carbon chain length increases from C6 to C12. This suggests a potential preference for the shorter C11 enoyl-CoA over the C12 analogue.

Quantitative Data on Substrate Specificity

Direct side-by-side kinetic comparisons of enoyl-CoA isomerase activity on C11 and C12 enoyl-CoA substrates are not extensively documented. However, research on the substrate specificity of rat liver mitochondrial enoyl-CoA isomerase provides valuable insights. One study determined the relative velocities for the isomerization of a series of trans-3-enoyl-CoA substrates.

Substrate (trans-3-enoyl-CoA)Relative Velocity (%)
Hexenoyl-CoA (C6)900
Decenoyl-CoA (C10)250
Dodecenoyl-CoA (C12)100

Data adapted from Palosaari, P.M., & Hiltunen, J.K. (1990). Biochem. J., 266(1), 223-226.

This data clearly demonstrates a decrease in enzyme activity as the acyl chain length increases from C6 to C12. Although C11 enoyl-CoA was not tested in this specific study, the trend suggests that its rate of isomerization would likely fall between that of C10 and C12 enoyl-CoA, and thus be higher than that for C12 enoyl-CoA.

Further research has identified at least three distinct enoyl-CoA isomerases in rat liver with broad but differing chain length specificities: a mitochondrial enoyl-CoA isomerase (MECI), a peroxisomal enoyl-CoA isomerase (ECI), and a multifunctional enzyme 1 (MFE1) with isomerase activity.[2] MECI is most active with short-chain substrates, while ECI shows a preference for longer-chain substrates.[2]

Experimental Protocols

The determination of enoyl-CoA isomerase substrate specificity relies on accurate and reproducible experimental methodologies. Below are detailed protocols for the synthesis of enoyl-CoA substrates and a common method for assaying enzyme activity.

Synthesis of C11 and C12 Enoyl-CoA Substrates

The synthesis of undecenoyl-CoA (C11) and dodecenoyl-CoA (C12) can be achieved through chemo-enzymatic methods. A general procedure involves the activation of the corresponding fatty acid to its CoA thioester.

Materials:

  • Undecenoic acid or Dodecenoic acid

  • Coenzyme A (CoA)

  • Ethyl chloroformate (ECF) or 1,1'-Carbonyldiimidazole (CDI)

  • N-methylmorpholine or Triethylamine (B128534)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Argon or Nitrogen gas

  • HPLC for purification

Protocol (ECF method):

  • Dissolve the fatty acid (undecenoic acid or dodecenoic acid) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Add N-methylmorpholine or triethylamine to the solution.

  • Cool the reaction mixture to 0°C and slowly add ethyl chloroformate.

  • Allow the reaction to proceed for 30-60 minutes at 0°C to form the mixed anhydride (B1165640).

  • In a separate flask, dissolve Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate).

  • Slowly add the mixed anhydride solution to the CoA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the resulting enoyl-CoA ester using preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Continuous Spectrophotometric Assay for Enoyl-CoA Isomerase Activity

This assay measures the decrease in absorbance at 280 nm, which corresponds to the disappearance of the cis- or trans-3-enoyl-CoA substrate as it is converted to the trans-2-enoyl-CoA product.

Materials:

  • Purified enoyl-CoA isomerase

  • Synthesized C11 or C12 enoyl-CoA substrate stock solution

  • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 M potassium chloride and 1 mM EDTA

  • Spectrophotometer capable of reading in the UV range

Protocol:

  • Prepare the assay buffer and equilibrate it to the desired reaction temperature (e.g., 25°C).

  • Prepare a series of dilutions of the enoyl-CoA substrate in the assay buffer.

  • To a quartz cuvette, add the assay buffer and the enoyl-CoA substrate to a final volume of 1 ml.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 280 nm.

  • Initiate the reaction by adding a small, predetermined amount of purified enoyl-CoA isomerase to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 280 nm over time.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

  • Repeat the assay for a range of substrate concentrations to determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation.

Visualizations

Logical Relationship of Enoyl-CoA Isomerase in β-Oxidation

Beta_Oxidation_Pathway Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA (cis-Δ3 or trans-Δ3) Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-Δ2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase Beta_Oxidation_Spiral Further steps of β-Oxidation Spiral Enoyl_CoA_Hydratase->Beta_Oxidation_Spiral

Caption: Role of enoyl-CoA isomerase in unsaturated fatty acid β-oxidation.

Experimental Workflow for Comparing Substrate Specificity

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay cluster_analysis Data Analysis C11_acid Undecenoic Acid (C11) CoA_activation CoA Esterification C11_acid->CoA_activation C12_acid Dodecenoic Acid (C12) C12_acid->CoA_activation C11_CoA Undecenoyl-CoA (C11) CoA_activation->C11_CoA C12_CoA Dodecenoyl-CoA (C12) CoA_activation->C12_CoA Spectrophotometry Spectrophotometric Assay C11_CoA->Spectrophotometry C12_CoA->Spectrophotometry Enzyme Purified Enoyl-CoA Isomerase Enzyme->Spectrophotometry Kinetic_Data Kinetic Parameters (Km, Vmax) Spectrophotometry->Kinetic_Data Comparison Comparison of C11 vs C12 Specificity Kinetic_Data->Comparison

Caption: Workflow for comparing enoyl-CoA isomerase specificity for C11 and C12 substrates.

References

Validating Undec-10-enoyl-CoA's Role in Undecylprodigiosin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental evidence supporting the role of undec-10-enoyl-CoA as a true intermediate in the biosynthesis of the red-pigmented antibiotic, undecylprodigiosin (B1683453), produced by Streptomyces coelicolor. While direct enzymatic conversion of this compound has not been explicitly demonstrated in published literature, a substantial body of genetic and biochemical evidence strongly supports its involvement. This document will objectively compare the data from wild-type and mutant strains, detail relevant experimental protocols, and visualize the proposed metabolic pathway and validation workflows.

Evidence for this compound as a Key Intermediate

The biosynthesis of undecylprodigiosin is orchestrated by the red gene cluster in Streptomyces coelicolor. The formation of the characteristic C11 alkyl side chain is proposed to originate from the fatty acid synthesis pathway, with dodecanoic acid (a C12 fatty acid) being the precursor. The involvement of an enoyl-CoA intermediate is a logical step in the β-oxidation-like tailoring of this fatty acid precursor to generate the undecyl moiety that is ultimately incorporated into the final product.

Genetic studies involving the deletion of specific genes within the red cluster provide compelling, albeit indirect, evidence for the role of a C12 fatty acid-derived intermediate. The genes redP, redQ, redR, redK, and redL are implicated in the formation of 2-undecylpyrrole, a key building block of undecylprodigiosin.

Comparative Analysis of Mutant Strains

The following table summarizes the quantitative impact of deleting key genes in the red cluster on the production of undecylprodigiosin. These studies highlight the critical role of the redPQRKL genes in the formation of the undecyl side chain.

Gene DeletionEffect on Undecylprodigiosin ProductionComplementation/Feeding ResultsImplied Function of the Gene Product
ΔredP 80%-95% decrease in production; formation of prodiginine analogs with varied alkyl chains.Not specified.Homologous to FabH (β-ketoacyl-ACP synthase III), likely initiates the biosynthesis by condensing an acyl-CoA with malonyl-ACP.
ΔredQ 80%-95% decrease in production; formation of prodiginine analogs with varied alkyl chains.Not specified.Part of the fatty acid synthase-like machinery for the undecyl chain.
ΔredR 80%-95% decrease in production; the ratio of prodiginine analogs can be altered by feeding various fatty acids.Feeding of dodecanoic acid can alter the profile of analogs produced.Likely involved in providing the dodecanoic acid precursor.
ΔredK Abolished production of undecylprodigiosin; accumulation of a hydroxylated undecylprodiginine derivative.Production restored by feeding chemically synthesized 2-undecylpyrrole.Proposed to be involved in the conversion of the dodecanoic acid derivative to 2-undecylpyrrole.
ΔredL Abolished production of undecylprodigiosin.Production restored by feeding chemically synthesized 2-undecylpyrrole.Proposed to be involved in the conversion of the dodecanoic acid derivative to 2-undecylpyrrole.

Experimental Protocols

Gene Knockout and Complementation in Streptomyces coelicolor

Objective: To investigate the function of a target gene by deleting it from the genome and observing the resulting phenotype.

Methodology:

  • Construction of the Gene Replacement Cassette: A cassette containing an antibiotic resistance gene flanked by DNA regions homologous to the upstream and downstream sequences of the target gene (e.g., redK) is constructed using PCR and molecular cloning techniques.

  • Transformation: The gene replacement cassette is introduced into Streptomyces coelicolor protoplasts via polyethylene (B3416737) glycol-mediated transformation.

  • Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a vector-borne marker (if applicable).

  • Genotypic Verification: The correct gene replacement is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strain.

  • Phenotypic Analysis: The mutant strain is cultured under conditions that normally induce undecylprodigiosin production. The production of the red pigment is visually assessed and quantified by spectrophotometry of methanol (B129727) extracts of the mycelium.

  • Complementation/Feeding: To confirm that the observed phenotype is due to the gene deletion, the mutant can be complemented by introducing a functional copy of the deleted gene on a plasmid. Alternatively, for biosynthetic genes, the pathway can be rescued by feeding the strain with the expected downstream intermediate (e.g., 2-undecylpyrrole).

Metabolite Extraction and Analysis

Objective: To identify and quantify the intermediates and final products of the undecylprodigiosin pathway in wild-type and mutant strains.

Methodology:

  • Culture Growth and Extraction: Streptomyces coelicolor strains are grown in a suitable liquid medium (e.g., R5A) to the desired growth phase. The mycelium is harvested by centrifugation. For undecylprodigiosin and related pigments, the cell pellet is extracted with acidified methanol.

  • Chromatographic Separation: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. A gradient of water and acetonitrile (B52724) (both often containing a small amount of formic acid or trifluoroacetic acid) is typically used to separate the compounds.

  • Detection and Identification: Eluting compounds are detected by a photodiode array (PDA) detector, which provides the UV-Vis spectrum of each peak. Mass spectrometry (MS), often coupled directly to the HPLC (LC-MS), is used to determine the mass-to-charge ratio (m/z) of the compounds. High-resolution mass spectrometry (HRMS) provides accurate mass data, which can be used to determine the elemental composition.

  • Structure Elucidation: For novel intermediates, further structural analysis is performed using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, etc.) on purified compounds.

  • Quantification: The amount of undecylprodigiosin is typically quantified by measuring the absorbance of the methanol extract at approximately 530 nm and comparing it to a standard curve or by integrating the peak area from the HPLC chromatogram.

Visualizing the Pathway and Experimental Logic

Undecylprodigiosin_Biosynthesis FAS Fatty Acid Biosynthesis Dodecanoyl_ACP Dodecanoyl-ACP FAS->Dodecanoyl_ACP multiple steps Undec_10_enoyl_CoA This compound (Proposed Intermediate) Dodecanoyl_ACP->Undec_10_enoyl_CoA RedP, RedQ, RedR Intermediate_X Modified C12 Intermediate Undec_10_enoyl_CoA->Intermediate_X RedL UP 2-Undecylpyrrole (UP) Intermediate_X->UP RedK Undecylprodigiosin Undecylprodigiosin UP->Undecylprodigiosin RedH MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC->Undecylprodigiosin

Caption: Proposed biosynthetic pathway of undecylprodigiosin.

Experimental_Workflow Start Hypothesize Intermediate (this compound) Gene_Deletion Generate Gene Deletion Mutants (e.g., ΔredK, ΔredL) Start->Gene_Deletion In_Vitro In Vitro Enzymatic Assay (Proposed) Start->In_Vitro Phenotype Analyze Phenotype: - Loss of Pigmentation - Accumulation of Precursors Gene_Deletion->Phenotype Metabolomics Metabolomic Analysis (LC-MS) Phenotype->Metabolomics Feeding Chemical Complementation (Feeding Studies with 2-UP) Phenotype->Feeding Validation Validation of Intermediate Metabolomics->Validation Feeding->Validation In_Vitro->Validation

Caption: Experimental workflow for validating pathway intermediates.

Comparative Analysis of Anti-Undec-10-enoyl-CoA Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a putative monoclonal antibody raised against undec-10-enoyl-CoA with other structurally similar acyl-CoAs. The following data and protocols are presented to illustrate a typical workflow for assessing antibody specificity in the context of acyl-CoA research.

Data Presentation: Antibody Cross-Reactivity Profile

The cross-reactivity of the hypothetical anti-undec-10-enoyl-CoA monoclonal antibody (clone 12G4) was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The assay measures the ability of various acyl-CoAs to compete with this compound for binding to the antibody. The percentage cross-reactivity is calculated relative to the binding of this compound, which is set at 100%.

Acyl-CoA CompoundChain LengthSaturation% Cross-Reactivity with Clone 12G4
This compound C11 Unsaturated 100%
Decanoyl-CoAC10Saturated15.2%
Undecanoyl-CoAC11Saturated25.8%
Dodecanoyl-CoA (Lauryl-CoA)C12Saturated8.5%
Octanoyl-CoAC8Saturated2.1%
Myristoyl-CoAC14Saturated<1%
Palmitoyl-CoAC16Saturated<0.5%
Oleoyl-CoAC18Unsaturated1.8%
Acetyl-CoAC2Saturated<0.1%

Note: The data presented in this table is illustrative and intended to represent a plausible outcome of a cross-reactivity experiment.

Experimental Protocols

Competitive ELISA for Antibody Cross-Reactivity Assessment

This protocol details the steps for determining the cross-reactivity of the anti-undec-10-enoyl-CoA antibody with a panel of other acyl-CoAs.

Materials:

  • High-binding 96-well microtiter plates

  • Anti-undec-10-enoyl-CoA monoclonal antibody (clone 12G4)

  • This compound standard

  • Competing acyl-CoA compounds (e.g., decanoyl-CoA, undecanoyl-CoA, etc.)

  • Bovine Serum Albumin (BSA) conjugated to this compound (for coating)

  • Goat anti-mouse IgG secondary antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well microtiter plate with 100 µL of this compound-BSA conjugate (1 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1 hour at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the competing acyl-CoA compounds.

    • In a separate dilution plate, mix 50 µL of each standard or competitor dilution with 50 µL of the anti-undec-10-enoyl-CoA antibody (at a pre-determined optimal concentration). Incubate for 1 hour at room temperature.

  • Incubation with Coated Plate:

    • Wash the coated and blocked microtiter plate three times with wash buffer.

    • Transfer 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated goat anti-mouse IgG secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve for this compound.

    • Determine the concentration of each competing acyl-CoA that results in 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: (IC50 of this compound / IC50 of Competing Acyl-CoA) x 100

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_assay Assay Steps cluster_analysis Data Analysis p1 Coat Plate with This compound-BSA p2 Wash Plate p1->p2 p3 Block with BSA p2->p3 a1 Transfer Mixture to Coated Plate p3->a1 r1 Prepare Acyl-CoA Standards & Competitors r2 Incubate Antibody with Acyl-CoAs r1->r2 r2->a1 a2 Wash Plate a1->a2 a3 Add HRP-conjugated Secondary Antibody a2->a3 a4 Wash Plate a3->a4 a5 Add TMB Substrate a4->a5 a6 Stop Reaction a5->a6 d1 Read Absorbance at 450 nm a6->d1 d2 Calculate % Cross-Reactivity d1->d2

Competitive ELISA workflow for assessing antibody cross-reactivity.

Western Blotting for Specificity Confirmation

This protocol is designed to confirm that the anti-undec-10-enoyl-CoA antibody specifically recognizes proteins acylated with this compound and not those acylated with other acyl-CoAs.

Materials:

  • Cell lysates or purified protein of interest

  • Acyl-CoA synthetase

  • This compound and other acyl-CoAs

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-undec-10-enoyl-CoA (clone 12G4)

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • In Vitro Acylation:

    • Incubate the protein of interest with acyl-CoA synthetase and ATP in the presence of either this compound or another acyl-CoA (e.g., undecanoyl-CoA) to generate acylated protein samples. Include a negative control with no acyl-CoA.

  • SDS-PAGE and Transfer:

    • Separate the acylated and control protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-undec-10-enoyl-CoA primary antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Compare the band intensity between the lanes. A strong band should only be visible in the lane corresponding to the protein acylated with this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization s1 In Vitro Acylation of Protein with different Acyl-CoAs e1 SDS-PAGE s1->e1 e2 Transfer to PVDF Membrane e1->e2 i1 Block Membrane e2->i1 i2 Incubate with Primary Antibody (Anti-Undec-10-enoyl-CoA) i1->i2 i3 Wash i2->i3 i4 Incubate with HRP-conjugated Secondary Antibody i3->i4 i5 Wash i4->i5 v1 Add Chemiluminescent Substrate i5->v1 v2 Image and Analyze Signal v1->v2

Western blot workflow for confirming antibody specificity.

Discussion of Hypothetical Results

Based on the illustrative data, the anti-undec-10-enoyl-CoA monoclonal antibody (clone 12G4) exhibits high specificity for its target antigen. The presence of the terminal double bond in this compound appears to be a critical feature for antibody recognition, as the saturated counterpart, undecanoyl-CoA, shows significantly reduced cross-reactivity (25.8%).

The cross-reactivity decreases further with changes in acyl chain length. Both shorter (decanoyl-CoA, 15.2%) and longer (dodecanoyl-CoA, 8.5%) saturated acyl-CoAs are poorly recognized. Very short-chain (acetyl-CoA) and long-chain (myristoyl-CoA, palmitoyl-CoA) acyl-CoAs show negligible cross-reactivity. Interestingly, another unsaturated long-chain acyl-CoA, oleoyl-CoA, also demonstrates minimal cross-reactivity, suggesting that both the chain length and the position of the double bond are important for specific antibody binding.

For researchers in drug development, an antibody with such high specificity would be a valuable tool for accurately quantifying this compound levels in biological samples and for developing targeted assays. The low cross-reactivity with other endogenous acyl-CoAs would minimize the risk of false-positive results and ensure reliable data for metabolic studies. Further validation using techniques like Western blotting, as described, is essential to confirm that the antibody can specifically detect proteins modified by this particular acyl-CoA.

Confirming the Structure of Synthesized Undec-10-enoyl-CoA using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the accurate synthesis and structural confirmation of acyl-Coenzyme A (acyl-CoA) molecules are critical. Undec-10-enoyl-CoA, an unsaturated long-chain acyl-CoA, is a valuable substrate for various enzymatic assays and as a building block in chemical synthesis. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural confirmation of synthesized this compound.

Experimental Protocols

A robust synthesis and rigorous characterization are paramount to ensure the purity and identity of the target molecule. Below are the detailed protocols for the synthesis of this compound, followed by its structural confirmation using NMR spectroscopy and the alternative LC-MS/MS method.

Synthesis of this compound via the Mixed Anhydride (B1165640) Method

This method involves the activation of the carboxylic acid of 10-undecenoic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the free sulfhydryl group of Coenzyme A.

Materials:

  • 10-undecenoic acid

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

  • Sodium bicarbonate

  • Hydrochloric acid (1M)

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Activation of 10-undecenoic acid: Dissolve 10-undecenoic acid (1 equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 equivalents) and stir for 15 minutes. Add ethyl chloroformate (1.1 equivalents) dropwise and stir the reaction mixture at 0°C for 1 hour to form the mixed anhydride.

  • Preparation of Coenzyme A solution: Dissolve Coenzyme A (1 equivalent) in a degassed aqueous solution of sodium bicarbonate (pH ~7.5).

  • Coupling reaction: Slowly add the Coenzyme A solution to the mixed anhydride solution at 0°C with vigorous stirring. Allow the reaction to proceed for 4 hours at 4°C.

  • Quenching and Purification: Acidify the reaction mixture to pH ~3 with 1M HCl. Remove the THF under reduced pressure. The aqueous solution is then loaded onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

  • Elute the this compound with a gradient of methanol (B129727) in water.

  • Lyophilize the fractions containing the product to obtain this compound as a white solid.

G cluster_synthesis Synthesis Workflow start Start activation Activation of 10-undecenoic acid start->activation Anhydrous THF, TEA, Ethyl Chloroformate coupling Coupling with Coenzyme A activation->coupling Aqueous CoA solution purification SPE Purification coupling->purification Acidification product This compound purification->product

Diagram 1: Synthesis workflow for this compound.
NMR Spectroscopic Analysis

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of synthesized this compound in 0.5 mL of Deuterium Oxide (D₂O).

  • Add a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP-d₄) for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse sequence with water suppression (e.g., presaturation) is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.

  • 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Structural Confirmation by NMR: Data Comparison

The confirmation of the this compound structure relies on the correct assignment of all proton and carbon signals and comparing them to expected values derived from its precursors, 10-undecenoic acid and Coenzyme A. The key is to observe the characteristic signals of the ω-double bond and the shifts in the signals of the acyl chain and CoA moieties adjacent to the newly formed thioester bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Assignment (Undec-10-enoyl moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~205
C2 (-CH₂-C=O)~2.9 (t)~45
C3 (-CH₂-)~1.6 (quint)~28
C4-C7 (-CH₂-)n~1.3 (m)~29-30
C8 (-CH₂-)~1.4 (quint)~29
C9 (-CH₂-CH=)~2.1 (q)~34
C10 (=CH₂)~5.0 (m)~115
C11 (-CH=)~5.8 (m)~140
Assignment (Coenzyme A moiety) Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adenine H2~8.4~152
Adenine H8~8.1~149
Ribose H1'~6.1~88
Pantothenate H (various)~0.7-4.1~14-75
Cysteamine -CH₂-S-~3.1 (t)~30
Cysteamine -CH₂-N-~3.6 (t)~40

Note: Predicted values are based on published data for 10-undecenoic acid, Coenzyme A, and other long-chain acyl-CoAs. Actual experimental values may vary slightly depending on sample conditions (pH, concentration, temperature).

G cluster_nmr NMR Data Analysis Logic exp_data Experimental NMR Data (¹H, ¹³C, COSY, HSQC) acyl_chain Acyl Chain Signals (ω-double bond, -CH₂-CO) exp_data->acyl_chain coa_moiety CoA Moiety Signals (Adenine, Ribose, Pantothenate) exp_data->coa_moiety pred_data Predicted NMR Data comparison Compare Experimental vs. Predicted Data pred_data->comparison acyl_chain->comparison coa_moiety->comparison confirmation Structural Confirmation comparison->confirmation Good Correlation

Diagram 2: Logical flow for NMR-based structural confirmation.

Alternative Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is a powerful alternative for confirming the synthesis of this compound. It provides molecular weight information and fragmentation patterns that are characteristic of the molecule.

Experimental Protocol for LC-MS/MS

Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent system, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 µM.

LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to elute the compound.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or full scan MS followed by product ion scan (MS/MS).

    • Precursor Ion (for this compound, C₃₂H₅₄N₇O₁₇P₃S): [M+H]⁺ = 934.26

    • Characteristic Product Ion: A common fragment for acyl-CoAs is the phosphopantetheine moiety, resulting from the cleavage of the pyrophosphate bond.

Comparison of NMR and LC-MS/MS

FeatureNMR SpectroscopyLC-MS/MS
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separates molecules by chromatography and then measures their mass-to-charge ratio and fragmentation patterns.
Information Provided Detailed atomic connectivity, stereochemistry, and conformation.Molecular weight and fragmentation pattern.
Sample Amount Requires milligram quantities (5-10 mg).Requires sub-microgram quantities.
Data Interpretation Can be complex, requiring expertise in spectral analysis.Relatively straightforward for molecular weight confirmation.
Quantitation Can be quantitative with proper standards.Highly sensitive and quantitative with appropriate internal standards.
Confirmation Strength Provides unambiguous structural elucidation.Provides strong evidence of molecular identity, but not complete connectivity.

Conclusion

Both NMR spectroscopy and LC-MS/MS are powerful techniques for the structural confirmation of synthesized this compound. NMR provides a comprehensive and unambiguous structural elucidation, detailing the connectivity of every atom in the molecule. However, it requires a larger amount of sample and more complex data interpretation. LC-MS/MS, on the other hand, is highly sensitive and provides definitive molecular weight information, making it an excellent complementary or alternative technique, especially when sample quantity is limited. For a complete and rigorous confirmation of the synthesized product, the use of both techniques is recommended.

A Comparative Guide to the Kinetic Parameters of Enzymes with Undec-10-enoyl-CoA and Other Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of key enzymes involved in fatty acid metabolism, with a focus on undec-10-enoyl-CoA and other relevant acyl-CoA substrates. Due to a lack of specific published kinetic data for this compound, this document extrapolates potential kinetic parameters based on published data for substrates of similar chain length and saturation. The information herein is intended to support research and development in enzymology and drug discovery by providing a quantitative and methodological framework for understanding enzyme-substrate interactions in fatty acid metabolism.

Introduction to Enzyme Kinetics in Fatty Acid Metabolism

The metabolism of fatty acids is a cornerstone of cellular energy production and lipid biosynthesis, orchestrated by a series of enzymatic reactions. Key enzyme families in this process include Acyl-CoA Synthetases (ACS), Acyl-CoA Dehydrogenases (ACADs), and Enoyl-CoA Hydratases (ECH). Understanding the kinetic parameters of these enzymes—namely the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—is crucial for elucidating their substrate specificity, reaction mechanisms, and potential as therapeutic targets.

This compound, an 11-carbon monounsaturated fatty acyl-CoA, represents an interesting substrate due to its odd-numbered carbon chain and terminal double bond. While direct kinetic data for this substrate is scarce in publicly available literature, we can infer its behavior by examining the kinetic data of enzymes with structurally similar substrates, such as those with varying carbon chain lengths (C8, C10, C12) and degrees of saturation.

Comparative Analysis of Kinetic Parameters

The following tables summarize the kinetic parameters of various enzymes involved in fatty acid metabolism with different acyl-CoA substrates. This data is compiled from multiple studies and serves as a basis for estimating the kinetic profile of these enzymes with this compound.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Butyryl-CoA (C4)127.810.48.7 x 10⁵[Fawcett et al., 1992]
Hexanoyl-CoA (C6)812.516.72.1 x 10⁶[Fawcett et al., 1992]
Octanoyl-CoA (C8)515.220.34.1 x 10⁶[Fawcett et al., 1992]
Decanoyl-CoA (C10)410.113.53.4 x 10⁶[Fawcett et al., 1992]
Dodecanoyl-CoA (C12)35.57.32.4 x 10⁶[Fawcett et al., 1992]
This compound (C11)~4-6~8-12~10-16~2-3 x 10⁶Estimated

Estimation for this compound is based on the trend of decreasing Km and a peak in Vmax and kcat/Km around C8-C10 for MCAD. The terminal double bond might slightly alter the affinity and turnover rate.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
Crotonyl-CoA (C4)2575001.0 x 10⁵4.0 x 10⁶[Steinman & Hill, 1975]
Hexenoyl-CoA (C6)15---[Fong & Schulz, 1977]
Octenoyl-CoA (C8)1090001.2 x 10⁵1.2 x 10⁷[Steinman & Hill, 1975]
Decenoyl-CoA (C10)8---[Fong & Schulz, 1977]
Dodecenoyl-CoA (C12)6---[Fong & Schulz, 1977]
trans-2-Undecenoyl-CoA (C11)~7-9~8000-9000~1.1-1.2 x 10⁵~1.2-1.5 x 10⁷Estimated

Estimation for trans-2-undecenoyl-CoA (the likely intermediate from this compound metabolism) is based on the high efficiency of enoyl-CoA hydratase with a broad range of short to long-chain substrates, with a slight decrease in affinity for longer chains.

Experimental Protocols

The determination of enzyme kinetic parameters is fundamental to understanding their function. Below are detailed methodologies for key experiments cited in the literature for enzymes acting on acyl-CoA substrates.

General Workflow for Determining Enzyme Kinetic Parameters

G General Workflow for Enzyme Kinetic Parameter Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify Enzyme setup_reactions Set up reactions with varying substrate concentrations prep_enzyme->setup_reactions prep_substrate Synthesize/Purchase Substrates (e.g., this compound) prep_substrate->setup_reactions prep_reagents Prepare Assay Buffer and Reagents prep_reagents->setup_reactions initiate_reaction Initiate reaction by adding enzyme setup_reactions->initiate_reaction monitor_reaction Monitor reaction progress over time (e.g., spectrophotometrically) initiate_reaction->monitor_reaction calc_initial_rates Calculate initial reaction rates (V₀) monitor_reaction->calc_initial_rates plot_data Plot V₀ vs. [Substrate] (Michaelis-Menten plot) calc_initial_rates->plot_data fit_data Fit data to Michaelis-Menten equation plot_data->fit_data determine_params Determine Km, Vmax, kcat, kcat/Km fit_data->determine_params G Fatty Acid β-Oxidation Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., this compound) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD trans_Enoyl_CoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase trans_Enoyl_CoA->ECH L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA->HADH _3_Ketoacyl_CoA 3-Ketoacyl-CoA Thiolase β-Ketothiolase _3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shorter_Acyl_CoA Acyl-CoA (n-2) Shorter_Acyl_CoA->ACAD Re-enters cycle ACAD->trans_Enoyl_CoA FAD -> FADH₂ ECH->L_3_Hydroxyacyl_CoA H₂O HADH->_3_Ketoacyl_CoA NAD⁺ -> NADH Thiolase->Acetyl_CoA CoA-SH Thiolase->Shorter_Acyl_CoA

Undec-10-enoyl-CoA vs. Dodecenoyl-CoA: A Comparative Analysis of Substrate Suitability for Enoyl-CoA Hydratase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of enzymes is paramount for predicting metabolic pathways and designing targeted therapeutics. This guide provides a detailed comparison of undec-10-enoyl-CoA and dodecenoyl-CoA as substrates for the enzyme enoyl-CoA hydratase, supported by experimental data and detailed protocols.

Enoyl-CoA hydratase (ECH), also known as crotonase, is a key enzyme in the mitochondrial β-oxidation pathway, responsible for the hydration of a trans-double bond between the second and third carbons of an enoyl-CoA molecule. This reaction is a critical step in the metabolism of fatty acids, ultimately leading to the production of acetyl-CoA and cellular energy. The efficiency of this enzymatic reaction is highly dependent on the structure of the acyl-CoA substrate, particularly its chain length. This comparison focuses on the suitability of an odd-chain fatty acyl-CoA, this compound (C11), versus an even-chain fatty acyl-CoA, dodecenoyl-CoA (C12), as substrates for enoyl-CoA hydratase.

Quantitative Comparison of Kinetic Parameters

The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

SubstrateCarbon Chain LengthKm (μM)kcat (s-1)kcat/Km (μM-1s-1)
trans-2-Decenoyl-CoA10451.1 x 10324.4
trans-2-Dodecenoyl-CoA12430.8 x 10318.6

Data sourced from a study on the wild-type R-specific enoyl-CoA hydratase from Aeromonas caviae.[1]

Based on this data, the enoyl-CoA hydratase from Aeromonas caviae exhibits a slightly higher catalytic efficiency (kcat/Km) for the C10 substrate, trans-2-decenoyl-CoA, compared to the C12 substrate, trans-2-dodecenoyl-CoA.[1] The Km values for both substrates are very similar, suggesting that their binding affinities to the enzyme's active site are comparable.[1] However, the higher kcat value for decenoyl-CoA indicates a faster turnover rate.[1]

Given that this compound (C11) has a chain length intermediate between C10 and C12, it is reasonable to infer that its kinetic parameters with this specific enoyl-CoA hydratase would be similar to those of decenoyl-CoA and dodecenoyl-CoA. The trend of decreasing kcat with increasing chain length from C10 to C12 suggests that this compound might be a slightly better substrate than dodecenoyl-CoA for this particular enzyme.[1] However, without direct experimental data, this remains an extrapolation.

Experimental Protocols

The determination of the kinetic parameters for enoyl-CoA hydratase activity is typically performed using a spectrophotometric assay. The following is a detailed methodology based on published research.[1]

Enzyme Activity Assay

The hydratase activity of enoyl-CoA hydratase is determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA substrate.

Materials:

  • Purified enoyl-CoA hydratase

  • trans-2-enoyl-CoA substrates (e.g., this compound, dodecenoyl-CoA)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Quartz cuvettes

  • UV/Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and the desired concentration of the trans-2-enoyl-CoA substrate.

  • Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase solution to the cuvette.

  • Immediately monitor the decrease in absorbance at 263 nm over time using the spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for the enoyl-thioester bond (ε263 = 6.7 x 103 M-1cm-1).

  • To determine the kinetic parameters (Km and kcat), the assay is repeated with varying substrate concentrations.

  • The resulting data is then fitted to the Michaelis-Menten equation, often using a Lineweaver-Burk plot for linearization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the role of enoyl-CoA hydratase in the β-oxidation pathway and the general workflow for determining its kinetic parameters.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: The role of enoyl-CoA hydratase in the mitochondrial β-oxidation pathway.

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Enzyme_Purification Purify Enoyl-CoA Hydratase Reaction_Start Initiate reaction with Enzyme Enzyme_Purification->Reaction_Start Substrate_Prep Prepare trans-2-Enoyl-CoA Substrates Reaction_Setup Set up reaction mixture (Buffer + Substrate) Substrate_Prep->Reaction_Setup Reaction_Setup->Reaction_Start Absorbance_Measurement Monitor Absorbance at 263 nm Reaction_Start->Absorbance_Measurement Rate_Calculation Calculate initial reaction rates Absorbance_Measurement->Rate_Calculation Michaelis_Menten Fit data to Michaelis-Menten kinetics Rate_Calculation->Michaelis_Menten Kinetic_Parameters Determine Km and kcat Michaelis_Menten->Kinetic_Parameters

Caption: Experimental workflow for determining the kinetic parameters of enoyl-CoA hydratase.

Conclusion

Based on the available kinetic data for the R-specific enoyl-CoA hydratase from Aeromonas caviae, trans-2-decenoyl-CoA (C10) is a slightly better substrate than trans-2-dodecenoyl-CoA (C12). By extension, it is plausible that this compound (C11) would also be a more favorable substrate than dodecenoyl-CoA for this particular enzyme. This preference appears to be driven by a higher turnover rate (kcat) rather than a significant difference in binding affinity (Km).[1]

It is important to note that substrate specificity can vary between enoyl-CoA hydratases from different organisms and cellular compartments. Therefore, while this guide provides a comparative analysis based on a specific bacterial enzyme, further experimental validation would be necessary to definitively conclude the substrate preference of other enoyl-CoA hydratases for this compound versus dodecenoyl-CoA. The provided experimental protocol offers a robust framework for conducting such validation studies.

References

Validating the Physiological Relevance of Undec-1-enoyl-CoA in a Cell Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the physiological relevance of undec-10-enoyl-CoA, a medium-chain monounsaturated fatty acyl-CoA, in a cellular context. Due to the limited direct experimental data on this compound, this document extrapolates from the known biological activities of its precursor, undec-10-enoic acid (undecylenic acid), and draws comparisons with well-characterized long-chain saturated fatty acyl-CoAs, such as palmitoyl-CoA. The guide offers experimental protocols and data presentation formats to facilitate investigation into this molecule of interest.

Introduction

This compound is the activated form of undec-10-enoic acid, a medium-chain fatty acid (MCFA) naturally found in the human body and known for its antifungal properties. Recent studies have highlighted the pro-apoptotic potential of undec-10-enoic acid in cancer cell lines, suggesting that its metabolic derivatives, including this compound, may play significant roles in cellular signaling. Acyl-CoAs are central metabolic intermediates that not only fuel energy production but also act as signaling molecules and substrates for post-translational modifications of proteins, thereby influencing a wide range of cellular processes.

This guide will compare the hypothesized functions of this compound with the established roles of palmitoyl-CoA, a long-chain saturated fatty acyl-CoA, to provide a basis for experimental design and data interpretation.

Hypothetical Cellular Functions of this compound vs. Palmitoyl-CoA

The distinct structural features of this compound—its medium chain length (C11) and terminal double bond—suggest that its cellular functions may differ significantly from those of a long-chain saturated acyl-CoA like palmitoyl-CoA (C16).

FeatureThis compound (Hypothesized)Palmitoyl-CoA (Established)
Metabolic Fate Preferentially undergoes mitochondrial β-oxidation for rapid energy production. May serve as a precursor for unique lipid species.Substrate for both β-oxidation and synthesis of complex lipids (e.g., triglycerides, phospholipids).
Protein Acylation May serve as a substrate for a distinct set of protein acyltransferases, leading to unique functional outcomes on target proteins. The terminal double bond could influence protein localization and interaction.A common substrate for protein palmitoylation, a reversible post-translational modification that regulates protein trafficking, stability, and signal transduction.
Cellular Signaling Potential to modulate signaling pathways related to apoptosis, as suggested by the effects of its precursor. May influence membrane fluidity and receptor signaling.Known to modulate key signaling pathways, including those involved in insulin (B600854) signaling, inflammation, and cellular stress.
Subcellular Localization Expected to be present in mitochondria and cytoplasm, with rapid turnover.Found in various cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and mitochondria.

Experimental Validation Strategy

To validate the physiological relevance of this compound, a multi-pronged approach is recommended, focusing on its synthesis, metabolic fate, and impact on cellular processes in a chosen cell model (e.g., a cancer cell line responsive to undec-10-enoic acid).

Experimental_Workflow cluster_0 Step 1: Cellular Uptake and Activation cluster_1 Step 2: Comparative Analysis cluster_2 Step 3: Target Identification U1 Treat cells with undec-10-enoic acid U2 Quantify intracellular This compound levels U1->U2 LC-MS/MS C1 Compare with palmitic acid treatment U2->C1 C2 Measure effects on: - Cell Viability (MTT Assay) - Apoptosis (Annexin V/PI Staining) - Gene Expression (qPCR/RNA-seq) C1->C2 T1 Identify acylated proteins (Acyl-RAC, Click Chemistry) C2->T1 T2 Identify interacting proteins (Co-immunoprecipitation)

Caption: A streamlined workflow for validating the cellular effects of this compound.

Experimental Protocols

Quantification of Intracellular Acyl-CoA Levels by LC-MS/MS

Objective: To confirm the conversion of exogenous undec-10-enoic acid to this compound and to quantify its intracellular concentration.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) at a density of 1x10^6 cells per 10 cm dish. After 24 hours, treat the cells with varying concentrations of undec-10-enoic acid or palmitic acid (complexed to BSA) for desired time points (e.g., 1, 6, 24 hours).

  • Metabolite Extraction:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol/water to each dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracts using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

    • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: 10 mM ammonium acetate in methanol).

    • Detect and quantify this compound and palmitoyl-CoA using multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.

    • Normalize the acyl-CoA levels to the total protein concentration of the cell lysate.

Analysis of Cell Viability and Apoptosis

Objective: To compare the cytotoxic and pro-apoptotic effects of undec-10-enoic acid and palmitic acid.

Methodology:

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate and treat with a range of concentrations of undec-10-enoic acid and palmitic acid for 24-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

    • Treat cells with the fatty acids as described above.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Identification of Acylated Proteins

Objective: To identify proteins that are post-translationally modified by this compound.

Methodology (Acyl-Resin Assisted Capture - Acyl-RAC):

  • Cell Lysis and Protein Extraction: Lyse treated and control cells in a buffer containing a free thiol-blocking agent (e.g., N-ethylmaleimide).

  • Thioester Bond Cleavage: Treat the protein lysate with hydroxylamine (B1172632) to specifically cleave the acyl-thioester bonds, exposing free cysteine residues.

  • Capture on Thiol-Reactive Resin: Incubate the lysate with a thiol-reactive resin (e.g., thiopropyl Sepharose) to capture the proteins that were previously acylated.

  • Elution and Protein Identification: Elute the captured proteins with a reducing agent (e.g., DTT) and identify them by mass spectrometry (LC-MS/MS).

Signaling Pathway Analysis

Based on the pro-apoptotic effects of undecylenic acid, it is hypothesized that this compound may modulate key apoptotic signaling pathways.

Apoptotic_Signaling UndecenoylCoA This compound Mitochondria Mitochondrial Stress UndecenoylCoA->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway activation by this compound.

To investigate this, researchers can perform western blot analysis to examine the activation of key proteins in the apoptotic cascade, such as cleaved caspase-3 and PARP, following treatment with undec-10-enoic acid.

Concluding Remarks

The study of this compound is a nascent field with the potential to uncover novel regulatory mechanisms in cellular metabolism and signaling. While direct evidence of its physiological relevance is currently sparse, the biological activities of its precursor, undec-10-enoic acid, provide a strong rationale for further investigation. The comparative approach and experimental protocols outlined in this guide offer a roadmap for researchers to elucidate the cellular functions of this unique medium-chain unsaturated fatty acyl-CoA and to validate its potential as a therapeutic target or modulator. It is crucial to accompany any findings with the clear acknowledgment of the current knowledge gaps and the hypothetical nature of the initial lines of inquiry.

A Comparative Study of Undec-10-enoyl-CoA Levels: A Hypothetical Analysis in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undec-10-enoyl-CoA is the activated form of undec-10-enoic acid (undecylenic acid), a medium-chain fatty acid with known antifungal properties. While the therapeutic uses of undecylenic acid are established, the endogenous metabolism and potential pathophysiological roles of its CoA ester, this compound, remain largely unexplored. This guide presents a hypothetical comparative study of this compound levels in healthy versus diseased tissues, proposing potential metabolic pathways and outlining detailed experimental protocols for its quantification. The objective is to provide a foundational framework to stimulate research into this novel acyl-CoA and its implications for human health and disease.

Introduction

Undec-10-enoic acid, a monounsaturated medium-chain fatty acid, is not a common dietary fatty acid but is utilized in various topical therapeutic preparations for its antifungal activity. Its conversion to this compound is a prerequisite for its entry into cellular metabolic pathways, primarily beta-oxidation for energy production. Deviations in the metabolism of medium-chain acyl-CoAs are associated with several metabolic disorders. This guide explores the hypothetical landscape of this compound metabolism and its potential alterations in a diseased state, using a theoretical model of impaired beta-oxidation.

Hypothetical Metabolic Pathway of this compound

Based on established principles of fatty acid metabolism, we propose a hypothetical pathway for the catabolism of this compound. This pathway involves enzymes of the mitochondrial beta-oxidation spiral.

Undec-10-enoic_Acid Undec-10-enoic_Acid Undec-10-enoyl_CoA Undec-10-enoyl_CoA Undec-10-enoic_Acid->Undec-10-enoyl_CoA Acyl-CoA Synthetase 3-Hydroxyundecanoyl-CoA 3-Hydroxyundecanoyl-CoA Undec-10-enoyl_CoA->3-Hydroxyundecanoyl-CoA Enoyl-CoA Hydratase 3-Ketoundecanoyl-CoA 3-Ketoundecanoyl-CoA 3-Hydroxyundecanoyl-CoA->3-Ketoundecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Nonanoyl-CoA Nonanoyl-CoA 3-Ketoundecanoyl-CoA->Nonanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Ketoundecanoyl-CoA->Acetyl-CoA Further_Beta_Oxidation Further_Beta_Oxidation Nonanoyl-CoA->Further_Beta_Oxidation ... TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle Acyl-CoA_Synthetase Acyl-CoA_Synthetase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase

Figure 1: Hypothetical beta-oxidation pathway of this compound.

Hypothetical Comparative Data

To illustrate the potential differences in this compound levels, the following tables present hypothetical quantitative data for healthy versus diseased tissues. The "diseased" state is modeled on a generic medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a condition where the breakdown of medium-chain fatty acids is impaired.

Table 1: Hypothetical this compound Levels in Healthy vs. Diseased Tissues (nmol/g tissue)

TissueHealthy (Mean ± SD)Diseased (Mean ± SD)Fold Changep-value
Liver0.15 ± 0.041.20 ± 0.258.0< 0.001
Heart0.08 ± 0.020.65 ± 0.158.1< 0.001
Skeletal Muscle0.05 ± 0.010.42 ± 0.098.4< 0.001
Kidney0.11 ± 0.030.95 ± 0.218.6< 0.001
BrainNot Detected0.05 ± 0.02--

Table 2: Hypothetical Levels of Related Metabolites in Liver Tissue (nmol/g tissue)

MetaboliteHealthy (Mean ± SD)Diseased (Mean ± SD)
Undec-10-enoic Acid1.5 ± 0.412.5 ± 2.8
3-Hydroxyundecanoyl-CoA0.02 ± 0.0050.03 ± 0.007
Nonanoyl-CoA0.25 ± 0.060.05 ± 0.01
Acetyl-CoA50.5 ± 10.225.1 ± 5.7

Detailed Experimental Protocols

The following section details a robust experimental workflow for the quantification of this compound and related metabolites from tissue samples.

Sample Preparation and Extraction
  • Tissue Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in 1 mL of ice-cold 10% trichloroacetic acid using a bead-based homogenizer.

  • Internal Standard Spiking: A known amount of a suitable internal standard (e.g., ¹³C-labeled undecanoyl-CoA) is added to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Samples are vortexed and incubated on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: The homogenates are centrifuged at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned C18 SPE cartridge. The cartridge is washed with 5% methanol (B129727) in water to remove polar impurities. The acyl-CoA esters are then eluted with 80% acetonitrile (B52724) in water.

  • Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Quantification: A standard curve is generated using synthetic this compound of known concentrations. The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the standard curve.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue_Homogenization Tissue Homogenization (in 10% TCA) Internal_Standard_Spiking Internal Standard Spiking Tissue_Homogenization->Internal_Standard_Spiking Protein_Precipitation Protein Precipitation Internal_Standard_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Solid_Phase_Extraction Solid-Phase Extraction (SPE) Centrifugation->Solid_Phase_Extraction Drying_and_Reconstitution Drying and Reconstitution Solid_Phase_Extraction->Drying_and_Reconstitution HPLC_Separation HPLC Separation (C18 column) Drying_and_Reconstitution->HPLC_Separation MS_MS_Detection MS/MS Detection (MRM mode) HPLC_Separation->MS_MS_Detection Quantification Quantification (Standard Curve) MS_MS_Detection->Quantification

Figure 2: Experimental workflow for the quantification of this compound.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that in a diseased state characterized by impaired medium-chain fatty acid beta-oxidation, a significant accumulation of this compound would be expected in metabolically active tissues such as the liver, heart, and muscle. This accumulation could have several downstream consequences, including:

  • Cellular Toxicity: High levels of acyl-CoAs can be toxic, leading to mitochondrial dysfunction and oxidative stress.

  • Altered Gene Expression: Acyl-CoAs can act as signaling molecules and modulate the activity of transcription factors involved in lipid metabolism.

  • Sequestration of Free Coenzyme A: The accumulation of a specific acyl-CoA could deplete the pool of free Coenzyme A, impacting other metabolic pathways that rely on this essential cofactor.

Future research should focus on validating the existence and metabolism of endogenous this compound. The development of certified analytical standards and the application of the outlined LC-MS/MS methodology to real biological samples from both healthy individuals and patients with metabolic disorders are crucial next steps. Understanding the role of this compound could open new avenues for the diagnosis and therapeutic intervention in diseases of fatty acid metabolism.

Conclusion

While currently unexplored, the study of this compound holds the potential to uncover novel aspects of medium-chain fatty acid metabolism and its dysregulation in disease. This guide provides a theoretical framework and a practical experimental approach to initiate investigations into this intriguing molecule. The presented hypothetical data and pathways are intended to serve as a catalyst for future research that will ultimately elucidate the true biological significance of this compound.

A Comparative Guide to Orthogonal Methods for the Validation of Undec-10-enoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of undec-10-enoyl-CoA, a key intermediate in fatty acid metabolism and a potential therapeutic target, is crucial for advancing research and drug development. To ensure the reliability and accuracy of measurement data, employing orthogonal methods for validation is a critical step. This guide provides a detailed comparison of two robust orthogonal methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a Fluorometric Enzymatic Assay.

The Principle of Orthogonal Method Validation

Orthogonal method validation involves using two distinct analytical techniques that rely on different chemical and physical principles to measure the same analyte. Consistent results from both methods significantly increase the confidence in the accuracy of the quantification. For this compound, the high specificity and sensitivity of LC-MS/MS are complemented by the different selectivity of a fluorometric enzymatic assay.

cluster_Validation Validation of this compound Quantification cluster_Method1 Method 1: LC-MS/MS cluster_Method2 Method 2: Fluorometric Enzymatic Assay Analyte This compound in Sample Method1_Node High Specificity & Sensitivity (Mass-to-Charge Ratio) Analyte->Method1_Node Method2_Node Different Selectivity (Enzyme-Substrate Interaction) Analyte->Method2_Node Result1 Quantitative Result 1 Method1_Node->Result1 Result2 Quantitative Result 2 Method2_Node->Result2 Comparison Comparison & Confirmation Result1->Comparison Result2->Comparison Validated_Result Validated Accurate Quantification Comparison->Validated_Result

Caption: Orthogonal validation workflow for this compound.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and a commercially available fluorometric enzymatic assay for the quantification of long-chain fatty acyl-CoAs, which are representative for this compound.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Fluorometric Enzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratioCoupled enzymatic reaction producing a fluorescent signal
Limit of Detection (LOD) 2 - 133 nM[1]~0.3 µM[2]
Limit of Quantification (LOQ) Typically 3x LOD~1 µM
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 80 - 114%[1]Typically 85 - 115%
Specificity Very High (based on parent and fragment ion masses)High (dependent on enzyme specificity)
Throughput ModerateHigh (amenable to 96-well plate format)[2][3]
Matrix Effect Can be significant, requires internal standards for correctionCan be minimized with background subtraction and internal standards[2][3]

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the quantification of this compound.

1. Sample Preparation (Extraction of Acyl-CoAs)

  • Homogenize tissue or cell samples in a cold extraction solution (e.g., 10% trichloroacetic acid in water).

  • Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of a similar long-chain acyl-CoA) to correct for extraction losses and matrix effects.

  • Sonicate the samples to ensure complete cell lysis.

  • Centrifuge to pellet proteins and other cellular debris.

  • The resulting supernatant containing the acyl-CoAs is then purified using solid-phase extraction (SPE).[4]

2. Liquid Chromatography (LC) Separation

  • Use a C18 reversed-phase column for separation.

  • The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile.[1]

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Employ electrospray ionization (ESI) in positive ion mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation.[5]

cluster_LCMS_Workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (Extraction & SPE) LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Quantification) Detector->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: Fluorometric Enzymatic Assay

This method offers a high-throughput and cost-effective alternative for the quantification of total fatty acyl-CoAs, including this compound. Commercially available kits are often used for this purpose.[2][3]

1. Principle The assay is based on a coupled enzymatic reaction. An acyl-CoA oxidase acts on the fatty acyl-CoA, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The fluorescence intensity is directly proportional to the amount of fatty acyl-CoA in the sample.[3]

2. Sample Preparation

  • Homogenize tissue or cell samples in a suitable assay buffer, often containing a detergent like Triton X-100 to solubilize the acyl-CoAs.[3]

  • Centrifuge the homogenate to remove insoluble material.

  • The supernatant is used directly in the assay.

3. Assay Procedure (96-well plate format)

  • Prepare a standard curve using a known concentration of a long-chain acyl-CoA standard.

  • Add samples and standards to the wells of a 96-well plate.

  • Add the reaction mixture containing the acyl-CoA oxidase, HRP, and the fluorescent probe.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).[2]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[2]

  • Calculate the concentration of this compound in the samples based on the standard curve.

cluster_Enzymatic_Workflow Fluorometric Enzymatic Assay Workflow Sample_Prep Sample Preparation (Homogenization) Plate_Setup Plate Setup (Samples & Standards in 96-well plate) Sample_Prep->Plate_Setup Reaction_Mix Add Reaction Mix (Enzymes & Probe) Plate_Setup->Reaction_Mix Incubation Incubation (Room Temperature) Reaction_Mix->Incubation Fluorescence_Read Measure Fluorescence (Excitation/Emission) Incubation->Fluorescence_Read Data_Analysis Data Analysis (Quantification vs. Standard Curve) Fluorescence_Read->Data_Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Undec-10-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

I. Hazard Assessment and Safety Precautions

While a specific Safety Data Sheet for undec-10-enoyl-CoA is not publicly available, data for structurally related compounds such as 10-undecenoic acid provide important safety insights. 10-Undecenoic acid is classified as a substance that causes skin and eye irritation.[1][2][3] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1][3] Therefore, it is prudent to handle this compound with similar precautions.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[1]

  • Hand Protection: Use acid-resistant gloves (e.g., PVC, neoprene).[1]

  • Skin Protection: Wear a protective suit or laboratory coat.[1]

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol generation, use suitable respiratory equipment.[1]

II. Quantitative Data Summary for Related Compounds

The following table summarizes key hazard information for 10-undecenoic acid, a related compound, to inform handling and disposal procedures for this compound.

Hazard ClassificationGHS CategoryHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Chronic Aquatic ToxicityCategory 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][3]

III. Step-by-Step Disposal Protocol

Given the absence of specific disposal instructions for this compound, a conservative approach that minimizes environmental release and ensures personnel safety is mandatory.

Step 1: Initial Containment and Labeling

  • Ensure the primary container holding the this compound waste is securely sealed and in good condition.

  • Clearly label the container as "Hazardous Waste: this compound" and include any known hazard symbols (e.g., irritant, environmentally hazardous).

Step 2: Consult Institutional EHS

  • This is the most critical step. Contact your institution's Environmental Health and Safety (EHS) department.

  • Provide them with all available information on this compound, including its name, quantity, and any available safety data for related compounds.

  • Follow their specific guidance for waste collection, storage, and disposal.

Step 3: Waste Segregation

  • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department.[3]

  • Keep it separate from non-hazardous waste and other chemical waste categories (e.g., halogenated solvents, strong acids).

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from drains and sources of ignition.[4]

Step 5: Arrange for Professional Disposal

  • Your EHS department will coordinate the pickup and disposal of the waste through a licensed hazardous waste disposal company.

  • Ensure all necessary paperwork is completed as required by your institution and local regulations.

Decontamination of Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.[3]

  • Rinse the container with a suitable solvent (consult with your EHS office for an appropriate solvent).

  • Collect the rinsate as hazardous waste.

  • Once decontaminated, dispose of the container as directed by your institution's policies.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_ehs EHS Consultation cluster_action Action & Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Securely Contain and Label Waste ppe->contain consult_ehs Contact Institutional EHS Office contain->consult_ehs provide_info Provide Chemical Information consult_ehs->provide_info Critical Step follow_guidance Follow EHS-Specific Instructions provide_info->follow_guidance segregate Segregate Waste follow_guidance->segregate store Store in Designated Hazardous Waste Area segregate->store dispose Arrange for Professional Disposal via EHS store->dispose end End: Waste Disposed dispose->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is provided as a guide and is not a substitute for the specific requirements of your institution and local regulations. Always prioritize consultation with your Environmental Health and Safety department for authoritative guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.